Fmoc-Lys(Z)-OH
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O6/c32-27(33)26(16-8-9-17-30-28(34)36-18-20-10-2-1-3-11-20)31-29(35)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRULQRVJXQQPQH-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388457 | |
| Record name | Fmoc-Lys(Z)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86060-82-4 | |
| Record name | Fmoc-Lys(Z)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-(benzyl-oxycarbonyl)-L-lysine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Fmoc-Lys(Z)-OH: Structure, Properties, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(benzyloxycarbonyl)-L-lysine, commonly known as Fmoc-Lys(Z)-OH. It details the compound's chemical structure, molecular weight, and key physicochemical properties. Furthermore, this document outlines its critical role as a building block in solid-phase peptide synthesis (SPPS) and provides a generalized experimental protocol for its application.
Core Compound Data
This compound is a derivative of the amino acid L-lysine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group of the side chain is protected by a benzyloxycarbonyl (Z) group. This orthogonal protection scheme is fundamental to its utility in the stepwise assembly of peptide chains.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₀N₂O₆ | [1][2] |
| Molecular Weight | 502.56 g/mol | [1][2][3] |
| CAS Number | 86060-82-4 | [1][2][3] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 105-120 °C | [3] |
| Solubility | Soluble in polar organic solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) | |
| Optical Activity | [α]20/D −10±2°, c = 2% in DMF |
Chemical Structure
The structure of this compound incorporates the lysine backbone with two key protecting groups, enabling its controlled use in peptide synthesis.
Caption: Chemical structure of this compound.
Experimental Protocols
Materials and Reagents:
-
This compound
-
Solid support resin (e.g., Wang resin, Rink amide resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers)
-
Diethyl ether
Protocol for a Single Coupling Cycle:
-
Resin Swelling: The solid support resin is swelled in DMF or DCM for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain on the resin is removed by treatment with a 20% solution of piperidine in DMF. This is typically performed for 5-20 minutes. The resin is then washed thoroughly with DMF to remove the piperidine and the dibenzofulvene byproduct.
-
Amino Acid Activation: In a separate vessel, this compound (typically 3-5 equivalents relative to the resin loading capacity) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA). The activation is usually allowed to proceed for a few minutes.
-
Coupling: The activated this compound solution is added to the reaction vessel containing the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.
-
Washing: After the coupling reaction, the resin is thoroughly washed with DMF and DCM to remove any unreacted reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling reaction.
-
Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide sequence.
Cleavage and Final Deprotection:
-
Once the peptide synthesis is complete, the resin is washed with DCM and dried.
-
The peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed by treating the resin with a cleavage cocktail, most commonly TFA-based. The Z-group on the lysine side chain is stable to TFA and is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C) or strong acids.[3]
-
The crude peptide is precipitated from the cleavage solution using cold diethyl ether, collected by centrifugation, and lyophilized.
Logical Workflow
The following diagram illustrates the general workflow of incorporating this compound into a peptide chain during solid-phase peptide synthesis.
References
The Role of the Benzyloxycarbonyl (Z) Protecting Group in Peptide Synthesis: An In-depth Technical Guide
This guide provides a comprehensive overview of the benzyloxycarbonyl (Z or Cbz) protecting group, a cornerstone in the field of peptide chemistry. We will delve into its historical significance, chemical properties, and practical applications in modern peptide synthesis, with a focus on providing actionable data and protocols for researchers, scientists, and professionals in drug development.
Introduction to the Z-Group in Peptide Synthesis
The synthesis of peptides with a defined sequence requires the temporary blocking of the reactive amino group of one amino acid to prevent self-polymerization and other side reactions while the carboxyl group is activated for coupling with another amino acid. The benzyloxycarbonyl group, introduced by Max Bergmann and Leonidas Zervas in 1932, was the first protecting group to enable the rational, stepwise synthesis of peptides. Its development marked a pivotal moment, transforming peptide synthesis from a speculative art into a systematic science.
The Z-group is a carbamate-based protecting group that is stable under a wide range of conditions, yet can be selectively removed without cleaving the peptide bonds. This unique combination of stability and lability was a significant advancement over previous methods.
Chemical Properties and Mechanism of Action
The benzyloxycarbonyl group is introduced by reacting the amino group of an amino acid with benzyl chloroformate under basic conditions, typically in the presence of a base like sodium hydroxide or sodium carbonate.
Diagram: Introduction of the Z-Group
Storage and handling recommendations for Fmoc-Lys(Z)-OH.
For researchers, scientists, and drug development professionals, the proper storage and handling of peptide synthesis reagents are paramount to ensure experimental success and maintain a safe laboratory environment. This guide provides in-depth technical recommendations for Fmoc-Lys(Z)-OH, a commonly used amino acid derivative in solid-phase peptide synthesis.
Core Recommendations
This compound is a combustible solid that requires specific storage conditions to maintain its stability and purity.[1][2] It is crucial to handle this compound with appropriate personal protective equipment to avoid potential health hazards.
Storage
Proper storage of this compound is essential for preserving its chemical integrity. The recommended storage temperature varies slightly among suppliers, but a refrigerated and dry environment is consistently advised.
| Parameter | Recommended Condition | Source |
| Temperature | 2-8°C | [1] |
| 2-30°C | [2] | |
| 4°C | [3] | |
| -20°C (for up to 3 years) | [4] | |
| Atmosphere | Sealed, away from moisture |
For solutions of this compound in solvent, storage at -80°C is recommended for up to 6 months, or at -20°C for up to 1 month.[4][5][6]
Handling
When handling this compound, it is important to use appropriate personal protective equipment (PPE) and follow standard laboratory safety procedures.
| PPE | Specification | Source |
| Eye Protection | Eyeshields | [1] |
| Hand Protection | Gloves | [1][7] |
| Respiratory Protection | Type N95 (US) dust mask | [1] |
The material safety data sheet (MSDS) advises avoiding dust formation and breathing vapors, mist, or gas.[7] In case of contact, standard first aid measures should be followed.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its application in peptide synthesis.
| Property | Value | Source |
| Molecular Weight | 502.56 g/mol | [1][2][3][4] |
| Melting Point | 110-120 °C | [1][7] |
| 105-115 °C | [2] | |
| Appearance | White to slight yellow to beige powder | [2][7] |
| Purity | ≥98.0% (HPLC) | [1] |
| ≥95.0% (acidimetric) | [2] |
Solubility
This compound exhibits solubility in common organic solvents used in peptide synthesis.
| Solvent | Concentration | Notes | Source |
| DMF | 1 mmole in 2 ml | Clearly soluble | [2] |
| DMSO | 200 mg/mL (397.96 mM) | Requires sonication. Use newly opened DMSO as it is hygroscopic. | [4] |
Experimental Workflows
While detailed experimental protocols for the determination of the above data are not publicly available from suppliers, the following diagrams illustrate the general workflows for proper storage and handling.
Caption: Workflow for Receiving, Storing, and Handling this compound.
This logical flow diagram outlines the key steps from receiving the compound to its use in the laboratory, emphasizing the critical points of inspection, proper storage conditions, and the use of personal protective equipment.
Safety and Disposal
This compound is classified as a combustible solid.[1][2] It is incompatible with strong oxidizing agents.[7] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
For disposal, it is imperative to follow federal, state, and local environmental control regulations. Do not let the product enter drains.[7] Contaminated packaging should also be disposed of in accordance with official regulations.
References
- 1. This compound ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound Novabiochem 86060-82-4 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
An In-Depth Technical Guide to Orthogonal Protection Strategies in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of complex peptides, a cornerstone of modern drug discovery and biochemical research, necessitates a robust and precise chemical methodology. The principle of orthogonal protection is fundamental to achieving high-fidelity peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). This guide provides a comprehensive technical overview of orthogonal protection strategies, detailing the core concepts, prevalent protecting group schemes, and their practical applications. Quantitative data on protecting group lability is presented for comparative analysis, alongside detailed experimental protocols for key synthetic steps. Visual diagrams of workflows and logical relationships are included to facilitate a deeper understanding of these critical synthetic strategies.
The Core Principle of Orthogonality
In the context of peptide chemistry, orthogonality refers to the use of multiple classes of protecting groups within a single molecule that can be removed under distinct chemical conditions.[1][2] This allows for the selective deprotection of a specific functional group in the presence of others, enabling precise control over the synthetic process.[3] This principle is paramount in SPPS for three key reasons:
-
Stepwise Chain Elongation: The α-amino group of the growing peptide chain must be deprotected at each cycle to allow for the coupling of the next amino acid, while the side-chain protecting groups remain intact.
-
Side-Chain Modification: For the synthesis of modified peptides (e.g., cyclic, branched, or conjugated peptides), specific side chains must be deprotected while the rest of the peptide, including the N-terminal protection, remains untouched.[1][4]
-
Final Cleavage: After assembly of the full peptide sequence, all side-chain protecting groups are removed, and the peptide is cleaved from the solid support.
Major Orthogonal Protection Strategies
The two dominant strategies in solid-phase peptide synthesis are the Fmoc/tBu and the Boc/Bzl approaches. The choice between them is dictated by the peptide's sequence, its complexity, and the desired post-synthesis modifications.[5][6]
The Fmoc/tBu Strategy
The Fmoc/tBu strategy is the most widely used method in modern peptide synthesis due to its milder reaction conditions.[][8] It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary α-amino protection and acid-labile tert-butyl (tBu) based groups for the semi-permanent protection of amino acid side chains.[5][6] This represents a truly orthogonal system.[2][9]
The Boc/Bzl Strategy
The Boc/Bzl strategy is the classical approach to SPPS. It utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for α-amino protection and benzyl (Bzl) based groups for side-chain protection.[5] While both types of protecting groups are removed by acid, their differential lability to varying acid strengths allows for a "quasi-orthogonal" approach. The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the Bzl groups require a much stronger acid, such as hydrofluoric acid (HF), for cleavage.[5]
Quantitative Data on Protecting Groups and Cleavage Conditions
The selection of an appropriate protecting group and the corresponding deprotection conditions are critical for a successful peptide synthesis. The following tables summarize common protecting groups and their cleavage reagents.
α-Amino Protecting Groups
| Protecting Group | Abbreviation | Cleavage Reagent | Typical Conditions | Orthogonal To |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine in DMF | 20% (v/v) | Acid-labile groups (e.g., tBu, Trt), Pd-labile groups (e.g., Alloc), Hydrazine-labile groups (e.g., Dde) |
| tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) in DCM | 25-50% (v/v) | Base-labile groups, Pd-labile groups, Hydrazine-labile groups |
Side-Chain Protecting Groups in Fmoc/tBu Strategy
| Amino Acid(s) | Protecting Group | Abbreviation | Cleavage Reagent | Typical Conditions |
| Arg | Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | TFA | High concentration (e.g., 95%) |
| Asp, Glu | tert-Butyl | tBu | TFA | High concentration (e.g., 95%) |
| Cys, His, Asn, Gln | Trityl | Trt | TFA | High concentration (e.g., 95%) |
| Lys, Trp | tert-Butoxycarbonyl | Boc | TFA | High concentration (e.g., 95%) |
| Ser, Thr, Tyr | tert-Butyl | tBu | TFA | High concentration (e.g., 95%) |
| Lys | Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ / Phenylsilane | Catalytic Pd(0) in DCM |
| Lys | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine in DMF | 2% (v/v) |
Common Cleavage Cocktails for Final Deprotection in Fmoc-SPPS
| Reagent Name | Composition | Application Notes |
| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | A robust, universal cleavage cocktail, particularly for peptides containing multiple sensitive residues.[10] |
| Standard | TFA/TIS/water (95:2.5:2.5) | A widely used, less malodorous cocktail suitable for many peptide sequences, especially when Trp(Boc) and Arg(Pbf) are used.[10][11] |
| Reagent H | TFA/phenol/thioanisole/EDT/water/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w) | Specifically designed to minimize the oxidation of methionine residues.[12] |
| Low TFA | TFA/DCM (1:99) | Used for cleavage from highly acid-sensitive resins to yield fully protected peptide fragments.[13] |
Experimental Protocols
The following are generalized protocols for key steps in Fmoc-based solid-phase peptide synthesis. Optimization for specific peptide sequences and scales is recommended.
Standard Fmoc-SPPS Cycle
This protocol outlines a single cycle of amino acid addition.
-
Resin Swelling: The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least one hour.[14]
-
Fmoc Deprotection: The resin is treated with a 20% solution of piperidine in DMF for 15-30 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[11][15] The resin is then thoroughly washed with DMF to remove piperidine and the cleaved Fmoc adduct.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (typically 1.5-5 equivalents) is activated with a coupling reagent such as HBTU/HOBt or HATU/HOAt in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.[15] This activated solution is then added to the resin, and the reaction is allowed to proceed for 1-2 hours.[11]
-
Washing: The resin is washed extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling reaction.
Selective Deprotection of Alloc
This protocol is for the removal of the Alloc protecting group, commonly used for on-resin cyclization or branching.
-
Resin Preparation: The peptide-resin is washed thoroughly with DCM.
-
Deprotection Cocktail: A solution of Pd(PPh₃)₄ (catalytic amount) and a scavenger such as phenylsilane (20 equivalents) is prepared in DCM.[9][14]
-
Reaction: The deprotection cocktail is added to the resin, and the mixture is agitated for approximately 20 minutes. This step is often repeated.[1][14]
-
Washing: The resin is washed extensively with DCM to remove the palladium catalyst and scavenger byproducts.
Selective Deprotection of Dde
This protocol details the removal of the Dde protecting group, which is orthogonal to both Fmoc/tBu and Alloc/Pd strategies.
-
Resin Preparation: The peptide-resin is washed with DMF.
-
Deprotection Solution: A 2% (v/v) solution of hydrazine monohydrate in DMF is prepared.[16][17]
-
Reaction: The deprotection solution is added to the resin and allowed to react for 3-15 minutes. This treatment is typically repeated two to three times.[14][16]
-
Washing: The resin is thoroughly washed with DMF.
Final Cleavage and Deprotection
This protocol describes the final step of releasing the peptide from the resin and removing all side-chain protecting groups.
-
Resin Preparation: The fully assembled peptide-resin is washed with DCM and dried under vacuum.
-
Cleavage: The appropriate cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) is added to the resin.[11] The reaction is typically allowed to proceed for 2-3 hours at room temperature.[11]
-
Peptide Precipitation: The cleavage mixture is filtered to separate the resin, and the filtrate containing the peptide is collected. The peptide is then precipitated by adding cold diethyl ether.
-
Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold ether, and dried. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Logical Relationships in Orthogonal Protection
Caption: Orthogonality of common protecting groups and their cleavage reagents.
Standard Fmoc-SPPS Workflow
Caption: A simplified workflow for a standard Fmoc-SPPS cycle.
On-Resin Cyclization Using an Orthogonal Strategy
Caption: Workflow for on-resin peptide cyclization via orthogonal deprotection.
Conclusion
The strategic implementation of orthogonal protection schemes is indispensable for the successful synthesis of complex and modified peptides. The Fmoc/tBu strategy, with its mild reaction conditions and true orthogonality, has become the method of choice for most applications. A thorough understanding of the available protecting groups, their specific cleavage conditions, and the potential for side reactions is critical for the rational design of a synthetic route. This guide provides the foundational knowledge and practical protocols to empower researchers in navigating the intricacies of modern peptide chemistry, ultimately enabling the creation of novel peptide-based therapeutics and research tools.
References
- 1. biotage.com [biotage.com]
- 2. biosynth.com [biosynth.com]
- 3. scribd.com [scribd.com]
- 4. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. rsc.org [rsc.org]
- 16. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 17. peptide.com [peptide.com]
A Technical Guide to Fmoc-Lys(Z)-OH: Commercial Availability, Purity, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Nα-Fmoc-Nε-benzyloxycarbonyl-L-lysine (Fmoc-Lys(Z)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document details its commercial sources, purity grades, and the analytical methodologies used for its quality control. Furthermore, it outlines its role and application within the standard Fmoc-SPPS workflow.
Commercial Suppliers and Purity Grades
This compound is readily available from a variety of reputable chemical suppliers that specialize in reagents for peptide synthesis. The purity of this reagent is paramount to ensure the successful synthesis of high-quality peptides, minimizing side reactions and simplifying purification of the final product. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), with enantiomeric purity also being a key parameter.
Below is a summary of prominent commercial suppliers and their typically offered purity grades for this compound.
| Supplier | Brand/Product Line | Purity Grade (Typical) | Analytical Methods Cited |
| Merck (Sigma-Aldrich) | Novabiochem® | ≥98.0% (HPLC), ≥95.0% (acidimetric), ≥98% (TLC)[1] | HPLC, TLC, Acidimetry[1] |
| ChemScene | - | ≥96% | Not specified on product page[2] |
| Advanced ChemTech | - | Information available upon request | Not specified on product page |
| Alkali Scientific | MilliporeSigma® (distributor) | Information corresponds to MilliporeSigma | Not specified on product page[3] |
| Alfa Chemistry | - | ≥98.0% (HPLC), ≥95.0% (acidimetric), ≥98% (TLC)[4] | HPLC, TLC, Acidimetry[4] |
| Aapptec Peptides | - | Lot-specific, refer to Certificate of Analysis[5] | Not specified on product page[5] |
| RayBiotech | - | 98% | Not specified on product page[] |
Note: The purity and specifications can vary by lot. It is crucial to consult the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.
Analytical Methodologies and Quality Control
The quality of this compound is assured through a series of analytical tests. While specific protocols are proprietary to each supplier, the following sections describe the general methodologies employed.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity of this compound. This technique separates the main compound from any impurities.
Typical Experimental Protocol for Purity Analysis by RP-HPLC:
-
Column: C18, typically 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes is common. For example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm or 254 nm.
-
Column Temperature: Room temperature or slightly elevated (e.g., 30 °C).
Common Impurities: Potential impurities in Fmoc-amino acids can include free amino acids, dipeptides, and β-alanyl species. These impurities can arise during the synthesis of the Fmoc-amino acid and can lead to undesired side products in peptide synthesis, such as deletions or insertions in the peptide sequence.
Enantiomeric Purity Analysis
The stereochemical integrity of this compound is critical. The presence of the D-enantiomer can lead to diastereomeric peptide impurities that are often difficult to separate from the desired product. Chiral HPLC is employed to determine the enantiomeric purity.
Typical Experimental Protocol for Enantiomeric Purity Analysis by Chiral HPLC:
-
Chiral Stationary Phase (CSP): Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are commonly used.
-
Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an acidic additive (e.g., trifluoroacetic acid or formic acid) is typically used.
-
Detection: UV absorbance.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to detect any structural impurities. The spectrum should be consistent with the expected chemical shifts and coupling constants for the molecule.
Typical Experimental Conditions for ¹H NMR:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Frequency: 400 MHz or higher for better resolution.
-
Analysis: The integral values of the peaks should correspond to the number of protons in each part of the molecule.
Role and Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key building block for introducing a lysine residue into a peptide sequence using the Fmoc/tBu strategy. The Nα-amino group is temporarily protected by the base-labile Fmoc group, while the Nε-amino group of the lysine side chain is protected by the acid-labile benzyloxycarbonyl (Z) group. This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle of peptide synthesis without affecting the Z group. The Z group is then typically removed during the final cleavage of the peptide from the resin with a strong acid cocktail.
The following diagram illustrates the workflow of incorporating this compound into a growing peptide chain during Fmoc-SPPS.
Detailed Experimental Workflow
The incorporation of this compound into a peptide sequence follows the general cycle of Fmoc-SPPS:
-
Resin Swelling: The solid support (resin) is swelled in a suitable solvent, typically dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc group from the N-terminus of the resin-bound peptide is removed using a solution of 20% piperidine in DMF. This exposes a free primary amine.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the Fmoc-piperidine adduct.
-
Amino Acid Activation: In a separate vessel, this compound is pre-activated. A common method involves using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine).
-
Coupling: The activated this compound solution is added to the resin, and the mixture is agitated to allow the coupling reaction to proceed to completion, forming a new peptide bond.
-
Washing: The resin is washed again with DMF to remove any unreacted amino acid and coupling reagents.
-
Repeat Cycle: This cycle of deprotection, washing, activation, and coupling is repeated for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups, including the Z group on lysine, are removed simultaneously. This is typically achieved by treating the resin with a strong acid cocktail.
Typical Cleavage Cocktail:
-
Reagent K:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
The choice of scavengers in the cleavage cocktail is critical to prevent side reactions with reactive amino acid side chains. After cleavage, the crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified, typically by preparative RP-HPLC. The Z group is effectively removed under these strong acidic conditions.
References
Methodological & Application
Application Notes and Protocols: Standard Protocol for Coupling Fmoc-Lys(Z)-OH in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the stepwise construction of peptide chains on an insoluble resin support. The incorporation of lysine residues is fundamental to the synthesis of many biologically active peptides. Fmoc-Lys(Z)-OH is a frequently utilized building block where the α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the ε-amino group of the side chain is protected by the acid-labile Carboxybenzyl (Z) group. This orthogonal protection scheme ensures that the ε-amino group remains unreactive during the base-mediated Fmoc deprotection steps of chain elongation.[1] The Z group is stable under the standard basic conditions used for Fmoc removal but is readily cleaved during the final acidolytic release of the peptide from the resin.[1]
This document provides a detailed protocol for the standard coupling of this compound in Fmoc-based SPPS, including common activation methods, reaction monitoring, and quantitative data.
Core Principles of the this compound Coupling Cycle
The coupling of this compound follows the standard iterative cycle of Fmoc-SPPS, which consists of four key stages:
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a secondary amine base, typically a solution of 20% piperidine in N,N-Dimethylformamide (DMF), to expose a free primary amine.[1][2]
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct byproduct.[1][2]
-
Activation and Coupling: The carboxylic acid of the incoming this compound is activated to facilitate the formation of a peptide bond with the newly exposed N-terminal amine of the peptide chain.[3] This is the most critical step and is mediated by coupling reagents.
-
Final Washing: The resin is washed again to remove excess reagents and byproducts, preparing it for the next coupling cycle.
The orthogonality of the Fmoc (base-labile) and Z (acid-labile) protecting groups is crucial for successful synthesis, preventing branching at the lysine side chain.
Experimental Protocols
This section details the manual protocol for a single coupling cycle of this compound to a peptide chain on a solid support.
Materials and Reagents:
-
Fmoc-protected peptide-resin
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling Reagent (e.g., HBTU, HATU, or DIC)
-
Additive (e.g., HOBt or HOAt, if using carbodiimide)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
Dichloromethane (DCM)
-
Reagents for monitoring tests (e.g., Kaiser test solutions)
Protocol Steps:
1. Resin Preparation (Swelling):
-
Place the peptide-resin in a suitable reaction vessel.
-
Add sufficient DMF to swell the resin (approx. 10-15 mL per gram of resin).
-
Gently agitate for 30-60 minutes. Drain the DMF.
2. N-terminal Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-7 minutes.[2]
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.
-
Drain the solution.
3. Washing After Deprotection:
-
Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is 5-6 times with DMF.[2]
-
After the final wash, drain the solvent completely.
4. This compound Activation and Coupling: This step involves the in situ activation of the amino acid's carboxyl group followed by its addition to the resin. The most common method involves aminium/uronium salts like HBTU.
Method A: HBTU/DIPEA Activation
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (0.95 equivalents relative to the amino acid) in DMF.
-
Add DIPEA (2 equivalents relative to HBTU) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[3]
Method B: DIC/HOBt Activation
-
In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.[4]
-
Add DIC (3 equivalents) to the solution and mix for 15-20 minutes at room temperature.[4] A byproduct, diisopropylurea (DIU), will precipitate if DCM is used but is soluble in DMF.
-
Add the filtered solution (if using DCM) or the entire mixture (if using DMF) to the resin.
-
Agitate the reaction at room temperature for 1-2 hours.
5. Monitoring the Coupling Reaction:
-
After the coupling time, take a small sample of the resin beads (a few milligrams).
-
Wash the beads thoroughly with DMF and then DCM.
-
Perform a qualitative test, such as the Kaiser test, to check for the presence of free primary amines.[5]
-
Kaiser Test Procedure: Add 2-3 drops each of ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine to the resin sample and heat at 100°C for 5 minutes.[5]
-
Interpretation: A deep blue color on the beads indicates the presence of free amines and an incomplete reaction.[5] A yellow or colorless result signifies a complete coupling.[5]
-
-
If the test is positive, the coupling step should be repeated (a "double couple").
6. Final Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
Data Presentation
Table 1: Typical Reagents and Molar Equivalents for this compound Coupling
| Reagent | Molar Equivalents (relative to resin functionalization) | Purpose |
| This compound | 3 - 5 eq. | Incoming amino acid building block |
| Coupling Reagent (e.g., HBTU, HATU, DIC) | 2.8 - 4.5 eq. | Activates the carboxyl group of the amino acid |
| Additive (e.g., HOBt, HOAt) | 3 - 5 eq. | Suppresses racemization and aids activation |
| Base (e.g., DIPEA, Collidine) | 6 - 10 eq. | Maintains basic pH for coupling |
Table 2: Comparison of Common Coupling Cocktails
| Activation Method | Reagents (Amino Acid:Activator:Base) | Typical Reaction Time | Notes |
| Uronium/Aminium Salt | Fmoc-AA : HBTU/HATU : DIPEA (1:0.95:2) | 1-2 hours | Highly efficient and widely used.[6] HATU is more reactive and recommended for sterically hindered couplings.[4] Byproducts are soluble.[6] |
| Carbodiimide | Fmoc-AA : DIC : HOBt/HOAt (1:1:1) | 1-2 hours | A cost-effective method. HOBt or HOAt is essential to minimize racemization.[4] DIC is often preferred over DCC as its urea byproduct is more soluble in DMF.[4] |
Table 3: Qualitative Monitoring of Coupling Completion
| Test Name | Target Molecule | Positive Result (Incomplete Coupling) | Negative Result (Complete Coupling) | Notes |
| Kaiser Test | Primary Amines | Intense Blue Color | Yellow / Colorless | Most common test.[5] Not suitable for N-terminal proline (a secondary amine). |
| TNBS Test | Primary Amines | Red / Orange Color | Colorless | A sensitive alternative to the Kaiser test. |
| Chloranil Test | Secondary Amines | Blue Color | Yellow | Used specifically for proline.[5] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for a single coupling cycle of this compound in SPPS.
Caption: Workflow for the SPPS coupling cycle of this compound.
Logical Relationship Diagram
This diagram shows the logical relationship between the components involved in the peptide bond formation.
Caption: Key components in the formation of a peptide bond.
References
Application Notes: The Strategic Use of Fmoc-Lys(Z)-OH in Bioactive Peptide Synthesis
Introduction
In the realm of Solid-Phase Peptide Synthesis (SPPS), the selection of appropriate protecting groups is fundamental to achieving high-purity, complex bioactive peptides.[1] Nα-Fmoc-Nε-benzyloxycarbonyl-L-lysine (Fmoc-Lys(Z)-OH) is a critical building block for peptide chemists, offering a distinct strategic advantage due to the unique properties of the benzyloxycarbonyl (Z) group for side-chain protection. While Fmoc-Lys(Boc)-OH is more commonly employed in standard Fmoc/tBu strategies, this compound provides an alternative orthogonality, particularly valuable in the synthesis of protected peptide fragments and in methodologies involving hydrogenolysis for final deprotection.[2][3]
The Nα-Fmoc group is base-labile, typically removed using piperidine, allowing for iterative elongation of the peptide chain.[4][5] The ε-amino group of the lysine side chain is protected by the Z group, which is stable to the basic conditions of Fmoc removal and also to the mild acid treatments used for cleavage from hyper-acid-sensitive resins. The Z group is typically removed under strong acidic conditions (e.g., HBr in acetic acid, HF) or, more cleanly, by catalytic hydrogenolysis (H₂/Pd).[3][4] This unique combination of properties allows for the synthesis of peptides requiring specific lysine side-chain manipulations post-synthesis or the creation of fully protected peptide segments for fragment condensation strategies.
Key Applications
-
Synthesis of Protected Peptide Fragments: this compound is ideal for synthesizing peptide fragments on acid-sensitive resins like 2-chlorotrityl chloride resin. Cleavage with a mild acid cocktail (e.g., acetic acid/TFE/DCM) releases the peptide from the resin while leaving the Z group and other acid-labile side-chain protecting groups (like Boc and tBu) intact.[3][6] These protected fragments can be purified and used in subsequent solution-phase fragment condensation.
-
Orthogonal Ligation and Modification: The Z group's stability allows for on-resin or post-cleavage modifications. If other orthogonal protecting groups like Dde or Mtt are used on other lysine residues, the Z group provides an additional layer of synthetic flexibility.[2][6]
-
Peptides Requiring Hydrogenolysis: For sensitive peptides that may be compromised by strong acid cleavage, hydrogenolysis offers a mild and effective method for final deprotection. The Z group is readily cleaved by this method, making this compound a suitable choice for such synthetic routes.[3]
Data Presentation
The selection of a lysine derivative is dictated by the overall synthetic strategy, particularly the desired orthogonality and final cleavage conditions. The following table summarizes the properties of common Fmoc-lysine derivatives.
| Derivative | Side-Chain Group | Deprotection Conditions | Orthogonal To | Key Applications |
| Fmoc-Lys(Boc)-OH | tert-Butoxycarbonyl (Boc) | Strong Acid (e.g., TFA) | Fmoc, Aloc, Dde | Standard Fmoc/tBu SPPS.[2][7] |
| This compound | Benzyloxycarbonyl (Z) | Catalytic Hydrogenolysis, Strong Acid (HBr, HF) | Fmoc, Dde, Mtt, Mild Acid Cleavage | Protected fragment synthesis, peptides for hydrogenolysis.[2][3][4] |
| Fmoc-Lys(Dde)-OH | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | 2-10% Hydrazine in DMF | Fmoc, Boc, Z, Trt | On-resin cyclization, branching, or labeling of the lysine side chain.[3] |
| Fmoc-Lys(Mtt)-OH | 4-Methyltrityl (Mtt) | Dilute TFA (1-5%) in DCM | Fmoc, Boc, Z | Selective on-resin deprotection for modification under mild acid conditions.[6] |
| Fmoc-Lys(Aloc)-OH | Allyloxycarbonyl (Aloc) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger | Fmoc, Boc, Z, TFA | On-resin modification; orthogonal to both acid- and base-labile groups.[3] |
Experimental Protocols
Protocol 1: General Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol describes a single cycle of amino acid coupling in manual SPPS.
-
Resin Preparation:
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.[9]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine.[8]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), including this compound, in DMF.
-
Add a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) and a base (e.g., DIEA; 6-10 equivalents).[8][10]
-
Allow the mixture to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.[5]
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling (ninhydrin should remain colorless/yellow).
-
-
Capping (Optional):
-
If the Kaiser test indicates incomplete coupling, the unreacted amines can be capped to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride and DIEA in DMF for 20 minutes.
-
Wash the resin with DMF (3-5 times).
-
-
Chain Elongation:
-
Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Protocol 2: Cleavage and Deprotection Strategies
A. Mild Cleavage to Obtain a Z-Protected Peptide Fragment
This method is suitable for cleaving peptides from hyper-acid-sensitive resins like 2-chlorotrityl chloride resin, leaving the Z group intact.
-
Resin Preparation: After completing the synthesis, wash the peptidyl-resin with DCM (3-5 times) and dry it under a vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of acetic acid (AcOH) / trifluoroethanol (TFE) / dichloromethane (DCM) in a 1:1:8 ratio.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate gently at room temperature for 1-2 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a flask containing cold methyl-tert-butyl ether (MTBE) or diethyl ether (10x the volume of the filtrate).
-
Isolation: A white precipitate of the protected peptide should form. Cool the suspension at -20°C for 1 hour to maximize precipitation.
-
Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the protected peptide fragment under a vacuum.
B. Global Deprotection via Catalytic Hydrogenolysis
This method removes the Z group and cleaves the peptide from certain resins. It is particularly useful when strong acids are to be avoided. Note: This method is incompatible with peptides containing sulfur (Cys, Met) or certain protecting groups (e.g., Pbf on Arg can be resistant).
-
Resin Preparation: Wash the peptidyl-resin and dry it completely.
-
Reaction Setup: Suspend the peptidyl-resin in a suitable solvent like DMF, methanol, or acetic acid.
-
Catalyst Addition: Add Palladium on carbon (Pd/C) catalyst (10% w/w, typically 0.1 to 1 equivalent by weight relative to the resin).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.
-
Monitoring: Monitor the reaction by HPLC-MS. The reaction may take 2 to 24 hours.
-
Isolation: Once complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate and purify the deprotected peptide using reverse-phase HPLC.
Visualization of Orthogonal Strategies
The utility of this compound is best understood in the context of orthogonal protecting groups.
The following workflow illustrates a strategy where a peptide is synthesized, cleaved with the lysine side chain still protected by Z, and then labeled in solution.
References
- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. wernerlab.weebly.com [wernerlab.weebly.com]
- 9. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
Application of Fmoc-Lys(Z)-OH in the Synthesis of Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Application Note
The generation of peptide libraries is a cornerstone of modern drug discovery and chemical biology, enabling the high-throughput screening of vast numbers of molecules to identify novel ligands, enzyme substrates, or inhibitors. The use of orthogonally protected amino acids is fundamental to creating diverse and complex libraries, including those with post-translational modifications, branches, or cyclizations. Fmoc-Lys(Z)-OH, an N-α-Fmoc-protected lysine derivative with its ε-amino group shielded by a benzyloxycarbonyl (Z) group, offers a distinct advantage in specific peptide library synthesis strategies.
The key feature of the Z group is its stability under the mildly basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions typically used for final cleavage from many solid-phase resins (e.g., trifluoroacetic acid, TFA)[1]. This dual stability makes this compound an excellent building block for synthesizing protected peptide fragments that can be later used in solution-phase condensation or for creating libraries where the lysine side chain is intended to remain protected during initial screening assays. The Z group is typically removed under reductive conditions, most commonly catalytic hydrogenation (e.g., H₂/Pd/C), or by treatment with strong acids such as trifluoromethanesulfonic acid (TFMSA)[2].
This orthogonal property allows for the selective deprotection and modification of other residues (e.g., those protected with Boc or Dde groups) while the Z-protected lysine remains intact. Consequently, this compound is particularly valuable for:
-
Fragment Condensation Libraries: Synthesizing fully protected peptide fragments on the resin which are later cleaved and used to build larger peptide libraries in solution.
-
Libraries with Stable Modifications: Creating libraries where the lysine side chain's positive charge is masked by the Z group during biological screening, which can be useful for probing binding sites where a positive charge is not desired.
-
Scaffold Diversification: Serving as a stable, protected scaffold point while other positions in the peptide are deprotected and diversified.
Comparison of Lysine Side-Chain Protecting Groups in Fmoc-SPPS
The choice of protecting group for the lysine side chain is critical and depends on the overall synthetic strategy for the peptide library. The following table summarizes the properties of common ε-amino protecting groups used in Fmoc-based solid-phase peptide synthesis (SPPS).
| Protecting Group | Abbreviation | Structure | Deprotection Conditions | Orthogonality & Use Case |
| tert-Butoxycarbonyl | Boc | -C(O)O-tBu | Strong Acid (e.g., TFA)[3][4] | Standard Choice: Cleaved simultaneously with peptide from acid-labile resins (e.g., Wang, Rink Amide). Not orthogonal to standard cleavage. |
| Benzyloxycarbonyl | Z | -C(O)O-CH₂-Ph | Hydrogenolysis (H₂/Pd/C), Strong Acid (TFMSA)[1][2] | Acid-Stable: Orthogonal to TFA cleavage. Ideal for synthesizing protected peptide fragments on the resin. |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | See Ref[5] | 2-5% Hydrazine in DMF[1][5] | Base-Stable/Acid-Stable: Orthogonal to both Fmoc and Boc removal. Used for on-resin cyclization or branching. |
| N-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl | ivDde | See Ref[6] | 2-5% Hydrazine in DMF[1][6] | Base-Stable/Acid-Stable: Similar to Dde but more sterically hindered to prevent migration. Preferred for complex syntheses. |
| Allyloxycarbonyl | Aloc | -C(O)O-CH₂-CH=CH₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[1][3] | Acid/Base Stable: Orthogonal to Fmoc, Boc, and Z groups. Used for selective deprotection under neutral conditions. |
| 4-Methyltrityl | Mtt | -C(Ph)₂(4-Me-Ph) | Very Mild Acid (e.g., 1% TFA in DCM)[1][3] | Highly Acid-Labile: Orthogonal to Fmoc removal and standard TFA cleavage. Allows selective deprotection on-resin. |
Experimental Protocols
Protocol 1: General Workflow for Peptide Library Synthesis using this compound
This protocol outlines the standard "split-and-mix" synthesis method for creating a one-bead-one-compound (OBOC) peptide library. This workflow incorporates this compound at a fixed position.
1. Resin Preparation:
-
Select a suitable resin (e.g., Rink Amide resin for C-terminal amide peptides).
-
Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
2. Split-and-Mix Synthesis Cycle (for each variable position):
-
Pooling & Washing: Pool all resin beads from the previous step and wash thoroughly with DMF (3x) and DCM (3x).
-
Fmoc Deprotection: Treat the pooled resin with 20-40% piperidine in DMF for 3-5 minutes, drain, and repeat for 10-20 minutes to ensure complete removal of the Fmoc group[7][8]. Wash thoroughly with DMF (5x).
-
Splitting: Divide the deprotected resin into equal portions, corresponding to the number of amino acids to be coupled at that position.
-
Coupling: To each portion, add a unique Fmoc-protected amino acid (3-5 equivalents). Use a standard coupling reagent cocktail such as HBTU/DIEA or DIC/HOBt in DMF[8][9]. Allow the reaction to proceed for 1-2 hours. Monitor coupling completion with a Kaiser test.
-
Pooling: After washing each portion of the resin to remove excess reagents, pool all portions back together.
3. Incorporation of this compound (at a fixed position):
-
Perform the Fmoc deprotection step as described above on the pooled resin.
-
Without splitting the resin, perform a single coupling reaction using this compound (3-5 equivalents) and a suitable activator (e.g., HBTU/DIEA). This ensures every peptide in the library contains Lys(Z) at this specific position.
4. Final Steps:
-
Continue the split-and-mix cycles for any remaining variable positions.
-
After the final coupling step, perform a final Fmoc deprotection.
-
N-Terminal Modification (Optional): The N-terminus can be acetylated using acetic anhydride and DIEA in DMF.
-
Side-Chain Deprotection (excluding Z group): Wash the resin with DCM. Treat the library resin with a cleavage cocktail such as TFA/H₂O/TIS (95:2.5:2.5) for 2-3 hours to remove acid-labile side-chain protecting groups (e.g., Boc, Trt, tBu)[10]. The Z group on lysine will remain intact.
-
Washing and Storage: Wash the resin beads thoroughly with DCM, neutralize with 10% DIEA in DMF, wash again with DMF and DCM, and dry the library beads under vacuum.
Protocol 2: Selective Deprotection of the Z Group
This protocol is for cases where the Z group needs to be removed after library synthesis and screening, either on-bead or after cleavage.
1. On-Bead Hydrogenolysis:
-
Swell the peptide-resin library (containing the Z-protected lysine) in a suitable solvent like DMF or Methanol.
-
Add a palladium catalyst, typically 10% Pd/C (a catalytic amount).
-
Stir the suspension under a hydrogen atmosphere (balloon pressure is often sufficient) for 5-8 hours[11].
-
Monitor the reaction for completeness.
-
Filter the resin to remove the catalyst and wash thoroughly.
Note: This method is effective but can be slow and may not be suitable for all peptides, especially those containing other reducible groups.
Visualized Workflows and Relationships
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for Split-and-Mix peptide library synthesis.
Caption: Orthogonal deprotection strategy using this compound.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. rsc.org [rsc.org]
- 6. merel.si [merel.si]
- 7. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. chempep.com [chempep.com]
- 10. Efficient Screening of Combinatorial Peptide Libraries by Spatially Ordered Beads Immobilized on Conventional Glass Slides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Post-Translational Modifications using Fmoc-Lys(Z)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of post-translational modifications (PTMs) into peptides is a critical tool for understanding protein function, developing novel therapeutics, and creating advanced biomaterials. Lysine residues are hotspots for a variety of PTMs, including acetylation and ubiquitination, which play pivotal roles in regulating cellular signaling, protein stability, and gene expression. Fmoc-Lys(Z)-OH serves as a versatile building block in solid-phase peptide synthesis (SPPS) for the introduction of such modifications. The benzyloxycarbonyl (Z) protecting group on the ε-amino group of lysine is orthogonal to the standard Fmoc/tBu strategy. It remains stable during the piperidine-mediated Fmoc deprotection steps but can be selectively removed on-resin, typically via catalytic transfer hydrogenation, to unmask the lysine side chain for subsequent modification.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of peptides with site-specific post-translational modifications, focusing on acetylation and ubiquitination.
Data Presentation
Table 1: Comparison of On-Resin Lysine Modification Efficiencies
| Modification Step | Reagents | Typical Yield/Conversion | Reference |
| On-Resin Z-Group Deprotection (Catalytic Transfer Hydrogenation) | Pd/C, Formic Acid | >95% | [1] |
| On-Resin Acetylation | Acetic Anhydride, DIEA | Near-quantitative | [2] |
| On-Resin Ubiquitination (Chemoenzymatic) | Ubiquitin-activating (E1), conjugating (E2), and ligating (E3) enzymes, ATP | Variable (60-90% reported in some systems) | [3] |
| On-Resin Formylation | Formic Acid, Acetic Anhydride, Pyridine | Near-quantitative | [2] |
Signaling Pathway: Crosstalk between Lysine Acetylation and Ubiquitination
The interplay between lysine acetylation and ubiquitination is a crucial regulatory mechanism in cellular processes. These two modifications can occur on the same lysine residue, leading to a competitive relationship that dictates the protein's fate. Generally, acetylation of a lysine residue can prevent its ubiquitination, thereby protecting the protein from proteasomal degradation and often promoting its activity or specific interactions. Conversely, deacetylation can expose the lysine residue, making it available for ubiquitination and subsequent degradation. This dynamic crosstalk is fundamental in controlling the stability and function of numerous proteins, including transcription factors and histones.
Crosstalk between Lysine Acetylation and Ubiquitination Pathways.
Experimental Protocols
Workflow for Site-Specific PTM Introduction using this compound
The overall workflow involves the initial synthesis of the peptide on a solid support with this compound incorporated at the desired position. This is followed by the selective on-resin deprotection of the Z-group and the subsequent on-resin modification of the liberated lysine side-chain.
Experimental workflow for site-specific PTM introduction.
Protocol 1: Solid-Phase Peptide Synthesis with this compound
This protocol outlines the standard procedure for incorporating this compound into a peptide sequence using manual or automated Fmoc-SPPS.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids, including this compound
-
Coupling reagents: HBTU/HOBt or HATU
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIEA, 6-10 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling step.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence, using this compound at the desired position for modification.
Protocol 2: On-Resin Deprotection of the Z-Group by Catalytic Transfer Hydrogenation
This protocol describes the selective removal of the benzyloxycarbonyl (Z) group from the lysine side chain while the peptide is still attached to the resin.
Materials:
-
Peptide-resin containing a Lys(Z) residue
-
Palladium on carbon (Pd/C, 10%)
-
Formic acid (HCOOH)
-
Solvent: DMF or NMP
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF.
-
Catalyst Addition: Add Pd/C (typically 0.2-0.5 equivalents by weight relative to the resin) to the resin suspension.
-
Hydrogen Donor Addition: Add formic acid (20-30 equivalents relative to the Z-protected lysine) to the reaction mixture.
-
Reaction: Gently agitate the suspension at room temperature. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS. The reaction is typically complete within 2-4 hours.
-
Catalyst Removal: After the reaction is complete, filter the resin to remove the Pd/C catalyst. Wash the resin extensively with DMF to remove all traces of the catalyst and reaction byproducts.
Protocol 3: On-Resin Acetylation of the Lysine Side Chain
This protocol details the acetylation of the deprotected lysine ε-amino group on the solid support.
Materials:
-
Resin with deprotected lysine side-chain
-
Acetic anhydride (Ac₂O)
-
Base: N,N-Diisopropylethylamine (DIEA) or Pyridine
-
Solvent: DMF
Procedure:
-
Resin Swelling: Swell the resin with the free lysine side-chain amine in DMF.
-
Acetylation Reaction: Prepare a solution of acetic anhydride (10-20 equivalents relative to the lysine residue) and DIEA (20-40 equivalents) in DMF.
-
Add the acetylation mixture to the resin and agitate at room temperature for 30-60 minutes.
-
Monitoring: Monitor the completion of the reaction using a ninhydrin test, which should be negative upon completion.
-
Washing: Wash the resin thoroughly with DMF and DCM. The peptide is now ready for cleavage from the resin.
Protocol 4: On-Resin Ubiquitination of the Lysine Side Chain (Chemoenzymatic Approach)
This protocol provides a general outline for the enzymatic ubiquitination of a deprotected lysine side chain on-resin. This is a more complex procedure and may require optimization for specific peptide sequences and enzyme systems.
Materials:
-
Resin with deprotected lysine side-chain
-
Ubiquitin
-
Ubiquitin-activating enzyme (E1)
-
Ubiquitin-conjugating enzyme (E2)
-
Ubiquitin ligase (E3) specific for the target sequence (if known)
-
ATP
-
Reaction Buffer (e.g., HEPES buffer, pH 7.5, containing MgCl₂ and DTT)
Procedure:
-
Resin Equilibration: Swell the resin in the reaction buffer.
-
Enzymatic Reaction: Prepare a reaction mixture containing ubiquitin, E1, E2, E3 enzymes, and ATP in the reaction buffer.
-
Add the enzyme mixture to the resin and incubate at 37°C with gentle agitation for a specified time (typically 2-16 hours).
-
Monitoring: The progress of the ubiquitination can be monitored by cleaving a small amount of the peptide from the resin and analyzing it by HPLC-MS to detect the mass shift corresponding to the addition of ubiquitin.
-
Washing: After the reaction, wash the resin extensively with the reaction buffer, followed by water, DMF, and DCM to remove all protein and salt residues. The ubiquitinated peptide is now ready for cleavage.
Conclusion
This compound is a valuable tool for the synthesis of peptides with site-specific post-translational modifications. The orthogonal nature of the Z-group allows for its selective removal on-resin, providing a free lysine side-chain for a variety of chemical and enzymatic modifications. The protocols provided herein offer a comprehensive guide for researchers to successfully incorporate PTMs such as acetylation and ubiquitination into their peptides of interest, thereby facilitating a deeper understanding of their biological roles and accelerating the development of novel peptide-based therapeutics.
References
Step-by-step guide for manual solid-phase peptide synthesis using Fmoc-Lys(Z)-OH.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the manual solid-phase peptide synthesis (SPPS) of peptides containing L-lysine protected with a benzyloxycarbonyl (Z) group on its side chain (Fmoc-Lys(Z)-OH). The Fmoc/tBu strategy, a widely adopted method in peptide synthesis, forms the basis of this protocol.[1] This methodology is prized for its use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile groups for side-chain protection.[2][3]
The use of this compound is particularly advantageous in specific synthetic strategies where the more common Boc protecting group for the lysine side chain is not suitable. The Z group is stable to the trifluoroacetic acid (TFA) used in the final cleavage step, allowing for the synthesis of partially protected peptide fragments.[4] The removal of the Z group can be achieved through hydrogenation or by treatment with strong acids like trifluoromethanesulfonic acid (TFMSA).
This guide is intended for researchers, scientists, and professionals in drug development who are familiar with basic laboratory techniques in organic chemistry.
Core Principles of Fmoc Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[2][5] The synthesis cycle consists of three primary steps:
-
Nα-Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the growing peptide chain using a mild base, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[1][2]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the peptide chain.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before proceeding to the next cycle.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Experimental Protocols
This protocol is designed for a 0.1 mmol synthesis scale. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
Materials and Reagents
-
Resin: Rink Amide resin (or other suitable resin for C-terminal amide) with a loading capacity of 0.3-0.8 mmol/g.
-
Amino Acids: Fmoc-protected amino acids, including this compound.
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Piperidine.
-
Diisopropylethylamine (DIEA).
-
Methanol (MeOH).
-
Diethyl ether (cold).
-
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
HOBt (Hydroxybenzotriazole) or Oxyma Pure®.
-
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.
-
Cleavage Cocktail:
-
Trifluoroacetic acid (TFA).
-
Triisopropylsilane (TIS).
-
Water (deionized).
-
-
Washing Solvents: DMF, DCM.
-
Qualitative Monitoring: Ninhydrin test kit (Kaiser test) to check for the presence of free primary amines.[6]
Step-by-Step Synthesis Protocol
-
Weigh out the appropriate amount of resin for a 0.1 mmol scale synthesis and place it in a manual SPPS reaction vessel. For example, for a resin with a loading of 0.5 mmol/g, use 200 mg.
-
Add DMF (5-10 mL) to the resin.
-
Gently agitate the resin for 30-60 minutes to allow for proper swelling.[7][8]
-
Drain the DMF from the reaction vessel.
-
Add 20% piperidine in DMF (5 mL) to the swollen resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh 5 mL of 20% piperidine in DMF.
-
Agitate for an additional 15 minutes.[8]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 equivalents) and a coupling activator like HOBt or Oxyma (0.4 mmol, 4 equivalents) in DMF (2 mL).[8]
-
Add a coupling agent such as DIC (0.4 mmol, 4 equivalents) or HBTU/HATU (0.38 mmol, 3.8 equivalents) and DIEA (0.8 mmol, 8 equivalents) to the amino acid solution to pre-activate it for 5-10 minutes.[8]
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 10 mL).
Repeat steps 2 (Fmoc deprotection) and 3 (amino acid coupling) for each subsequent amino acid in the peptide sequence, including this compound.
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
-
Wash the peptide-resin thoroughly with DMF (3 x 10 mL).
-
Wash with DCM (3 x 10 mL) to remove the DMF.
-
Dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare the cleavage cocktail. A standard and effective non-malodorous cocktail is TFA/TIS/water (95:2.5:2.5 v/v/v).[9][10] For a 0.1 mmol synthesis, 5-10 mL of the cocktail is typically sufficient.
-
Add the cleavage cocktail to the dried peptide-resin in the reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Note on Z-group removal: The Z (benzyloxycarbonyl) protecting group on the lysine side chain is stable to TFA and will remain on the peptide after this step. To remove the Z group, further steps are required, such as catalytic hydrogenation (e.g., H2, Pd/C in methanol) or treatment with a stronger acid like TFMSA. These procedures should be performed in solution after the initial cleavage from the resin.[4]
-
Reduce the volume of the TFA filtrate by about half under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated filtrate dropwise to a large volume of cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Data Presentation
The following tables summarize the quantitative parameters for the manual solid-phase peptide synthesis protocol.
Table 1: Reagents and Solvents for a 0.1 mmol Synthesis Scale
| Step | Reagent/Solvent | Quantity/Concentration | Volume |
| Resin Swelling | DMF | - | 5-10 mL |
| Fmoc Deprotection | 20% Piperidine in DMF | 20% (v/v) | 2 x 5 mL |
| Amino Acid Coupling | Fmoc-Amino Acid | 4 equivalents (0.4 mmol) | - |
| HOBt/Oxyma | 4 equivalents (0.4 mmol) | - | |
| DIC or HBTU/HATU | 4 or 3.8 equivalents | - | |
| DIEA (if using HBTU/HATU) | 8 equivalents (0.8 mmol) | - | |
| DMF | - | ~2-3 mL | |
| Washing | DMF | - | 5 x 10 mL per wash cycle |
| Cleavage | TFA/TIS/H₂O | 95:2.5:2.5 (v/v/v) | 5-10 mL |
Table 2: Typical Reaction Times and Conditions
| Step | Reaction Time | Temperature | Agitation | Monitoring |
| Resin Swelling | 30-60 minutes | Room Temperature | Gentle | Visual |
| Fmoc Deprotection | 5 min + 15 min | Room Temperature | Gentle | - |
| Amino Acid Coupling | 1-2 hours | Room Temperature | Gentle | Kaiser Test |
| Cleavage | 2-3 hours | Room Temperature | Gentle | - |
Visualization of Workflow and Chemical Reactions
Experimental Workflow
The following diagram illustrates the cyclical process of manual solid-phase peptide synthesis.
Caption: Experimental workflow for manual Fmoc solid-phase peptide synthesis.
Chemical Reactions of this compound in SPPS
This diagram outlines the key chemical transformations involving this compound during the synthesis cycle.
Caption: Key chemical reactions involving this compound during SPPS.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. wernerlab.weebly.com [wernerlab.weebly.com]
- 4. WO2017127007A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER - Google Patents [patents.google.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Automated Peptide Synthesis Utilizing Fmoc-Lys(Z)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Nα-Fmoc-Nε-benzyloxycarbonyl-L-lysine (Fmoc-Lys(Z)-OH) in automated solid-phase peptide synthesis (SPPS). It is intended to guide researchers, scientists, and drug development professionals in the strategic incorporation of this orthogonally protected amino acid for the synthesis of complex peptides and protected peptide fragments.
Introduction to this compound in Peptide Synthesis
This compound is a derivative of lysine where the alpha-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the epsilon-amino group of the side chain is protected by the benzyloxycarbonyl (Z) group. The Z group is stable to the mildly basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions used for cleavage from many common resins.[1] This orthogonality makes this compound a valuable building block for specific applications in peptide synthesis, particularly for the synthesis of protected peptide fragments that can be later coupled in solution-phase synthesis.[1]
Automated Peptide Synthesizers Compatible with this compound
Most modern automated peptide synthesizers are compatible with standard Fmoc-based solid-phase peptide synthesis and, therefore, can accommodate the use of this compound. The key requirement is the flexibility to define custom amino acid derivatives and specify standard coupling protocols. Leading manufacturers offer a range of suitable instruments.
Key Manufacturers of Compatible Automated Peptide Synthesizers:
-
AAPPTec: Offers a variety of synthesizers from research to production scale, including the Endeavor 90, Apex 396, and Titan 357.[2]
-
Activotec: Provides peptide synthesizers such as the Activo-P11 and Activo-P14, suitable for a wide range of peptide chemistries.[1]
-
CSBio: Manufactures a range of automated peptide synthesizers from research (CS136) to commercial scale.[3]
-
PeptiSystems: Offers innovative synthesizers based on continuous flow technology, such as the PeptiPro and PeptiPilot.
-
Peptide Machines: Provides automated peptide synthesizers like the Discovery-4 and Presto series, supporting both Fmoc and t-Boc chemistries.[4]
-
CEM: Known for microwave-assisted peptide synthesizers like the MultiPep 1, which can accelerate synthesis times.[5]
-
Gyros Protein Technologies (formerly Protein Technologies, Inc.): Offers a range of synthesizers including the PurePep Chorus and Symphony X.[6]
-
Biotage: Provides microwave peptide synthesizers like the Initiator+ Alstra™, which supports automated synthesis of complex peptides.[7]
Data Presentation: Comparison of Lysine Side-Chain Protecting Groups in Fmoc SPPS
The choice of the lysine side-chain protecting group is critical and depends on the overall synthetic strategy. The following table summarizes the properties of common protecting groups for the ε-amino function of lysine used in Fmoc SPPS.
| Protecting Group | Chemical Name | Cleavage Conditions | Stability | Key Applications |
| Boc | tert-butyloxycarbonyl | Strong acid (e.g., TFA) | Stable to piperidine | Routine synthesis of peptides where side-chain modification is not required. |
| Z | Benzyloxycarbonyl | Hydrogenolysis (e.g., Pd/C, H₂) or strong acids (e.g., HF, TFMSA) | Stable to piperidine and TFA | Synthesis of protected peptide fragments for subsequent fragment condensation.[1] |
| Mtt | 4-Methyltrityl | Highly acid labile (e.g., 1% TFA in DCM) | Stable to piperidine | On-resin side-chain modification, synthesis of branched or cyclic peptides.[2] |
| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | 2% Hydrazine in DMF | Stable to piperidine and TFA | Orthogonal deprotection for on-resin side-chain modification. |
| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | 2% Hydrazine in DMF | Stable to piperidine and TFA; more sterically hindered than Dde | Similar to Dde, with reduced risk of migration. |
| Aloc | Allyloxycarbonyl | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger | Stable to piperidine and TFA | Orthogonal deprotection for on-resin modification under neutral conditions. |
Experimental Protocols
General Automated Synthesis Protocol for Incorporating this compound
This protocol outlines a generalized procedure for the incorporation of this compound into a peptide sequence using a standard automated peptide synthesizer. It is assumed that the synthesizer is programmed for standard Fmoc-SPPS cycles.
1. Resin Swelling:
-
Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes prior to the first amino acid coupling.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for a specified duration (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
3. Amino Acid Coupling:
-
Prepare a solution of this compound (typically 3-5 equivalents relative to the resin loading) and an activating agent.
-
Activation Reagents:
-
Uronium/Aminium salts: HBTU, HATU, or HCTU are commonly used. For a standard coupling, use a 1:1 molar ratio of the amino acid to the coupling agent, with 2 equivalents of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Carbodiimides: DIC can be used in combination with an additive like HOBt or Oxyma Pure.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for the programmed time (typically 30-60 minutes).
-
For potentially difficult couplings, a double coupling can be performed.
-
4. Washing:
-
After the coupling step, wash the resin extensively with DMF to remove excess reagents and byproducts.
5. Capping (Optional):
-
To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be introduced. A common capping solution is a mixture of acetic anhydride and DIPEA in DMF.
6. Repetition of Synthesis Cycle:
-
Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection Protocol
Method 1: Cleavage with Simultaneous Side-Chain Deprotection (Not for Z group)
-
This method is applicable if this compound is not used or if the Z group is intended to remain on the final peptide.
-
Reagent: A standard cleavage cocktail such as TFA/TIS/H₂O (95:2.5:2.5) is used.
-
Procedure:
-
Wash the dried peptide-resin with dichloromethane (DCM).
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
Method 2: On-Resin Deprotection of the Z Group (Hydrogenolysis)
-
This method is used to selectively remove the Z group while the peptide remains attached to the resin, which is useful if the resin itself is stable to hydrogenolysis conditions (e.g., certain specialized resins).
-
Reagents:
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen source (e.g., hydrogen gas balloon, ammonium formate)
-
Solvent: DMF or a mixture of DMF/DCM
-
-
Procedure:
-
Swell the peptide-resin in the chosen solvent.
-
Add the Pd/C catalyst.
-
Introduce the hydrogen source and allow the reaction to proceed with gentle agitation for several hours to overnight.
-
Monitor the reaction for completion.
-
Filter to remove the catalyst and wash the resin thoroughly.
-
Method 3: Cleavage Followed by Solution-Phase Deprotection of the Z Group
-
This is the most common method when working with standard TFA-labile resins.
-
Step 1: Cleavage from Resin
-
Cleave the peptide from the resin using a mild cleavage cocktail that does not remove the Z group, for example, for highly acid-sensitive resins like 2-chlorotrityl chloride resin.
-
-
Step 2: Solution-Phase Hydrogenolysis
-
Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, acetic acid).
-
Add Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Lyophilize the filtrate to obtain the deprotected peptide.
-
Mandatory Visualizations
Caption: Automated Fmoc-SPPS workflow for incorporating this compound.
Caption: Orthogonal protecting group strategy in Fmoc-SPPS.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc-Lys(Z)-OH in Solution-Phase Peptide Fragment Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis, particularly through the strategic condensation of protected peptide fragments, remains a powerful methodology for the production of large and complex peptides. This approach, often termed convergent synthesis, offers significant advantages over linear solid-phase peptide synthesis (SPPS), including the ability to purify intermediate fragments, leading to a final product of higher purity and yield. The use of orthogonally protected amino acids is central to this strategy.
Fmoc-Lys(Z)-OH, or Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(benzyloxycarbonyl)-L-lysine, is a key building block in this context. It provides two distinct amine protecting groups: the base-labile Fmoc group on the α-amine and the Z (or Cbz) group on the ε-amine of the lysine side chain, which is removable by catalytic hydrogenolysis. This orthogonality allows for the selective deprotection and elongation at either the N-terminus of the peptide chain or the lysine side chain, providing strategic flexibility in the synthesis of complex peptides, including branched and cyclic structures.
These application notes provide a detailed overview and protocols for the effective use of this compound in solution-phase peptide fragment condensation.
Key Applications of this compound in Convergent Peptide Synthesis
-
Synthesis of Long Peptides: By synthesizing smaller, protected peptide fragments and subsequently coupling them in solution, the cumulative yield and purity of the final long peptide can be significantly improved compared to linear synthesis.
-
Preparation of Branched Peptides: The orthogonal nature of the Fmoc and Z protecting groups allows for the selective deprotection of the lysine side chain to enable the synthesis of a second peptide chain, creating a branched structure.
-
Incorporation of Post-Translational Modifications: The protected lysine side chain can be deprotected at a strategic point in the synthesis to allow for the site-specific introduction of modifications such as biotinylation, glycosylation, or lipidation.
Data Presentation
The efficiency of solution-phase fragment condensation is highly dependent on the specific peptide sequences, coupling reagents, and reaction conditions. The following tables provide illustrative data for typical coupling and deprotection steps involving this compound.
Table 1: Comparison of Coupling Reagent Efficiency in a Model Fragment Condensation
| Coupling Reagent (1.2 eq) | Additive (1.2 eq) | Solvent | Reaction Time (h) | Crude Purity (%) | Isolated Yield (%) |
| DCC | HOBt | DMF | 24 | ~85 | ~75 |
| DIC | HOBt | DCM/DMF | 24 | ~88 | ~80 |
| HBTU | HOBt | DMF | 12 | ~92 | ~85 |
| HATU | HOAt | DMF | 8 | >95 | ~90 |
Data is illustrative and based on a model coupling of a pentapeptide acid to a pentapeptide amine ester in solution.
Table 2: Typical Yields for Deprotection Steps in Solution Phase
| Protecting Group | Deprotection Reagent | Solvent | Reaction Time (h) | Typical Yield (%) |
| Fmoc | 20% Piperidine in DMF | DMF | 1-2 | >95 |
| Z (on Lys side chain) | H₂, Pd/C (10%) | MeOH or DMF | 4-8 | >90 |
| C-terminal Benzyl ester | H₂, Pd/C (10%) | MeOH or DMF | 4-8 | >90 |
Experimental Protocols
Protocol 1: Preparation of a C-Terminal Amide Peptide Fragment with N-Terminal Fmoc-Lys(Z)
This protocol describes the synthesis of a model tripeptide fragment: Fmoc-Lys(Z)-Ala-Phe-NH₂.
-
Coupling of Fmoc-Ala-OH to Phe-NH₂:
-
Dissolve Phe-NH₂ (1.0 eq) and Fmoc-Ala-OH (1.05 eq) in anhydrous DMF.
-
Add HOBt (1.1 eq) and DIC (1.1 eq) at 0°C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, precipitate the product by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by filtration, wash with ether, and dry under vacuum.
-
Purify the dipeptide, Fmoc-Ala-Phe-NH₂, by flash chromatography or recrystallization.
-
-
Fmoc Deprotection of the Dipeptide:
-
Dissolve the purified Fmoc-Ala-Phe-NH₂ in a solution of 20% piperidine in DMF.
-
Stir at room temperature for 1-2 hours.
-
Evaporate the solvent under reduced pressure and co-evaporate with toluene to remove residual piperidine.
-
The resulting H-Ala-Phe-NH₂ is used directly in the next step.
-
-
Coupling of this compound:
-
Dissolve H-Ala-Phe-NH₂ (1.0 eq) and this compound (1.05 eq) in anhydrous DMF.
-
Add HOAt (1.1 eq) and HATU (1.1 eq) at 0°C, followed by the addition of DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 8-12 hours, monitoring for completion.
-
Work-up the reaction as described in step 1.
-
Purify the final fragment, Fmoc-Lys(Z)-Ala-Phe-NH₂, by flash chromatography.
-
Protocol 2: Solution-Phase Fragment Condensation
This protocol outlines the coupling of two model fragments: Fragment A (a tripeptide acid, e.g., Boc-Gly-Leu-Val-OH) and Fragment B (a tripeptide amine with an N-terminal lysine, prepared by deprotecting the Fmoc group from Fmoc-Lys(Z)-Ala-Phe-NH₂).
-
N-Terminal Fmoc Deprotection of Fragment B:
-
Dissolve the N-terminal Fmoc-protected peptide fragment (e.g., Fmoc-Lys(Z)-Ala-Phe-NH₂) in 20% piperidine in DMF.
-
Stir for 1-2 hours at room temperature.
-
Remove the solvent under reduced pressure and co-evaporate with toluene to yield the deprotected fragment amine (H-Lys(Z)-Ala-Phe-NH₂).
-
-
Fragment Coupling:
-
Dissolve the C-terminal acid fragment (Fragment A, 1.0 eq) and the N-terminal amine fragment (Fragment B, 1.0 eq) in anhydrous DMF.
-
Add HOAt (1.2 eq) to the solution.
-
Cool the mixture to 0°C and add HATU (1.2 eq) followed by DIPEA (2.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, precipitate the protected hexapeptide by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by filtration, wash thoroughly with ether, and dry.
-
Purify the coupled product by size exclusion or flash chromatography.
-
Protocol 3: Selective Deprotection of the Z-Group from Lysine Side Chain
This protocol describes the removal of the benzyloxycarbonyl (Z) group from the lysine side chain of the coupled peptide fragment.
-
Catalytic Hydrogenolysis:
-
Dissolve the Z-protected peptide in methanol (MeOH) or DMF.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional solvent (MeOH or DMF).
-
Evaporate the combined filtrates to dryness to obtain the peptide with a deprotected lysine side chain.
-
Visualizations
Caption: Convergent peptide synthesis workflow using this compound.
Caption: Orthogonal deprotection of Fmoc and Z groups.
Conclusion
This compound is an invaluable tool for advanced peptide synthesis, particularly in solution-phase fragment condensation strategies. The orthogonal nature of the Fmoc and Z protecting groups provides the synthetic chemist with a high degree of control and flexibility, enabling the efficient construction of complex peptide architectures. The protocols and data presented herein serve as a guide for researchers to harness the full potential of this versatile building block in their synthetic endeavors. Successful implementation of these methods will facilitate the production of high-purity peptides for a wide range of applications in research, diagnostics, and therapeutics.
Application Notes and Protocols: Monitoring the Coupling Efficiency of Fmoc-Lys(Z)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction: In Solid-Phase Peptide Synthesis (SPPS), the complete coupling of each amino acid is critical for the successful synthesis of the target peptide. Incomplete coupling reactions lead to the formation of deletion sequences, which are often difficult to separate from the desired product, thereby reducing the overall yield and purity. This is particularly crucial when incorporating protected amino acids like Nα-Fmoc-Nε-Z-L-lysine (Fmoc-Lys(Z)-OH). The Fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group, while the Benzyloxycarbonyl (Z) group protects the ε-amino group of the lysine side chain. Monitoring the disappearance of the free N-terminal amine on the growing peptide chain after the coupling step is essential to ensure the reaction has gone to completion.
This document provides detailed protocols for several common qualitative and quantitative methods used to monitor the coupling efficiency of this compound and other Fmoc-protected amino acids during SPPS.
Monitoring Techniques Overview
Multiple methods exist for monitoring SPPS reactions. They can be broadly categorized as qualitative colorimetric tests, which provide a rapid yes/no answer about the presence of free amines, and quantitative methods, which offer a more precise measure of reaction completion.
-
Qualitative Color Tests: These are the most common methods for routine monitoring due to their speed and simplicity. They involve taking a small sample of the peptide-resin and adding specific reagents that produce a color in the presence of unreacted primary or secondary amines.[1]
-
Quantitative Methods: Techniques like High-Performance Liquid Chromatography (HPLC) provide precise quantification of the reaction progress. These methods are more time-consuming but are invaluable for troubleshooting difficult couplings or for process optimization.
The logical workflow for monitoring coupling reactions within an SPPS cycle is depicted below.
Caption: General workflow for monitoring coupling reactions in SPPS.
Section 1: Qualitative Colorimetric Methods
The Kaiser Test (Ninhydrin Test)
The Kaiser test is a highly sensitive method for detecting primary amines.[2] It is widely used in SPPS to check for the presence of a free N-terminal amino group on the peptide-resin after a coupling step.[3] The test is based on the reaction of ninhydrin with primary amines, which yields a characteristic dark blue color known as Ruhemann's purple.[4]
Limitations:
-
The test is unreliable for secondary amines, such as N-terminal proline.[2]
-
Excessive heating can cause the Fmoc group to be removed by the pyridine in the reagents, leading to a false positive result.[5]
Caption: Experimental workflow for the Kaiser test.
Interpretation of Kaiser Test Results:
| Observation | Interpretation | Recommended Action |
| Solution: Yellow / Beads: Colorless or yellow | Complete Coupling: No primary amine detected. | Proceed to the next Fmoc deprotection step. |
| Solution: Light Blue / Beads: Dark Blue | Incomplete Coupling: Significant amount of free amine. | Recouple the amino acid.[2] |
| Solution: Dark Blue / Beads: Colorless | Nearly Complete Coupling: Trace amount of free amine. | Extend coupling time or perform a capping step.[2] |
| Solution: Intense Blue / Beads: Intense Blue | Failed Coupling: High concentration of free amine. | Check reagents and protocol; recouple.[2] |
The Chloranil Test
The chloranil test can be used to detect both primary and secondary amines. It is a useful alternative or complementary test to the Kaiser test, especially when working with N-terminal secondary amines like proline.[6] The reaction of chloranil with amines in the presence of acetaldehyde results in the formation of a blue or blue-green colored product.[7][8]
Caption: Experimental workflow for the Chloranil test.
Interpretation of Chloranil Test Results:
| Observation (Bead Color) | Interpretation | Recommended Action |
| Colorless or Yellow | Complete Coupling: Absence of free amine. | Proceed to the next deprotection step.[8] |
| Blue or Blue-Green | Incomplete Coupling: Presence of free amine. | Recouple the amino acid or perform a capping step.[7][8] |
Section 2: Quantitative Chromatographic Methods
HPLC Analysis
For a precise quantitative assessment, a small sample of the peptide-resin can be cleaved and the resulting mixture analyzed by reverse-phase HPLC (RP-HPLC).[9] This "cleave and analyze" approach allows for the direct measurement of the ratio between the desired coupled product and the unreacted starting peptide.[10] By comparing the peak areas, one can calculate the coupling efficiency. This method is particularly useful for optimizing coupling conditions for difficult sequences or for Good Manufacturing Practice (GMP) applications.
Caption: Workflow for HPLC-based coupling monitoring.
Data Presentation for HPLC Analysis:
| Peptide | Retention Time (min) | Peak Area | Coupling Efficiency (%) |
| Uncoupled Peptide (n-1) | t₁ | A₁ | \multirow{2}{*}{[(A₂ / (A₁ + A₂)) * 100]} |
| Coupled Peptide (n) | t₂ | A₂ |
Experimental Protocols
Protocol 1: Kaiser Test
Reagents:
-
Reagent A: Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[2]
-
Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[2]
-
Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.[2]
Procedure:
-
Place 10-15 beads of the washed and dried peptide-resin into a small glass test tube.
-
Add 2-3 drops of Reagent A.
-
Add 2-3 drops of Reagent B.
-
Add 2-3 drops of Reagent C.
-
Heat the tube at 110°C for 5 minutes.[2]
-
Remove the tube from the heat and observe the color of the beads and the solution. Compare against a reference sample of deprotected peptide-resin (positive control) and fully coupled resin (negative control).
Protocol 2: Chloranil Test
Reagents:
-
Reagent A: Mix 1 mL of acetaldehyde with 49 mL of N,N-dimethylformamide (DMF).[6]
-
Reagent B: Dissolve 1 g of p-chloranil in 49 mL of DMF.[6]
Procedure:
-
Place 1-5 mg of the washed peptide-resin into a small test tube.[7]
-
Add 1 drop of Reagent A (acetaldehyde/DMF).
-
Add 1 drop of Reagent B (chloranil/DMF).
-
Let the mixture stand at room temperature for 5 minutes.[7]
-
Observe the color of the resin beads.
Protocol 3: HPLC Analysis of Coupling Efficiency
Reagents & Equipment:
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / H₂O / Triisopropylsilane (TIPS) in a ratio of 95:2.5:2.5.
-
Cold diethyl ether.
-
HPLC grade acetonitrile (ACN) and water with 0.1% TFA.
-
Analytical RP-HPLC system with a C18 column.
Procedure:
-
Transfer ~5 mg of washed and dried peptide-resin to a microcentrifuge tube.
-
Add 200 µL of the cleavage cocktail to the resin.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional shaking.
-
Filter the resin away (e.g., using a cotton plug in a pipette tip) and collect the filtrate.
-
Precipitate the cleaved peptide by adding the filtrate to a tube containing ~1 mL of cold diethyl ether.
-
Centrifuge the sample to pellet the peptide, decant the ether, and repeat the ether wash.
-
Air-dry the peptide pellet to remove residual ether.
-
Dissolve the peptide in an appropriate solvent (e.g., 50% ACN/water).
-
Inject an appropriate volume onto the RP-HPLC system.
-
Analyze the chromatogram. Identify the peaks corresponding to the uncoupled peptide (starting material) and the successfully coupled peptide.
-
Calculate the coupling efficiency based on the relative peak areas of the two species.
References
- 1. ias.ac.in [ias.ac.in]
- 2. peptide.com [peptide.com]
- 3. Peptide Synthesis [en.bio-protocol.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fmoc-Lys(Z)-OH Coupling
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low coupling efficiency with Fmoc-Lys(Z)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling efficiency with this compound?
Low coupling efficiency with this compound can be attributed to several factors, often exacerbated by the steric bulk of the benzyloxycarbonyl (Z) protecting group on the lysine side chain. Key causes include:
-
Steric Hindrance: The Z-group, in addition to the Fmoc group on the alpha-amino group, creates significant steric bulk. This can physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, slowing down or preventing amide bond formation.
-
Peptide Aggregation: As the peptide chain elongates, particularly with hydrophobic residues, it can aggregate on the solid support. This aggregation can block reactive sites, making the N-terminal amine inaccessible for coupling.[1]
-
Suboptimal Reaction Conditions: Standard coupling protocols may be insufficient for this sterically demanding amino acid. Factors such as the choice of solvent, coupling reagent, reaction time, and temperature are critical for success.
-
Incomplete Fmoc Deprotection: If the Fmoc group from the previously coupled amino acid is not completely removed, the N-terminal amine will not be available for the subsequent coupling reaction, leading to a deletion sequence.
-
Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit the accessibility of reagents to the peptide chain, resulting in lower reaction efficiency.
Q2: How does the Z-group on the lysine side chain specifically impact coupling?
The benzyloxycarbonyl (Z) group is a well-established protecting group known for its stability.[2] However, its aromatic ring and urethane linkage contribute significant bulk, which is a primary driver of steric hindrance during the coupling reaction. This steric interference can be more pronounced than with the more commonly used tert-Butoxycarbonyl (Boc) group on the lysine side chain.
Q3: My standard DIC/HOBt coupling protocol is failing. What should I do?
For sterically hindered amino acids like this compound, standard carbodiimide reagents such as DIC (N,N'-diisopropylcarbodiimide) with HOBt (Hydroxybenzotriazole) are often inefficient. It is highly recommended to switch to more potent coupling reagents. Onium-type reagents, such as aminium/uronium (e.g., HATU, HBTU) or phosphonium (e.g., PyBOP) salts, are generally more effective for these challenging couplings as they form highly reactive activated esters.[3][4]
Q4: When should I consider performing a "double coupling"?
A double coupling is a common and effective strategy to drive a difficult coupling reaction to completion.[1] It involves repeating the coupling step with a fresh solution of the activated amino acid. This is particularly recommended for sterically hindered residues like this compound, especially if a qualitative monitoring test (like the Kaiser test) indicates the presence of unreacted amines after the first coupling.[5]
Q5: Can the choice of solvent make a difference?
Yes, the solvent plays a crucial role in solvating the peptide-resin complex and the reagents. While DMF (N,N-Dimethylformamide) is a common choice, for difficult sequences prone to aggregation, switching to or using a mixture with NMP (N-Methyl-2-pyrrolidone) or DMSO (Dimethyl sulfoxide) can be beneficial.[1][6] These solvents can help to disrupt secondary structures and improve reagent access.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low coupling efficiency with this compound.
dot
Caption: Troubleshooting workflow for low coupling efficiency.
Data Presentation
Table 1: Comparative Efficacy of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Additive | Base (typical) | Relative Speed | Racemization Risk | Notes |
| DIC | HOBt | - | Slow | Moderate | Often insufficient for sterically hindered residues. |
| HBTU/TBTU | HOBt | DIPEA/NMM | Fast | Low | Good general-purpose potent reagents.[4] |
| PyBOP | - | DIPEA/NMM | Very Fast | Low | Phosphonium salt, byproducts can be problematic to remove.[3] |
| HATU | HOAt | DIPEA/Collidine | Very Fast | Very Low | Highly efficient for sterically hindered and N-methyl amino acids due to the formation of a highly reactive OAt-ester.[3][7] |
| COMU | Oxyma | DIPEA/Collidine | Very Fast | Very Low | Uronium salt with similar or better performance than HATU, with non-explosive byproducts. |
Experimental Protocols
Protocol 1: Standard Kaiser Test for Monitoring Coupling
This protocol is used to qualitatively detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.[8][9]
Materials:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
Resin sample from the reaction vessel.
-
Heating block or water bath at 100-110°C.
Procedure:
-
Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after the coupling step.
-
Wash the resin beads thoroughly with DMF and then ethanol to remove any residual reagents.
-
Place the washed beads in a small glass test tube.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Heat the test tube at 100-110°C for 3-5 minutes.[5]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Beads and solution are colorless/yellow: Negative result. The coupling is complete.
-
Beads are blue/purple, solution may be colored: Positive result. The coupling is incomplete, and unreacted primary amines are present.
Protocol 2: Double Coupling with HATU for a Sterically Hindered Residue
This protocol is recommended when a single coupling of this compound is incomplete.
Materials:
-
Fmoc-deprotected peptide-resin.
-
This compound (3 equivalents relative to resin loading).
-
HATU (2.9 equivalents).
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 equivalents).
-
Anhydrous DMF.
Procedure:
-
First Coupling:
-
In a separate vessel, dissolve this compound and HATU in DMF.
-
Add DIPEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring:
-
Perform a Kaiser test (Protocol 1). If the result is negative, proceed to the washing step. If positive, proceed with the second coupling.
-
-
Second Coupling:
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Prepare a fresh solution of activated this compound as described in step 1.
-
Add the fresh solution to the resin and agitate for another 1-2 hours.
-
-
Final Wash and Monitoring:
-
After the second coupling, wash the resin thoroughly with DMF.
-
Perform a final Kaiser test to confirm the completion of the reaction.
-
Protocol 3: Capping of Unreacted Amines with Acetic Anhydride
If the coupling remains incomplete after a double coupling, it is crucial to cap the unreacted amines to prevent the formation of deletion sequences.[2][10]
Materials:
-
Peptide-resin with unreacted N-terminal amines.
-
Acetic Anhydride.
-
Pyridine or DIPEA.
-
DMF.
Capping Solution: A common mixture is Acetic Anhydride/Pyridine/DMF (e.g., 1:1:3 v/v/v).
Procedure:
-
After the final coupling attempt, wash the resin thoroughly with DMF.
-
Add the capping solution to the resin, ensuring the resin is fully suspended.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
Drain the capping solution and wash the resin extensively with DMF (3-5 times).
-
Perform a Kaiser test to confirm the absence of free amines. The result should be negative.
dot
Caption: Experimental workflow for a single SPPS cycle.
References
Optimizing the deprotection of the Z group to avoid side reactions.
Welcome to the technical support center for the optimization of benzyloxycarbonyl (Z or Cbz) group deprotection. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and refine their chemical syntheses, ensuring high yields and minimal side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the Z-group, and why is it used in chemical synthesis?
The benzyloxycarbonyl (Z or Cbz) group is a widely used carbamate-based protecting group for amines, particularly in peptide synthesis.[1][2] Its popularity stems from its relative stability under various reaction conditions and the availability of multiple deprotection methods.[1] The Z-group is crucial for preventing unwanted reactions at the amine functionality while other chemical transformations are carried out on the molecule.[3][4]
Q2: What are the primary methods for Z-group deprotection?
The most common methods for removing the Z-group fall into three main categories:[1][5]
-
Catalytic Hydrogenolysis: This is the most frequently used method due to its mild, neutral pH conditions and often high yields.[1][2] It involves the cleavage of the benzyl C-O bond using hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).[1]
-
Transfer Hydrogenation: A safer alternative to using hydrogen gas, this method employs a hydrogen donor like formic acid or ammonium formate with a palladium catalyst.[1][6]
-
Acidic Cleavage: Strong acids, such as HBr in acetic acid, can cleave the Z-group.[1][5] This method is useful for substrates that are incompatible with hydrogenation.[1]
Q3: How do I choose the best deprotection method for my substrate?
The choice of deprotection strategy is critical and depends on the molecular architecture of your substrate, specifically the presence of other functional groups.[1]
-
Use catalytic hydrogenolysis when your molecule does not contain other reducible functional groups like alkynes, alkenes, or nitro groups.[1]
-
Opt for acidic cleavage if your molecule has groups susceptible to reduction but is stable to harsh acidic conditions.[1]
-
Consider transfer hydrogenation as a safer, more accessible alternative to catalytic hydrogenolysis with H₂ gas.[1]
Troubleshooting Guide: Avoiding Side Reactions
This guide addresses specific issues that may arise during the deprotection of the Z-group and provides solutions to mitigate them.
Issue 1: Incomplete Deprotection
-
Symptom: The reaction stalls, and a significant amount of starting material remains, as observed by TLC or LC-MS analysis.
-
Potential Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst may be old or poisoned.[7] Try using a fresh batch of catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often more active than Pd/C.[7]
-
Catalyst Poisoning: Impurities in the starting material or the product itself can poison the catalyst.[7] Purifying the substrate before deprotection may be necessary.
-
Insufficient Hydrogen Pressure/Agitation: For catalytic hydrogenolysis, ensure vigorous stirring and a sufficient surface area of the reaction mixture to facilitate contact with the hydrogen gas.[7] If using a balloon, ensure it is adequately filled. For more challenging substrates, a Parr shaker may be required for higher pressure.[7]
-
Poor Solubility: The substrate may not be fully dissolved in the chosen solvent. Try a different solvent or a solvent mixture.[7]
-
Issue 2: Unwanted Reduction of Other Functional Groups
-
Symptom: Besides the deprotected amine, side products resulting from the reduction of other functional groups (e.g., alkenes, alkynes, nitro groups, aryl halides) are observed.[1]
-
Potential Causes & Solutions:
-
Inappropriate Deprotection Method: Catalytic hydrogenolysis is not compatible with substrates containing easily reducible groups.[1]
-
Alternative Methods: Switch to a non-reductive deprotection method, such as acidic cleavage with HBr in acetic acid, provided other functional groups are stable to strong acids.[1][5]
-
Issue 3: Racemization
-
Symptom: For chiral compounds, particularly in peptide synthesis, a loss of stereochemical purity is observed in the final product.
-
Potential Causes & Solutions:
-
Harsh Reaction Conditions: Both strongly acidic and basic conditions can promote racemization.
-
Optimization: When using acidic or basic deprotection methods, it is crucial to carefully control the reaction time and temperature to minimize racemization.
-
Issue 4: Side Reactions in Peptide Synthesis
-
Symptom: Formation of unexpected byproducts related to specific amino acid residues.
-
Potential Causes & Solutions:
-
Glutamic Acid: Deprotection under HF cleavage can lead to the formation of a pyroglutamine residue.[8]
-
Aspartic Acid: Aspartimide formation can occur under both acidic and basic conditions, especially in Asp-Gly, Asp-Ala, or Asp-Ser sequences.[8] Adding HOBt to the deprotection solution can help reduce this side reaction.[8]
-
Methionine: The thioether sidechain can be alkylated by carbocations generated during deprotection, leading to homoserine lactone formation.[8]
-
Scavengers: The use of "scavenger" cocktails during cleavage can trap reactive species that cause these side reactions.[9] Anisole is a common scavenger used to prevent the alkylation of tryptophan.[9]
-
Data Presentation
Table 1: Comparison of Common Z-Group Deprotection Methods
| Method Category | Reagents/Conditions | Key Advantages | Potential Limitations & Side Reactions |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields.[1][2] | Incompatible with reducible groups (alkynes, alkenes, nitro groups, aryl halides).[1] Safety concerns with H₂ gas. |
| Transfer Hydrogenation | Formic acid, Ammonium formate, Et₃SiH with Pd/C | Avoids the use of H₂ gas, making it safer for larger scales.[1] | Can also reduce other functional groups.[1] |
| Acidic Cleavage | HBr in Acetic Acid | Effective for substrates incompatible with hydrogenation.[1] | Harsh conditions can affect acid-labile groups.[1] |
| Lewis Acid Cleavage | AlCl₃ in HFIP | Mild and selective for Cbz over O- and N-Bn groups.[5] | May not be suitable for all substrates. |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenolysis with H₂ Gas
-
Dissolution: Dissolve the Z-protected amine (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[1]
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) to the solution, typically at a loading of 5-10 mol%.[1]
-
Hydrogenation: Place the reaction mixture under a hydrogen (H₂) atmosphere, using either a balloon or a hydrogenation apparatus.[1]
-
Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS.[1]
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification can be performed by crystallization or chromatography if necessary.[1]
Protocol 2: General Procedure for Transfer Hydrogenolysis
-
Dissolution: Dissolve the Z-protected amine (1.0 equivalent) in a suitable solvent like methanol or ethanol.[1]
-
Reagent Addition: Add 10% Pd/C and a hydrogen donor such as ammonium formate (4-5 equivalents).[1]
-
Reaction: Stir the mixture at room temperature or with gentle heating.
-
Monitoring and Work-up: Monitor the reaction as described in Protocol 1. Once complete, filter through Celite and concentrate the filtrate.[1]
Protocol 3: General Procedure for Acidic Cleavage with HBr in Acetic Acid
-
Reaction Setup: Dissolve the Z-protected amine in a solution of HBr in acetic acid (e.g., 33% HBr in AcOH).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: After completion, cool the reaction mixture and carefully perform a standard aqueous work-up to isolate the deprotected amine. This may involve neutralization with a base.
Visualizations
Caption: Decision workflow for selecting a Z-group deprotection method.
Caption: Troubleshooting logic for Z-group deprotection side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Protective Groups [organic-chemistry.org]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
Common side reactions observed during the cleavage of peptides containing Lys(Z).
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the cleavage of peptides containing Lysine protected with a benzyloxycarbonyl (Z) group.
Frequently Asked Questions (FAQs)
Q1: What is the Z-group, and when is it typically used for Lysine side-chain protection?
The benzyloxycarbonyl (Z or Cbz) group is a classic protecting group for the ε-amino group of lysine. It is predominantly used in Boc-based solid-phase peptide synthesis (SPPS). The Z-group is stable to the moderately acidic conditions used for the removal of the N-terminal Boc group but can be cleaved with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Q2: What is the primary side reaction of concern during the cleavage of Lys(Z)-containing peptides?
The most significant side reaction during the strong acid-mediated cleavage of the Z-group is the formation of a reactive benzyl cation (C₆H₅CH₂⁺). This carbocation is a potent electrophile and can attack nucleophilic side chains of other amino acids in the peptide, leading to the formation of benzylated byproducts.
Q3: Which amino acid residues are most susceptible to benzylation?
The side chains of the following amino acids are particularly nucleophilic and therefore prone to benzylation:
-
Tryptophan (Trp): The indole ring can be benzylated at various positions.
-
Methionine (Met): The thioether sulfur can be attacked, forming a sulfonium ion.
-
Cysteine (Cys): The free thiol group is highly nucleophilic.
-
Tyrosine (Tyr): The phenolic ring can be benzylated.
Q4: How can I prevent benzylation side reactions?
The most effective way to prevent benzylation is to use a "scavenger" in the cleavage cocktail. Scavengers are nucleophilic compounds that are added in excess to trap the benzyl cations before they can react with the peptide. Anisole is a commonly used scavenger for this purpose.
Q5: What are the standard cleavage methods for removing the Z-group from Lysine?
The Z-group is typically removed under strong acid conditions. The two most common methods are:
-
Anhydrous Hydrogen Fluoride (HF) Cleavage: A highly effective but hazardous method requiring specialized equipment.
-
Trifluoromethanesulfonic Acid (TFMSA) Cleavage: A strong acid alternative to HF that does not require a special apparatus but is still highly corrosive.
Troubleshooting Guide
This guide addresses common problems encountered during the cleavage of peptides containing Lys(Z).
Problem 1: Incomplete Cleavage of the Z-group
-
Symptom: Mass spectrometry (MS) analysis of the crude peptide shows a peak corresponding to the mass of the peptide with the Z-group still attached (+134.1 Da). HPLC analysis may show a more hydrophobic peak eluting later than the desired peptide.
-
Possible Cause 1: Insufficient cleavage time or temperature. Cleavage of Lys(2-Cl-Z), a common variant, can be slow at low temperatures.[1]
-
Solution 1: Increase the cleavage reaction time. For HF cleavage, if the peptide contains Arg(Tos) in addition to Lys(Z), the reaction time may need to be extended up to 2 hours at 0-5°C.[2] For TFMSA cleavage, a reaction time of 90-120 minutes at room temperature is typical.
-
Possible Cause 2: Inefficient acid concentration.
-
Solution 2: Ensure that the ratio of cleavage acid to peptide-resin is adequate. For HF cleavage, a common ratio is 10 mL of HF for every 0.2 mmol of peptide on the resin.[2][3] For TFMSA, a ratio of 1 mL of TFMSA per 100 mg of resin can be used.
Problem 2: Presence of Benzylated Side Products
-
Symptom: MS analysis reveals peaks with a mass increase of +90.1 Da (or multiples thereof) corresponding to the addition of a benzyl group. For example, benzylation of Tryptophan results in a mass increase of 90.1 Da.
-
Possible Cause: Insufficient or inadequate scavengers in the cleavage cocktail to trap the benzyl cations generated from the Z-group.
-
Solution: Optimize the scavenger cocktail. Anisole is a primary scavenger for benzyl cations. A combination of scavengers is often used to protect multiple sensitive residues. For peptides containing Trp, Met, or Cys, a more complex scavenger mixture is recommended. Refer to the experimental protocols below for recommended scavenger compositions.
Problem 3: Low Cleavage Yield
-
Symptom: The final yield of the purified peptide is lower than expected.
-
Possible Cause 1: Incomplete cleavage (see Problem 1).
-
Solution 1: Re-treat the resin with a fresh cleavage cocktail to recover any remaining peptide.
-
Possible Cause 2: Precipitation issues after cleavage.
-
Solution 2: Ensure the peptide is fully precipitated from the cleavage mixture. This is typically done by adding a large volume of cold diethyl ether. If the peptide remains soluble in ether, keeping the mixture at 4°C overnight may aid precipitation.[3]
-
Possible Cause 3: Adherence of the peptide to laboratory equipment.
-
Solution 3: After ether precipitation, wash all reaction vessels and funnels with a suitable solvent (e.g., 20% aqueous acetic acid) to dissolve and recover any adhered peptide.
Quantitative Data on Side Reactions
While specific quantitative data for benzylation from Lys(Z) is not extensively published in comparative studies, the prevalence of side reactions is highly dependent on the peptide sequence and the cleavage conditions. The following table provides a general overview of common cleavage cocktails used to minimize side reactions with sensitive amino acids that are also susceptible to benzylation.
| Cleavage Cocktail Component | Target Residue(s) | Purpose | Typical Concentration (v/v) |
| Anisole | Trp, Tyr, Lys(Z) | Scavenges benzyl and other carbocations. | 5-15% |
| Thioanisole | Trp, Met | Scavenges carbocations and reduces Met(O). | 5-15% |
| 1,2-Ethanedithiol (EDT) | Trp, Cys | Reduces Cys and scavenges various reactive species. | 2.5-5% |
| Dimethyl Sulfide (DMS) | Met | Reduces Met(O) and acts as a solvent in low-HF protocols. | Used in "low-high" HF protocols |
| p-Cresol | General | A common scavenger for carbocations. | 5-10% |
| Water | General | Suppresses various side reactions. | 2.5-5% |
| Triisopropylsilane (TIS) | Trp | Reduces oxidized Trp and scavenges carbocations. | 2-5% |
Experimental Protocols
CAUTION: Anhydrous HF and TFMSA are extremely corrosive and toxic. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. Specialized HF-resistant apparatus is required for HF cleavage.
Protocol 1: Anhydrous Hydrogen Fluoride (HF) Cleavage
This protocol is adapted for the cleavage of peptides containing Lys(Z) and other sensitive residues.
-
Preparation:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried peptide-resin (typically 0.2 mmol) and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.
-
Add the appropriate scavenger mixture. A common mixture for peptides with sensitive residues is p-cresol (1 mL). For peptides containing Cys, a mixture of p-cresol (1 mL), dimethylsulfide (6.5 mL), and p-thiocresol (0.2 mL) can be used.[3] Anisole should be included to scavenge benzyl cations.
-
-
HF Distillation:
-
Cool the reaction vessel in a dry ice/acetone bath for at least 5 minutes.
-
Distill approximately 10 mL of anhydrous HF into the reaction vessel.
-
-
Cleavage Reaction:
-
Stir the mixture at 0-5°C for 60-120 minutes. The exact time depends on the stability of the protecting groups.
-
-
HF Removal:
-
Remove the HF under a stream of nitrogen or by vacuum.
-
-
Peptide Precipitation and Washing:
-
Wash the remaining resin and peptide with cold diethyl ether to remove scavengers.
-
Precipitate the peptide by adding a large volume of cold diethyl ether.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the peptide pellet several times with cold diethyl ether.
-
-
Peptide Recovery:
-
Dissolve the crude peptide in a suitable aqueous solvent (e.g., 20% acetic acid) for lyophilization.
-
Protocol 2: Trifluoromethanesulfonic Acid (TFMSA) Cleavage
This protocol provides an alternative to HF cleavage.
-
Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask with a stir bar.
-
Add a scavenger mixture. A common mixture is thioanisole (1 mL) and EDT (0.3 mL) in TFA (10 mL). m-cresol can also be included.
-
-
Cleavage Reaction:
-
Cool the flask in an ice bath.
-
Slowly add TFMSA (1 mL) to the mixture with vigorous stirring to dissipate heat.
-
Allow the reaction to proceed at room temperature for 90-120 minutes.
-
-
Peptide Precipitation and Washing:
-
Filter the resin using a sintered glass funnel and wash with a small amount of TFA.
-
Combine the filtrates and add 8-10 volumes of cold methyl t-butyl ether to precipitate the peptide.
-
Collect the precipitated peptide by filtration.
-
Wash the peptide pellet with cold ether to remove scavengers.
-
-
Peptide Recovery:
-
Dissolve the crude peptide in a suitable aqueous solvent for purification and lyophilization.
-
Visualizations
Caption: Mechanism of Z-group cleavage in strong acid.
References
Strategies to improve the solubility of Fmoc-Lys(Z)-OH during coupling.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered with Fmoc-Lys(Z)-OH during peptide coupling reactions.
Troubleshooting Guide
Q1: My this compound is not dissolving completely in the coupling solvent. What should I do?
Poor solubility of this compound is a common issue that can lead to incomplete coupling and low peptide yield. Here are several strategies to address this:
-
Solvent Selection: While Dimethylformamide (DMF) is a standard solvent for solid-phase peptide synthesis (SPPS), its ability to dissolve some Fmoc-amino acids can be limited.[1] Consider the following alternatives or mixtures:
-
N-methylpyrrolidone (NMP): NMP is more polar than DMF and often provides better solvation for both the resin and the amino acid, which can improve coupling yields.[1]
-
Dimethyl Sulfoxide (DMSO): DMSO is a highly polar solvent and can be very effective at dissolving difficult-to-solubilize Fmoc-amino acids.[2] It can be used as a co-solvent with DMF (e.g., 50:50 DMF:DMSO).[2]
-
Solvent Mixtures: For particularly challenging sequences, mixtures containing DMSO, trifluoroethanol (TFE), or hexafluoroisopropanol (HFIP) can be employed to disrupt peptide aggregation and improve solvation.[1] A mixture of Dichloromethane (DCM) and DMF has also been reported to be superior to DMF or NMP alone in some cases.[1]
-
-
Sonication and Gentle Heating: Briefly sonicating the solution or gently warming it can help to dissolve the this compound. However, be cautious with heating as it can potentially lead to side reactions or racemization, especially with prolonged exposure.
-
Use of "Green" Solvents: Newer, more environmentally friendly solvents like PolarClean have shown excellent capacity to dissolve Fmoc-amino acids and coupling reagents.[3]
Q2: I am observing low coupling efficiency despite the this compound appearing to dissolve. What could be the cause?
Even if the amino acid appears to be in solution, micro-aggregates or on-resin aggregation of the growing peptide chain can hinder the coupling reaction. Consider the following:
-
Chaotropic Agents: The addition of chaotropic salts, such as LiCl, to the coupling media can disrupt secondary structures and improve reaction efficiency.
-
Microwave-Assisted Coupling: Microwave peptide synthesizers can significantly enhance coupling efficiency, especially for sterically hindered or aggregation-prone sequences, by providing localized, rapid heating.[4]
-
Choice of Coupling Reagents: For difficult couplings, more reactive coupling reagents may be necessary.
Q3: Can the choice of coupling reagent impact the solubility and efficiency of the reaction?
Yes, the choice of coupling reagent and additives is crucial for a successful coupling reaction, particularly with challenging amino acids.
-
Uronium/Aminium vs. Phosphonium Reagents:
-
Uronium/Aminium salts like HBTU, HATU, and HCTU are highly efficient and widely used.[5][6] HATU is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[5][6]
-
Phosphonium salts like PyBOP and PyAOP are also very effective and do not pose the risk of guanidinylation of the N-terminus, which can be a side reaction with excess uronium reagents.[5][6]
-
-
Additives: The use of additives like HOBt, HOAt, or OxymaPure is highly recommended to enhance reactivity, reduce racemization, and prevent side reactions.[7][8] OxymaPure is a non-explosive alternative to HOBt and HOAt.[6][8]
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary solvents for dissolving this compound?
The most commonly used solvents are DMF and NMP.[1][9] NMP is often preferred for its superior solvating properties.[1] For difficult cases, incorporating DMSO as a co-solvent is a widely accepted strategy.[2]
Q2: Are there any solvent systems I should avoid?
Dichloromethane (DCM) is generally not recommended for Fmoc chemistry as it can react with piperidine (used for Fmoc deprotection) to form insoluble byproducts.[1] While acetonitrile and tetrahydrofuran (THF) have been used with PEG-based resins, their general applicability for polystyrene resins is less established.[1]
Q3: How can I monitor the completeness of the coupling reaction?
The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin.[4] A negative Kaiser test (beads remain yellow) indicates that the coupling reaction is complete.[4]
Q4: Can the protecting group on the lysine side chain affect solubility?
Yes, the side-chain protecting group can influence the overall solubility of the Fmoc-amino acid. While Fmoc-Lys(Boc)-OH is widely used and generally soluble in standard SPPS solvents,[10] the benzyloxycarbonyl (Z) group in this compound can contribute to different solubility characteristics. The Z group is stable to TFA but can be removed by hydrogenation or strong acids.
Data Summary
Table 1: Comparison of Common Solvents for Solid-Phase Peptide Synthesis
| Solvent | Polarity | Resin Swelling | Notes |
| DMF | High | Good | Can decompose to form dimethylamine, which can cause premature Fmoc deprotection.[1] |
| NMP | Higher than DMF | Excellent | Generally better solvating properties than DMF; may cause greater decomposition of Fmoc-amino acids over extended periods.[1] |
| DCM | Low | Good | Not recommended for Fmoc chemistry due to reactivity with piperidine.[1] |
| DMSO | Very High | Good | Excellent for dissolving difficult amino acids; often used as a co-solvent.[1][2] |
Table 2: Overview of Common Coupling Reagents and Additives
| Reagent/Additive | Type | Key Features |
| HBTU/TBTU | Uronium/Aminium | Efficient and widely used; contain HOBt.[8][11] |
| HATU | Uronium/Aminium | Highly reactive due to the HOAt leaving group; excellent for difficult couplings.[5][6] |
| PyBOP | Phosphonium | Highly effective; avoids guanidinylation side reaction.[5][11] |
| DIC/HOBt | Carbodiimide/Additive | A classic combination that minimizes racemization.[8][11] |
| COMU/PyOxim | Oxyma-based | Non-explosive alternatives to HOBt/HOAt-based reagents.[5][8] |
Experimental Protocols
Protocol 1: Standard Coupling Protocol for this compound
-
Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), a suitable coupling reagent (e.g., HBTU, 3 eq.), and an additive (e.g., HOBt, 3 eq.) in the chosen solvent (DMF, NMP, or a mixture). Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activation mixture to the deprotected resin and agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for completion.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Protocol for Difficult Couplings of this compound
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Activation Mixture Preparation: Prepare the activation mixture as described in Protocol 1, step 4, but consider using a more reactive coupling reagent like HATU and a solvent system such as a DMF/DMSO mixture.
-
Coupling: Add the activation mixture to the resin.
-
Microwave-Assisted Coupling (Optional): If a microwave peptide synthesizer is available, irradiate the reaction vessel for 5-10 minutes at a controlled temperature (e.g., 50-75°C).
-
Double Coupling: If the Kaiser test is positive after the initial coupling, repeat the coupling step with a freshly prepared activation mixture.
-
Washing: Thoroughly wash the resin with DMF.
Visualizations
Caption: Standard workflow for this compound coupling in SPPS.
Caption: Troubleshooting logic for poor this compound coupling.
References
- 1. peptide.com [peptide.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. books.rsc.org [books.rsc.org]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
Preventing aggregation of peptide chains containing multiple lysine residues.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of peptide chains containing multiple lysine residues.
Frequently Asked Questions (FAQs)
Q1: My lysine-rich peptide is precipitating out of solution. What are the primary causes of this aggregation?
A1: Aggregation of peptides with multiple lysine residues is often multifactorial. The primary drivers include:
-
Electrostatic Interactions: The positively charged ε-amino groups on lysine side chains can lead to repulsive forces at low pH. However, at pH values near the isoelectric point (pI) of the peptide, the net charge is minimized, reducing solubility and promoting aggregation.[1][2]
-
Hydrophobic Interactions: Although lysine is a hydrophilic amino acid, long peptide chains can expose hydrophobic patches, leading to intermolecular association to minimize contact with the aqueous environment.[3][4]
-
Environmental Factors: pH, ionic strength, temperature, and the presence of certain salts can all significantly influence peptide solubility and aggregation propensity.[2][5][6] Peptides are generally more soluble at a pH away from their isoelectric point.[1][2]
-
Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and subsequent aggregation.[7]
Q2: How does pH adjustment help in preventing the aggregation of my basic peptide?
A2: For basic peptides, such as those rich in lysine, adjusting the pH of the solution is a critical first step to prevent aggregation.[3] Lysine has a positively charged side chain at neutral and acidic pH. By lowering the pH (e.g., using 10%-30% acetic acid), you can ensure that the lysine residues are fully protonated and positively charged.[1] This increase in net positive charge enhances electrostatic repulsion between peptide chains, which can prevent them from associating and aggregating.[4] It is generally recommended to dissolve basic peptides in acidic solutions.[3][8]
Q3: I've tried adjusting the pH, but my peptide still aggregates. What other additives or co-solvents can I use?
A3: If pH adjustment alone is insufficient, several additives and co-solvents can be employed to improve the solubility of your lysine-containing peptide:
-
Organic Solvents: Small amounts of organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, or isopropanol can help dissolve hydrophobic peptides by disrupting hydrophobic interactions between peptide chains.[1][3][8] It is advisable to first dissolve the peptide in a small amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.[3]
-
Chaotropic Agents: For peptides that are particularly prone to aggregation, strong denaturants like 6M guanidine hydrochloride or 8M urea can be used to disrupt intermolecular hydrogen bonds and hydrophobic interactions, followed by dilution to the desired concentration.[1]
-
Excipients: Certain amino acids, such as arginine and glycine, have been shown to reduce aggregation for various biomolecules.[7] Arginine, in particular, can act as a "sequence breaker" to disrupt the association of hydrophobic regions.[9]
Q4: Can modifying the peptide sequence itself improve its solubility and reduce aggregation?
A4: Yes, peptide sequence modification is a powerful strategy to enhance solubility.[2] This can involve:
-
Amino Acid Substitution: Replacing hydrophobic amino acids with more hydrophilic or charged residues, like adding more lysines or glutamic acid, can increase the overall hydrophilicity of the peptide.[4] Glycine and alanine are often used to replace hydrophobic residues to improve solubility.[8]
-
PEGylation: The attachment of polyethylene glycol (PEG) chains to the peptide (often at lysine residues) can create a "hydrophilic shield" that increases water solubility and reduces aggregation.[4]
-
Incorporation of D-amino acids: Introducing D-amino acids can disrupt the formation of ordered secondary structures like β-sheets, which are often precursors to aggregation.[1][3]
-
N-terminal and C-terminal Modifications: For basic peptides, amidation of the N-terminus is a recommended modification to improve solubility.[8]
Q5: How do counter-ions affect the stability and aggregation of my lysine-rich peptide?
A5: Counter-ions, which are ions that associate with the charged residues of the peptide, play a crucial role in modulating its structure, solubility, and stability.[10][11][12] The choice of counter-ion can significantly impact:
-
Secondary Structure: Different counter-ions can induce different secondary structures in peptides. For example, some anions are more effective at inducing helical structures than others.[11]
-
Fibril Formation: The type of counter-ion can influence the kinetics of fibril formation. For instance, chloride ions have been shown to accelerate fibril formation in some peptides compared to trifluoroacetate (TFA) salts.[11]
-
Solubility: The selection of appropriate counter-ions is a critical aspect of peptide formulation and can be tailored to improve solubility and prevent aggregation.[10][12]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Peptide will not dissolve in water or aqueous buffer. | The peptide is hydrophobic or the pH of the solution is close to the peptide's isoelectric point (pI). | For a basic peptide rich in lysine, try dissolving it in an acidic solvent like 10%-30% acetic acid.[1] If that fails, use a small amount of an organic solvent like DMSO or DMF to first dissolve the peptide, then slowly add your aqueous buffer.[3] |
| Peptide dissolves initially but then precipitates over time. | The peptide is forming aggregates or fibrils. This could be due to suboptimal pH, temperature, or high concentration. | Adjust the pH of the solution to be further from the peptide's pI.[2] Consider adding excipients like arginine to inhibit aggregation.[7] Store the peptide solution at a constant, recommended temperature and avoid repeated freeze-thaw cycles.[13] |
| Solution becomes cloudy or forms a gel. | The peptide is self-assembling into higher-order structures. | Use chaotropic agents like 6M guanidine hydrochloride or 8M urea to disrupt these structures, followed by dilution.[1] Sonication can also help to break up aggregates.[1][3] |
Experimental Protocols
Protocol 1: General Peptide Solubilization Test
-
Initial Test: Always start by attempting to dissolve a small amount of the lyophilized peptide in distilled water.[2]
-
Basic Peptide Dissolution: For peptides with a net positive charge (rich in Lys, Arg, His), if insoluble in water, try the following solvents in order:
-
Hydrophobic Peptide Consideration: If the peptide has a high percentage of hydrophobic amino acids (>25%), first dissolve it in a minimal amount of an organic solvent such as DMSO, DMF, or isopropanol.[3] Then, slowly add water or an aqueous buffer to the desired concentration while vortexing.[3]
-
Sonication: If the peptide is still not dissolving, sonicate the solution for a few minutes.[1][3]
-
Centrifugation: Before use, always centrifuge the peptide solution to pellet any undissolved material.[1][3]
Protocol 2: Thioflavin T (ThT) Assay for Monitoring Aggregation
This assay is used to detect the formation of amyloid-like fibrils, which are a common form of peptide aggregates.
-
Reagent Preparation:
-
Prepare a 2.5 mM ThT stock solution in distilled water and filter it through a 0.22 µm filter. Store this solution protected from light.
-
Prepare a working solution of 25 µM ThT in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5).
-
-
Assay Procedure:
-
Incubate your lysine-rich peptide samples under conditions that you suspect may promote fibril formation (e.g., specific pH, temperature, agitation).
-
At various time points, take an aliquot of the peptide solution and add it to the 25 µM ThT working solution in a fluorescence microplate reader-compatible plate.
-
Measure the fluorescence intensity with excitation at approximately 440 nm and emission at approximately 485 nm.
-
An increase in fluorescence intensity over time is indicative of fibril formation.[7]
-
Visual Guides
Caption: Workflow for solubilizing lysine-rich peptides.
Caption: Strategies to prevent peptide aggregation.
References
- 1. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 2. lifetein.com [lifetein.com]
- 3. jpt.com [jpt.com]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. pH dependence of the assembly mechanism and properties of poly(l-lysine) and poly(l-glutamic acid) complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. News - How to increase the solubility of peptides? [gtpeptide.com]
- 9. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Identifying and characterizing impurities in Fmoc-Lys(Z)-OH.
Welcome to the Technical Support Center for Fmoc-Lys(Z)-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the use of this compound in experimental workflows.
Q1: What are the common impurities I should expect to see in my this compound raw material?
A1: Impurities in Fmoc-protected amino acids can arise from the synthesis of the compound itself or from degradation during storage. For this compound, common impurities include:
-
Dipeptide (Fmoc-Lys(Z)-Lys(Z)-OH): This impurity can form during the synthesis of this compound if the Fmoc protecting group is prematurely cleaved and reacts with another molecule of the activated amino acid.
-
Free Amino Acid (H-Lys(Z)-OH): Incomplete Fmoc protection during synthesis or gradual degradation can lead to the presence of the free amino acid.
-
β-Alanyl Impurities: These can arise from the rearrangement of the Fmoc-OSu reagent used during the introduction of the Fmoc group.
-
Residual Solvents and Reagents: Trace amounts of solvents like ethyl acetate and reagents such as acetic acid can be present from the manufacturing and purification processes. Acetic acid, even in trace amounts, can cause chain termination during peptide synthesis.[1]
-
Degradation Products: Exposure to moisture, heat, or light can lead to the degradation of this compound.
Q2: I'm seeing an unexpected peak in the HPLC analysis of my peptide synthesis. Could it be related to an impurity in the this compound?
A2: Yes, impurities in the this compound can certainly manifest as unexpected peaks in the HPLC chromatogram of your synthesized peptide. For example:
-
A dipeptide impurity in the starting material can lead to the insertion of two Lys(Z) residues instead of one, resulting in a peptide that is one amino acid longer than desired.
-
The presence of H-Lys(Z)-OH can lead to deletion sequences where the Lys residue is missing from the peptide chain.
-
Other impurities can lead to various side reactions, creating a range of unexpected peptide byproducts.
To troubleshoot this, it is recommended to run a high-resolution HPLC analysis of your this compound raw material to confirm its purity before use.
Q3: My peptide synthesis yield is lower than expected. Could the quality of this compound be a factor?
A3: Absolutely. The purity of your this compound is critical for achieving high yields in peptide synthesis.[1] Here's how impurities can impact your yield:
-
Reduced Active Reagent: The presence of impurities means that the actual concentration of the desired this compound is lower than calculated, leading to incomplete coupling reactions.
-
Chain Termination: Impurities like acetic acid can cap the growing peptide chain, preventing further elongation and reducing the yield of the full-length peptide.[1]
-
Difficult Purification: A higher impurity profile in the starting material will lead to a more complex mixture of peptide products, making the purification process more challenging and often resulting in a lower recovery of the desired peptide.
Q4: How can I confirm the identity of a suspected impurity in my this compound sample?
A4: A combination of analytical techniques is typically used to identify and characterize impurities:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the impurities from the main compound. By comparing the retention times to known standards, you can tentatively identify some impurities.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying impurities. The mass-to-charge ratio (m/z) of an impurity can provide its molecular weight, which is a key piece of information for determining its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the impurities, helping to confirm their identity.
Data Presentation: Impurity Characterization
The following table summarizes the expected analytical data for this compound and its common impurities. Please note that the retention times (RT) are hypothetical and can vary depending on the specific HPLC conditions used.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ | Hypothetical HPLC RT (min) |
| This compound | C₂₉H₃₀N₂O₆ | 502.56 | 503.22 | 15.2 |
| Dipeptide Impurity | C₄₄H₄₈N₄O₉ | 788.88 | 789.35 | 18.5 |
| H-Lys(Z)-OH | C₁₄H₂₀N₂O₄ | 280.32 | 281.15 | 8.7 |
| β-Alanyl Impurity | C₁₈H₁₇NO₄ | 311.33 | 312.12 | 12.1 |
Experimental Protocols
Below are detailed methodologies for the key experiments used in the characterization of this compound and its impurities.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify this compound and its impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the initial mobile phase composition.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of this compound and its impurities.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS), often coupled with an HPLC system (LC-MS).
-
Ionization Mode: Positive ion mode is typically used to observe protonated molecules [M+H]⁺.
-
Mass Range: Scan from m/z 100 to 1000.
-
Sample Introduction: The eluent from the HPLC can be directly introduced into the mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure of this compound and its impurities.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Experiments:
-
¹H NMR: Provides information about the number and types of protons in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC): Can be used for more complex structures to establish connectivity between atoms.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.
References
Managing steric hindrance during the coupling of bulky amino acids.
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges with sterically hindered amino acid couplings in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes an amino acid "sterically hindered"?
A: Sterically hindered (or bulky) amino acids possess large, structurally demanding side chains (e.g., Val, Ile, Tle), substitution on the α-carbon (e.g., α-aminoisobutyric acid, Aib), or substitution on the backbone nitrogen (e.g., N-methylated amino acids). This bulkiness impedes the approach of reactants, slowing down the rate of peptide bond formation and often leading to incomplete reactions.[1][2]
Q2: Why is my standard coupling protocol (e.g., DIC/HOBt) failing for a bulky residue?
A: Standard carbodiimide reagents like DIC are often not reactive enough to overcome the high activation energy required for coupling sterically hindered amino acids.[1][3] The bulky groups physically block the reactive centers, preventing the formation of the amide bond. For these challenging couplings, more potent activating reagents are necessary.
Q3: What are the most effective coupling reagents for hindered amino acids?
A: For difficult couplings, aminium/uronium or phosphonium salt-based reagents are highly recommended.[3][4]
-
HATU, HCTU, and COMU are considered among the most efficient. They form highly reactive OAt or Oxyma esters which are more effective than the OBt esters generated by older reagents like HBTU or PyBOP.[3][5]
-
PyAOP is also highly effective for hindered residues like Aib.[1]
-
For extremely hindered couplings, converting the amino acid to an acyl fluoride using reagents like TFFH can be a very successful strategy.[3][5]
Q4: What is "double coupling" and when should I use it?
A: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and reagents after the initial coupling reaction.[3][6] It is a highly effective strategy to drive difficult reactions to completion and is recommended when a monitoring test (like the Kaiser test) indicates incomplete coupling or when incorporating known difficult residues like Arginine or bulky amino acids.[7][8]
Q5: How can I minimize racemization when coupling bulky amino acids at higher temperatures?
A: While increasing temperature can improve coupling efficiency, it also increases the risk of racemization.[7][9] To mitigate this:
-
Use additives like HOBt, HOAt, or OxymaPure, which are known to suppress racemization.[10]
-
For microwave synthesis, lowering the coupling temperature (e.g., from 80°C to 50°C) can limit racemization for sensitive residues like Cys and His.[11][12]
-
Employ a less hindered base, such as sym-collidine, in place of DIPEA or NMM.[11]
Troubleshooting Guide
Problem: Incomplete Coupling / Low Yield (Indicated by a positive Kaiser test or detection of deletion sequences by MS)[6]
| Possible Cause | Recommended Solution |
| Inefficient Coupling Reagent | Switch from standard carbodiimides (DIC, DCC) to a more potent uronium/aminium reagent like HATU, HCTU, or COMU.[3][5] |
| Steric Hindrance | Perform a "double coupling" by repeating the coupling step with fresh reagents.[3][6] Increase the reaction time (e.g., 2 hours to overnight).[7] |
| Peptide Aggregation | Switch to a more effective solvent like N-methylpyrrolidone (NMP) or add DMSO to disrupt secondary structures.[10] Consider using microwave-assisted synthesis to overcome aggregation.[10][13] |
| Low Reagent Concentration | Increase the concentration of the amino acid and coupling reagent to 0.5 M to increase the probability of molecular interactions.[8] |
| Low Temperature | Cautiously increase the reaction temperature. Microwave synthesis is particularly effective for providing controlled heating to accelerate difficult couplings.[7][14] |
Logic Diagram: Troubleshooting Incomplete Coupling
This diagram outlines the decision-making process when encountering an incomplete coupling reaction.
Caption: Workflow for troubleshooting low coupling efficiency.
Quantitative Data
The choice of coupling reagent has a significant impact on the efficiency of incorporating sterically hindered amino acids.
Table 1: Comparative Coupling Efficiency of Reagents
| Coupling Challenge | Reagent | Conditions | Yield (%) | Racemization | Reference |
| Boc-Phe-(NMe)Aib | HBTU (excess) | Room Temp | Significant Yield | - | [15] |
| Boc-Phe-(NMe)Aib | PyBroP (excess) | Room Temp | Significant Yield | - | [15] |
| Boc-Phe-(NMe)Aib | Acyl Fluoride | Room Temp | <10% | - | [15] |
| Fmoc-Aib-Aib | HATU | Room Temp | High | Low | [3][5] |
| Fmoc-Aib-Aib | COMU | Room Temp | High | Low | [5][16] |
| Fmoc-His/Cys | HBTU/DIPEA | 80°C Microwave | High | High | [11] |
| Fmoc-His/Cys | HBTU/DIPEA | 50°C Microwave | High | Low | [11][12] |
Key Experimental Protocols
Protocol 1: Double Coupling for a Sterically Hindered Amino Acid (e.g., Fmoc-Aib-OH) using HATU
This protocol assumes a solid-phase peptide synthesis (SPPS) workflow on a resin.
1. Resin Preparation:
-
Perform the N-terminal Fmoc deprotection of the resin-bound peptide using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
2. First Coupling:
-
Pre-activation: In a separate vessel, dissolve the hindered Fmoc-amino acid (4 eq. relative to resin loading), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 1-5 minutes.[3]
-
Reaction: Add the activated amino acid solution to the vessel containing the deprotected resin.
-
Agitate the mixture for 45-60 minutes at room temperature.[3]
-
Drain the reaction solution.
3. Intermediate Wash:
-
Wash the resin with DMF (3 x 1 min).
4. Second Coupling:
-
Repeat the Pre-activation and Reaction steps (2.1 and 2.2) using a fresh solution of activated amino acid.
-
Agitate the mixture for another 45-60 minutes.
-
Drain the reaction solution.
5. Final Wash:
-
Wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min) to prepare for the next deprotection step or final cleavage.
Protocol 2: Capping of Unreacted Amines
If double coupling is unsuccessful or to prevent deletion sequences, unreacted amines can be capped.[7]
1. Resin Preparation:
-
Following the coupling attempt, wash the peptide-resin thoroughly with DMF (3 x 1 min).
2. Capping Reaction:
-
Prepare a capping solution (e.g., 10% Acetic Anhydride, 10% Pyridine in DMF).
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.[7]
3. Final Wash:
-
Drain the capping solution.
-
Wash the resin extensively with DMF (5 x 1 min) and DCM (3 x 1 min).
Diagram: Factors Influencing Difficult Couplings
This diagram illustrates the relationship between key experimental parameters and desired outcomes.
Caption: Key factors impacting coupling success and side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. jpt.com [jpt.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 15. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Incomplete Fmoc group removal and its impact on peptide synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid-phase peptide synthesis (SPPS), with a focus on incomplete Fmoc deprotection.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain during SPPS.[1] This critical step, if unsuccessful, prevents the subsequent amino acid from coupling to the peptide chain. The primary consequence is the formation of deletion sequences, which are peptides missing one or more amino acid residues.[1] These impurities can be challenging to separate from the target peptide, leading to a significant reduction in the overall yield and purity of the final product.[1]
Q2: What are the primary causes of incomplete Fmoc deprotection?
Several factors can contribute to the inefficient removal of the Fmoc group:
-
Peptide Sequence and Structure: Certain peptide sequences are inherently "difficult." This includes those with sterically hindered amino acids (e.g., Val, Ile, Thr) or sequences prone to aggregation.[1][2] The formation of secondary structures, such as β-sheets, is a known cause of difficult deprotection as it can physically block the deprotection reagent from accessing the Fmoc group.[1][3][4] Homo-oligomers of residues like leucine or alanine are particularly susceptible to aggregation.[1][3]
-
Suboptimal Reagents or Protocols: The use of degraded or impure reagents, especially the piperidine solution for deprotection, can significantly reduce efficiency.[1] Additionally, inadequate reaction times, temperatures, or concentrations of the deprotecting agent can result in incomplete removal.[1]
-
Poor Resin Swelling: If the solid support (resin) is not properly swelled, the peptide chains can be too close together, which hinders the penetration of reagents.[1]
-
High Resin Loading: Overloading the initial amino acid on the resin can lead to steric hindrance between the growing peptide chains, further impeding reagent access.[1]
Q3: How can I detect if Fmoc deprotection is incomplete?
Several methods, both qualitative and quantitative, can be used to monitor the completeness of the deprotection step:
-
Qualitative Colorimetric Tests:
-
Kaiser Test (Ninhydrin Test): This is a widely used test to detect the presence of free primary amines.[4] A positive result (blue or purple beads) indicates successful deprotection, while a negative result (yellow or colorless beads) suggests the Fmoc group is still attached.[1][4] Note that this test is not reliable for N-terminal proline residues, which yield a brownish-red color.[1][4]
-
TNBS Test (2,4,6-trinitrobenzenesulfonic acid): This is another chromogenic assay for detecting primary amines.[4]
-
Chloranil Test: This test is specifically used for the detection of secondary amines, such as N-terminal proline.[4]
-
-
Quantitative Detection Methods:
-
UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine liberates dibenzofulvene (DBF), which forms a fulvene-piperidine adduct.[2] This adduct has a characteristic UV absorbance at approximately 301-312 nm.[4] By monitoring the absorbance of the solution flowing from the reaction vessel, you can track the progress of the deprotection reaction in real-time.[4] Many automated peptide synthesizers utilize this method to extend deprotection times automatically until the reaction is complete.[4]
-
Troubleshooting Guide: Incomplete Fmoc Deprotection
Problem: HPLC analysis of my crude peptide shows significant deletion sequences, or a qualitative test (e.g., Kaiser test) indicates incomplete Fmoc removal.
This is a classic symptom of incomplete Fmoc deprotection.[1] Follow these steps to diagnose and resolve the issue.
Step 1: Initial Checks and Verification
-
Review Synthesis Protocol: Double-check that the correct deprotection times and reagent volumes were used for each cycle.[1]
-
Verify Reagents: Ensure your deprotection solution (e.g., 20% piperidine in DMF) is fresh. Piperidine can degrade over time.
-
Check Resin Swelling: Confirm that the resin was properly swelled before synthesis. Poor swelling can hinder reagent access.[5]
Step 2: Protocol Modifications for "Difficult" Sequences
If the initial checks do not resolve the issue, you may need to modify your deprotection protocol, especially for known "difficult" sequences.
-
Extend Deprotection Time: Increase the deprotection time to allow for complete removal of the Fmoc group.
-
Perform a Double Deprotection: After the initial deprotection step, drain the reagent and add a fresh batch of the deprotection solution for a second treatment.[2]
-
Increase Reagent Concentration: A slight increase in the concentration of piperidine may be beneficial, but be mindful of potential side reactions.
-
Add a Stronger, Non-Nucleophilic Base: The addition of 1-2% 1,8-Diazabicycloundec-7-ene (DBU) to the piperidine solution can significantly enhance the rate of Fmoc removal, particularly for sterically hindered amino acids.
Step 3: Advanced Strategies for Persistent Issues
For particularly challenging sequences where the above modifications are insufficient, consider the following advanced strategies:
-
Change the Solvent: Switching from DMF to N-methyl-2-pyrrolidone (NMP) can improve solvation of the growing peptide chain and disrupt aggregation.[6]
-
Use Alternative Deprotection Reagents: Consider using alternative bases such as pyrrolidine or piperazine, which have shown efficacy in Fmoc removal.[7][8]
-
Incorporate "Chaotropic" Agents: The addition of chaotropic agents can help to disrupt secondary structures.
Data Presentation
Table 1: Common Reagents and Conditions for Fmoc Deprotection
| Reagent/Condition | Concentration | Typical Time | Notes |
| Piperidine in DMF | 20% (v/v) | 10-20 minutes | The most common and standard condition. |
| Piperidine in NMP | 20% (v/v) | 10-20 minutes | NMP can improve solvation and reduce aggregation.[6] |
| Piperidine/DBU in DMF | 20% Piperidine, 1-2% DBU (v/v) | 5-15 minutes | DBU significantly accelerates Fmoc removal. |
| Pyrrolidine in DMF | 20% (v/v) | 5-10 minutes | A more reactive base than piperidine.[8] |
| Piperazine in DMF/Ethanol | 10% (w/v) in 9:1 DMF/Ethanol | 15-30 minutes | An alternative secondary amine for Fmoc removal.[7] |
Table 2: Comparison of Methods for Detecting Incomplete Fmoc Deprotection
| Method | Type | Principle | Advantages | Disadvantages |
| Kaiser Test | Qualitative | Colorimetric detection of primary amines. | Simple, rapid, and low-cost.[5] | Not suitable for N-terminal proline; can give false negatives with sterically hindered amines.[1][4] |
| UV-Vis Monitoring | Quantitative | Spectrophotometric detection of the DBF-piperidine adduct.[4] | Real-time, quantitative monitoring of the reaction progress; allows for automated extension of deprotection times.[4] | Requires a spectrophotometer; can be less sensitive for very low resin loadings. |
Experimental Protocols
Protocol 1: Standard Manual Fmoc Deprotection
-
Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.[1]
-
Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin-containing vessel, ensuring the resin is fully submerged.[1]
-
Agitation: Gently agitate the mixture at room temperature for the specified time (e.g., 10-20 minutes).[1]
-
Drain: Remove the deprotection solution by filtration.[1]
-
Repeat (Optional): For difficult sequences, repeat steps 2-4.[2]
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct. The resin is now ready for the next amino acid coupling step.[1]
Protocol 2: Kaiser (Ninhydrin) Test
-
Sample Preparation: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.
-
Add Reagents: Add 2-3 drops of each of the following three reagents to the test tube:
-
Reagent A: 5% Ninhydrin in ethanol
-
Reagent B: 80% Phenol in ethanol
-
Reagent C: 2% 0.001M KCN in pyridine
-
-
Heat: Heat the test tube at 100°C for 5 minutes.[1]
-
Observe Color:
Protocol 3: Quantitative UV-Vis Monitoring of Fmoc Deprotection
This method is typically automated but can be adapted for manual monitoring.
-
Collect Filtrate: During the deprotection step(s), collect the filtrate that is drained from the reaction vessel.[1]
-
Dilute Sample: Dilute an aliquot of the filtrate in a suitable solvent (e.g., ethanol).
-
Measure Absorbance: Measure the absorbance of the diluted sample at approximately 301 nm using a UV-Vis spectrophotometer.
-
Quantify: The concentration of the DBF-piperidine adduct can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity (approximately 7800-8021 M⁻¹cm⁻¹ at 301 nm), b is the path length of the cuvette, and c is the concentration.[9]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. kilobio.com [kilobio.com]
- 6. biotage.com [biotage.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Making sure you're not a bot! [mostwiedzy.pl]
Impact of resin choice on the synthesis of peptides with Fmoc-Lys(Z)-OH.
Welcome to the technical support center for solid-phase peptide synthesis (SPPS) involving Fmoc-Lys(Z)-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of resin selection and troubleshoot common issues encountered during the synthesis of peptides containing a lysine residue protected with a benzyloxycarbonyl (Z) group.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over the more common Fmoc-Lys(Boc)-OH?
A1: The primary advantage of the benzyloxycarbonyl (Z) protecting group is its orthogonality with the tert-butyl (tBu)-based side-chain protection strategy commonly used in Fmoc-SPPS. The Z-group is stable under the final trifluoroacetic acid (TFA) cleavage conditions used for resins like Wang or Rink Amide. This allows for the synthesis of a fully deprotected peptide except for the Lys(Z) side chain. This protected lysine can then be selectively deprotected on-resin or post-cleavage for site-specific modifications, such as pegylation, cyclization, or labeling.
Q2: Which resin should I choose for synthesizing a peptide with a C-terminal carboxylic acid containing this compound?
A2: Both Wang resin and 2-Chlorotrityl chloride (2-CTC) resin are suitable for synthesizing peptides with a C-terminal carboxylic acid.[1] The choice depends on your overall synthetic strategy:
-
Wang Resin: Use Wang resin if you intend to perform a final global deprotection of all other side chains with TFA, while leaving the Lys(Z) group intact for subsequent modification.[2]
-
2-Chlorotrityl Chloride (2-CTC) Resin: Choose 2-CTC resin if you need to cleave the peptide from the resin under very mild acidic conditions, keeping all side-chain protecting groups, including the Z-group, intact. This is ideal for creating protected peptide fragments for convergent synthesis.[1][2]
Q3: Can I use Rink Amide resin for synthesizing a C-terminal amide peptide with this compound?
A3: Yes, Rink Amide resin is the standard choice for synthesizing peptides with a C-terminal amide.[1][2] Similar to Wang resin, the final cleavage from Rink Amide resin is performed with a high concentration of TFA, which will remove tBu-based protecting groups but leave the Z-group on the lysine side chain unaffected.
Q4: How do I remove the Z-group from the lysine side chain?
A4: The Z-group is typically removed by catalytic hydrogenation (e.g., using H₂/Pd/C) or by treatment with strong acids like TFMSA (trifluoromethanesulfonic acid), which are harsher conditions than standard TFA cleavage. For peptides cleaved from the resin, catalytic transfer hydrogenation is a common method.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low coupling efficiency of this compound | Steric hindrance from the benzyloxycarbonyl group and the growing peptide chain. | - Use a more potent coupling reagent combination such as HATU/DIPEA or HCTU/DIPEA.- Increase the coupling time and/or perform a double coupling.[3]- Ensure complete Fmoc deprotection of the preceding amino acid using a UV monitoring system or a qualitative test like the Kaiser test.[3] |
| Premature cleavage of the peptide from the resin | This is a concern primarily with the highly acid-labile 2-CTC resin during repeated Fmoc deprotection steps with piperidine, which can have a slightly acidic character over time. | - Use fresh, high-quality piperidine for the deprotection solution.- Minimize the deprotection time to what is necessary for complete Fmoc removal.- Consider using a less acid-sensitive resin if premature cleavage is significant. |
| Side reactions during final cleavage | Cationic species generated during TFA cleavage can modify sensitive residues like Tryptophan (Trp) or Methionine (Met). | - Always use a scavenger cocktail during TFA cleavage. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[2] |
| Incomplete removal of the Z-group | Inefficient hydrogenation or insufficient reaction time. | - Ensure the catalyst (e.g., Pd/C) is fresh and active.- Optimize the hydrogen source (e.g., H₂ gas, cyclohexadiene) and reaction conditions (time, temperature, solvent).- Ensure the peptide is fully dissolved and accessible to the catalyst. |
Data Presentation
While direct comparative studies on the synthesis of a single peptide containing this compound across different resins are limited in publicly available literature, the general performance characteristics of the resins provide a basis for selection.
Table 1: Comparison of Resins for Peptides Containing this compound
| Feature | Wang Resin | 2-Chlorotrityl Chloride (2-CTC) Resin | Rink Amide Resin |
| C-Terminal Functionality | Carboxylic Acid | Carboxylic Acid | Amide |
| Cleavage Condition | High % TFA (e.g., 95%) | Mild Acid (e.g., 1-5% TFA in DCM) | High % TFA (e.g., 95%) |
| Lys(Z) Stability to Cleavage | Stable | Stable | Stable |
| tBu-based Group Stability to Cleavage | Labile | Stable | Labile |
| Primary Application with Lys(Z) | Synthesis of C-terminal acid peptides with orthogonal Lys(Z) protection. | Synthesis of fully protected peptide fragments. | Synthesis of C-terminal amide peptides with orthogonal Lys(Z) protection. |
| Typical Crude Peptide Purity (%) | 50 - 90[2] | Generally high for protected fragments[2] | 52 - 90+[2] |
| Typical Overall Yield (%) | Moderate to High[2] | High[2] | Moderate to High[2] |
Note: Purity and yield are highly dependent on the peptide sequence, length, and the efficiency of coupling and deprotection steps.[2]
Experimental Protocols
Protocol 1: General Fmoc-SPPS Cycle for Incorporating this compound
This protocol outlines a single cycle of amino acid coupling in Fmoc-SPPS.
-
Resin Swelling: Swell the chosen resin (Wang, 2-CTC, or Rink Amide) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling activator (e.g., HCTU, 2.9 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion). If the test is positive, continue coupling for another hour or perform a double coupling.
-
Washing: After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (5-7 times) and Dichloromethane (DCM) (3 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage of Peptides with Lys(Z)
A. Cleavage from Wang or Rink Amide Resin (TFA-labile side chains deprotected):
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage solution from the resin and precipitate the peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the peptide pellet under vacuum. The resulting peptide will have all tBu-based protecting groups removed, but the Lys(Z) group will remain.
B. Cleavage from 2-Chlorotrityl Chloride Resin (Fully Protected Peptide):
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a mild cleavage cocktail of 1-5% TFA in DCM.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate for 30-60 minutes.
-
Neutralization and Isolation: Filter the cleavage solution into a flask containing pyridine (to neutralize the TFA). Evaporate the solvent to obtain the fully protected peptide.
Visualizations
Caption: Workflow for synthesis and cleavage of peptides with this compound.
Caption: Decision tree for resin choice and synthesis strategy.
References
Technical Support Center: Minimizing Racemization in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize and control amino acid racemization during peptide synthesis, ensuring the stereochemical integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a pure, single enantiomer (typically the L-form) of an amino acid is converted into a mixture of both L- and D-enantiomers.[1][2] During peptide synthesis, this means that an L-amino acid can be inadvertently converted to its D-form at the alpha-carbon, leading to the incorporation of the incorrect stereoisomer into the peptide chain. This alteration can significantly impact the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1]
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: Racemization during peptide bond formation primarily occurs through two mechanisms:
-
Oxazolone (Azlactone) Formation: This is the most prevalent pathway.[1] The activated carboxyl group of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity.[1]
-
Direct Enolization: This mechanism involves the direct abstraction of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate.[1] This pathway is less common but can become significant under strongly basic conditions.[1]
Q3: Which amino acids are most susceptible to racemization?
A3: While any chiral amino acid can undergo racemization, some are particularly prone to this side reaction. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization.[3][4] Aspartic acid (Asp) is also known to be susceptible, especially to aspartimide formation which can subsequently lead to racemization.[3][5] Amino acids with electron-withdrawing groups in their side chains are generally more prone to epimerization.[6]
Q4: How does temperature affect racemization?
A4: Higher temperatures generally increase the rate of racemization.[7][8][9] While elevated temperatures can be used to accelerate coupling and deprotection steps, especially in microwave-assisted peptide synthesis, they can also lead to significant levels of racemization for sensitive amino acids like Histidine and Cysteine.[3][7] It is crucial to find a balance between reaction speed and the preservation of stereochemical purity. For instance, lowering the coupling temperature from 80°C to 50°C has been shown to limit the racemization of His and Cys during microwave-enhanced solid-phase peptide synthesis (SPPS).[3][5]
Troubleshooting Guide
Issue: High levels of D-isomers detected in the final peptide.
This is a common issue that can often be traced back to the coupling conditions. Follow this step-by-step guide to troubleshoot and mitigate racemization.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent and the use of racemization-suppressing additives are critical.
-
Carbodiimides (e.g., DIC, DCC): When using carbodiimides, the addition of a nucleophilic additive is essential to suppress racemization.[1][10] These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.[1]
-
Onium Salts (e.g., HBTU, HATU, COMU): These reagents are generally fast and efficient. However, their propensity for racemization can be influenced by the presence of a base. For particularly challenging couplings, COMU has demonstrated a very low tendency for racemization.[1]
Recommendation: If you are experiencing high levels of racemization, consider switching to a more modern and effective additive. OxymaPure® and Oxyma-B are excellent non-explosive alternatives to HOBt and HOAt, offering high coupling rates with low racemization.[10][11]
Table 1: Comparison of Coupling Additives and their Impact on Racemization
| Additive | Key Features | Racemization Suppression |
| HOBt | Traditional additive, effective but can be explosive in anhydrous form.[10] | Good |
| HOAt | More effective than HOBt at suppressing racemization.[12][10][11] | Very Good |
| 6-Cl-HOBt | An alternative to HOBt. | Good |
| OxymaPure® | Non-explosive, high coupling rates with low racemization when used with carbodiimides.[10][11] | Excellent |
| Oxyma-B | Reported to have the best effect on inhibiting racemization, even better than HOAt and OxymaPure for some challenging tripeptides.[11] | Excellent |
Step 2: Assess the Base Used in the Coupling Reaction
The presence of a base is often necessary, but it can also promote racemization by facilitating the abstraction of the alpha-proton.[1]
-
Common Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used.[10][11]
-
Impact on Racemization: The strength and steric hindrance of the base are crucial factors. Stronger, less sterically hindered bases can increase the rate of racemization.[11]
Recommendation: If you are observing high levels of racemization, especially with sensitive amino acids like Cysteine, consider switching to a more sterically hindered and weaker base such as 2,4,6-collidine (TMP).[3][4][5][11]
Table 2: Influence of Base on Racemization
| Base | pKa | Steric Hindrance | Racemization Potential |
| Triethylamine (TEA) | ~10.75 | Low | High |
| N,N-Diisopropylethylamine (DIPEA) | ~10.1 | High | Moderate |
| N-methylmorpholine (NMM) | 7.38[11] | Moderate | Low to Moderate |
| 2,4,6-Collidine (TMP) | 7.43[11] | High | Low |
Step 3: Optimize Reaction Conditions
-
Temperature: As higher temperatures accelerate racemization, perform the coupling reaction at a lower temperature (e.g., 0°C or room temperature) if possible.[8] For microwave-assisted synthesis, reducing the temperature can significantly limit racemization.[3][5]
-
Pre-activation Time: Avoid prolonged pre-activation times, as the activated amino acid is susceptible to racemization.[4]
-
Solvent: The polarity of the solvent can influence the rate of racemization. While DMF is a common solvent in SPPS, consider using less polar solvents like a mixture of CH2Cl2-DMF (1:1) for problematic couplings, as this has been shown to reduce racemization.[4]
Step 4: Special Considerations for Sensitive Amino Acids
-
Histidine (His): Protecting the imidazole nitrogen of histidine can help reduce racemization.[12]
-
Cysteine (Cys): The use of a hindered base like collidine is beneficial.[3] For segment coupling, the addition of copper(II) chloride (CuCl₂) has been shown to suppress racemization.
-
Aspartic Acid (Asp): To prevent aspartimide formation and subsequent racemization, consider adding HOBt to the deprotection solution or using a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the preceding amino acid.[3][12]
Experimental Protocols
Protocol 1: General Coupling Using DIC/Oxyma to Minimize Racemization
This protocol is a good starting point for minimizing racemization during a standard coupling cycle in solid-phase peptide synthesis (SPPS).
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% piperidine solution in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the N-protected amino acid in DMF.
-
Add 3-5 equivalents of OxymaPure.
-
Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or other appropriate method to confirm the completion of the coupling reaction.
Protocol 2: Detection and Quantification of Racemization by Chiral HPLC
This protocol outlines a general procedure for analyzing the stereochemical purity of a synthetic peptide.
-
Peptide Hydrolysis:
-
Sample Preparation:
-
Chiral HPLC Analysis:
-
Inject the sample onto a chiral HPLC column.
-
Separate the D- and L-amino acids using an appropriate mobile phase, often a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., formic acid in water).[13]
-
Detect the amino acids using a suitable detector (e.g., UV or mass spectrometer).
-
-
Quantification:
-
Identify the peaks corresponding to the L- and D-isomers based on the retention times of amino acid standards.
-
Quantify the amount of the D-isomer by comparing its peak area to the total peak area of both isomers.[13]
-
Visualizations
Caption: Primary mechanisms of racemization during peptide coupling.
Caption: A logical workflow for troubleshooting high racemization levels.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 10. bachem.com [bachem.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. cat-online.com [cat-online.com]
Validation & Comparative
A Comparative Analysis of Fmoc-Lys(Z)-OH and Fmoc-Lys(Boc)-OH in Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups for amino acid side chains is paramount to the successful assembly of complex peptides. For the incorporation of lysine, two commonly utilized derivatives are Nα-Fmoc-Nε-(benzyloxycarbonyl)-L-lysine (Fmoc-Lys(Z)-OH) and Nα-Fmoc-Nε-(tert-butoxycarbonyl)-L-lysine (Fmoc-Lys(Boc)-OH). This guide provides a detailed comparative analysis of these two reagents, offering insights into their respective advantages, limitations, and optimal applications, supported by experimental considerations.
Introduction to Lysine Protection in Fmoc-SPPS
Lysine, with its nucleophilic ε-amino group, necessitates robust side-chain protection during Fmoc-based SPPS to prevent unwanted side reactions, such as chain branching. The choice of the Nε-protecting group is dictated by the overall synthetic strategy, particularly the desired deprotection conditions and the need for orthogonality. The Nα-Fmoc group is consistently removed under mild basic conditions (e.g., piperidine), while the side-chain protecting group must remain stable throughout chain elongation and be selectively removable at the appropriate stage.[1]
Fmoc-Lys(Boc)-OH has emerged as the standard and more widely used derivative in routine Fmoc-SPPS.[1][2] Its popularity stems from the compatibility of the Boc group's acid-lability with the final trifluoroacetic acid (TFA) cleavage step.[1][3] In contrast, the benzyloxycarbonyl (Z) group of this compound offers an orthogonal protection strategy, as it is stable to TFA but can be removed by hydrogenolysis, providing a valuable tool for more complex synthetic schemes.[4][5]
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of these two derivatives is essential for their effective application in peptide synthesis. The key differentiating feature is the side-chain protecting group, which influences the deprotection strategy and potential side reactions.
| Property | Fmoc-Lys(Boc)-OH | This compound |
| Molecular Formula | C₂₆H₃₂N₂O₆ | C₂₉H₃₀N₂O₆ |
| Molecular Weight | 468.54 g/mol | 502.56 g/mol |
| Side-Chain Protecting Group | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Z) |
| Nε-Boc Deprotection | Strong acid (e.g., TFA) | Stable to TFA |
| Nε-Z Deprotection | Stable to piperidine and TFA | Hydrogenolysis (e.g., H₂/Pd) or strong acids (e.g., TFMSA) |
| Orthogonality in Fmoc-SPPS | Partial (cleaved with peptide from resin) | Fully orthogonal |
| Common Applications | Routine peptide synthesis | Synthesis of cyclic peptides, branched peptides, and protected peptide fragments |
Performance and Experimental Considerations
Deprotection Kinetics and Selectivity
The deprotection of the Boc group from the lysine side chain is typically achieved during the final cleavage of the peptide from the resin using a TFA-based cocktail. The reaction is generally rapid, with kinetics showing a second-order dependence on the acid concentration.[6]
The Z group , on the other hand, is stable to the standard TFA cleavage conditions used for most resins in Fmoc-SPPS.[4] Its removal is most commonly accomplished by catalytic hydrogenolysis (e.g., using palladium on carbon), which is a mild and highly selective method.[4][5] This orthogonality allows for the deprotection of the lysine side chain while the peptide remains attached to the resin and other acid-labile protecting groups are intact.[5]
Side Reactions
While both derivatives are generally robust, there are potential side reactions to consider.
-
Fmoc-Lys(Boc)-OH : During the final TFA cleavage, the tert-butyl cation generated from the deprotection of the Boc group can lead to the alkylation of sensitive residues, such as tryptophan and tyrosine. This can be mitigated by the addition of scavengers (e.g., triisopropylsilane, TIS) to the cleavage cocktail.[4]
-
This compound : The primary consideration for this compound is the need for a separate hydrogenolysis step for deprotection. This requires the absence of other functional groups that are sensitive to catalytic reduction, such as certain sulfur-containing residues if not properly protected.
Experimental Protocols
Standard Fmoc-SPPS Cycle with Fmoc-Lys(Boc)-OH
This protocol outlines a typical cycle for incorporating an amino acid, including Fmoc-Lys(Boc)-OH, into a growing peptide chain on a solid support.
-
Resin Swelling : Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.[7]
-
Fmoc Deprotection : Treat the resin with a solution of 20% piperidine in DMF (2 x 10 minutes) to remove the Nα-Fmoc group.[7]
-
Washing : Thoroughly wash the resin with DMF.[7]
-
Coupling :
-
In a separate vessel, dissolve Fmoc-Lys(Boc)-OH (3-5 equivalents), a coupling agent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[7]
-
-
Washing : Wash the resin with DMF to remove excess reagents and byproducts.[7]
-
Repeat : Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection : After the full peptide sequence is assembled, wash the resin with dichloromethane (DCM) and treat with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the Boc protecting groups.[1]
On-Resin Deprotection of Lys(Z) using Hydrogenolysis
This protocol describes the selective deprotection of the Z group from a lysine residue while the peptide is still attached to the resin.
-
Peptide Synthesis : Synthesize the peptide on a suitable resin using standard Fmoc-SPPS, incorporating this compound at the desired position.
-
Resin Preparation : After synthesis, wash the peptide-resin thoroughly with DCM and then with the reaction solvent for hydrogenolysis (e.g., methanol or a mixture of methanol and DCM).
-
Hydrogenolysis :
-
Suspend the peptide-resin in the chosen solvent.
-
Add a palladium catalyst (e.g., 10% Pd/C, 20% mol equivalent to the substrate).[8]
-
Stir the reaction mixture under a hydrogen atmosphere (e.g., balloon pressure) for 5-8 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC or LC-MS of a small cleaved sample).[8]
-
-
Washing : Filter the resin to remove the catalyst and wash it thoroughly with the reaction solvent, followed by DCM and DMF.[8]
-
Further Modification or Cleavage : The deprotected ε-amino group of lysine is now available for further on-resin modification (e.g., cyclization, branching), or the peptide can be cleaved from the resin using standard procedures.
Visualizing the Workflow and Structures
Conclusion
The choice between this compound and Fmoc-Lys(Boc)-OH is fundamentally driven by the synthetic objective. For routine, linear peptide synthesis, Fmoc-Lys(Boc)-OH is the reagent of choice due to its compatibility with standard Fmoc-SPPS protocols and the convenience of simultaneous side-chain deprotection during the final cleavage step. Its widespread use is a testament to its reliability and efficiency in straightforward synthetic applications.
Conversely, This compound provides the crucial advantage of orthogonality. The stability of the Z group to the acidic conditions used for final cleavage, coupled with its selective removal by hydrogenolysis, makes it an indispensable tool for the synthesis of more complex peptides. This includes the on-resin formation of cyclic peptides via lysine side-chain lactamization, the assembly of branched peptides, and the preparation of fully protected peptide fragments for convergent synthesis strategies. While it introduces an additional deprotection step, the synthetic flexibility it affords is often essential for advanced peptide chemistry.
Researchers and drug development professionals should therefore select the appropriate lysine derivative based on a careful consideration of the target peptide's structure and the overall synthetic strategy.
References
- 1. nbinno.com [nbinno.com]
- 2. chempep.com [chempep.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. peptide.com [peptide.com]
- 5. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Z-Group (Cbz) vs. Boc Protecting Groups in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision that dictates the strategy and outcome of complex multi-step syntheses. Among the most established carbamate-based protecting groups, the benzyloxycarbonyl (Z or Cbz) group and the tert-butyloxycarbonyl (Boc) group are mainstays in the synthetic chemist's toolbox. This guide provides an objective comparison of their performance, supported by experimental data, to facilitate an informed choice between these two vital protecting groups.
The primary distinction between the Cbz and Boc groups lies in their cleavage conditions, which forms the basis of their orthogonal relationship in synthetic strategies. The Boc group is characteristically acid-labile, readily removed by strong acids like trifluoroacetic acid (TFA), while the Cbz group is cleaved under neutral conditions by catalytic hydrogenolysis.[1][2] This orthogonality is a cornerstone of modern peptide and complex molecule synthesis, enabling the selective deprotection of one group in the presence of the other.[1]
Quantitative Performance Comparison
While yields are highly substrate-dependent, the following tables summarize typical experimental data for the protection and deprotection of amines using Cbz and Boc protecting groups, offering a general comparison of their efficiency.
Table 1: Comparison of Amine Protection with Cbz and Boc Groups [1]
| Parameter | Z-Group (Cbz) Protection | Boc Protection |
| Reagent | Benzyl Chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (Boc)₂O |
| Typical Conditions | Basic (e.g., NaHCO₃, NaOH) in aqueous/organic mixtures | Flexible: Basic (e.g., NaOH, DMAP), neutral, or mildly acidic |
| Reaction Time | 1 - 24 hours | 1 - 24 hours |
| Typical Yield | High (often >90%) | High (often >90%) |
Table 2: Comparison of Deprotection Methods and Efficiency [1]
| Parameter | Z-Group (Cbz) Deprotection | Boc Deprotection |
| Primary Method | Catalytic Hydrogenolysis | Acidolysis |
| Reagents/Conditions | H₂, Pd/C | Trifluoroacetic acid (TFA), HCl |
| Stability | Stable to acidic and basic conditions | Stable to basic conditions and hydrogenolysis |
| Lability | Labile to hydrogenolysis | Labile to acid |
| Typical Yield | High (often >90%) | High (often >90%) |
In a direct comparison for the protection of 1,2,3,6-tetrahydropyridine, the Cbz group afforded a 96% yield, while the Boc group provided an 89% yield under their respective standard conditions.[3] In the context of dipeptide synthesis, the more lipophilic Cbz protecting group has been observed to lead to higher yields compared to Boc (94% vs. 84% for PG-Pro-Leu-OEt).[4]
Advantages and Disadvantages
Z-Group (Benzyloxycarbonyl, Cbz)
Advantages:
-
Stability: The Cbz group is stable to both acidic and basic conditions, making it robust for multi-step syntheses where these conditions are employed.[1]
-
Mild Deprotection: Cleavage via catalytic hydrogenolysis occurs under neutral pH, which is advantageous for sensitive substrates.[5]
-
Orthogonality to Boc: Its removal conditions are orthogonal to the acid-labile Boc group, allowing for selective deprotection in complex molecules.[1][6]
Disadvantages:
-
Incompatibility with Reducible Groups: The use of catalytic hydrogenation for deprotection is incompatible with the presence of other reducible functional groups such as alkenes, alkynes, nitro groups, and some aryl halides.[7]
-
Catalyst Poisoning: The catalyst can sometimes be poisoned by sulfur-containing compounds.
-
Harsh Alternative Deprotection: While removable with strong acids like HBr in acetic acid, these conditions are harsh and can affect other acid-labile groups.[1]
Boc-Group (tert-Butoxycarbonyl)
Advantages:
-
Mild Acidic Cleavage: The Boc group is easily removed under mild to strong acidic conditions, most commonly with TFA.[1][2]
-
Broad Compatibility: It is stable to a wide range of non-acidic reagents, including basic conditions and catalytic hydrogenation, making it compatible with many synthetic transformations.[1][6]
-
Orthogonality to Cbz and Fmoc: The Boc group is orthogonal to the hydrogenolysis-labile Cbz group and the base-labile Fmoc group.[2]
Disadvantages:
-
Acid Lability: Its sensitivity to acid limits its use in synthetic routes that require acidic steps.
-
Side Reactions from Cation: The tert-butyl cation generated during deprotection is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of electron-rich amino acid residues like tryptophan or methionine. The use of scavengers like anisole or thioanisole is often necessary to mitigate this.[5]
-
Safety with HF: In solid-phase peptide synthesis (SPPS), final cleavage from the resin and removal of some side-chain protecting groups in Boc-based strategies often requires hazardous hydrogen fluoride (HF).[8]
Experimental Protocols
Protocol 1: N-Protection of an Amine with Benzyl Chloroformate (Cbz-Cl)
This protocol describes a general procedure for the Cbz protection of an amine using Schotten-Baumann conditions.
Materials:
-
Amine substrate
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the amine substrate (1.0 equiv) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 equiv) to the stirred solution.
-
Slowly add benzyl chloroformate (1.5 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-Cbz protected amine. A yield of 90% was obtained for a specific substrate using this method.
Protocol 2: N-Protection of an Amine with Di-tert-butyl dicarbonate ((Boc)₂O)
This protocol outlines a standard method for the Boc protection of an amine.
Materials:
-
Amine substrate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Water
-
Brine
Procedure:
-
Dissolve the amine substrate (1.0 equiv) in the chosen organic solvent (DCM or THF).
-
Add the base (1.1 equiv of TEA or an aqueous solution of NaOH).
-
Add di-tert-butyl dicarbonate (1.1 equiv) to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring completion by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with the organic solvent (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel if necessary.
Protocol 3: Deprotection of a Cbz-Protected Amine by Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz group using catalytic hydrogenolysis.
Materials:
-
N-Cbz protected amine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the Cbz-protected amine (1.0 equiv) in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Place the reaction mixture under a hydrogen atmosphere and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 4: Deprotection of a Boc-Protected Amine with Trifluoroacetic Acid (TFA)
This protocol details the cleavage of the Boc group using TFA.
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected substrate in DCM.
-
Add an excess of TFA to the solution (e.g., a 1:1 mixture of TFA:DCM).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC. Note: The reaction generates CO₂, so it should not be performed in a sealed container.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Precipitate the deprotected amine salt by adding cold diethyl ether.
-
Isolate the product by filtration or decantation and wash with cold diethyl ether.
Visualizing the Chemistry: Structures and Deprotection Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-Lys(Z)-OH and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for trifunctional amino acids is a critical determinant of success in solid-phase peptide synthesis (SPPS). For lysine residues, the choice of the ε-amino protecting group not only influences the efficiency of peptide chain elongation but also dictates the final purity of the synthesized peptide and the profile of synthesis-related impurities. This guide provides an objective comparison of the performance of peptides synthesized using Fmoc-Lys(Z)-OH and its common alternatives, supported by a review of experimental data and detailed analytical protocols.
Comparative Performance of Lysine Protecting Groups
The selection of a lysine side-chain protecting group in Fmoc-SPPS is a balance between stability during synthesis and ease of removal during the final cleavage, without inducing side reactions. The following table summarizes the key characteristics and performance metrics of commonly used lysine protecting groups.
| Protecting Group | Structure | Deprotection Conditions | Advantages | Disadvantages | Typical Crude Purity (%)[1] | Common Side Products |
| Z (Benzyloxycarbonyl) | Benzyl-based | Strong acid (e.g., HF) or Hydrogenolysis[2] | TFA stable, allowing for orthogonal strategies with very acid-labile resins. | Requires harsh cleavage conditions that can degrade sensitive peptides. Hydrogenolysis is not compatible with sulfur-containing amino acids. | ~75-85 | Incomplete deprotection, side-chain alkylation. |
| Boc (tert-Butyloxycarbonyl) | t-Butyl-based | Strong acid (e.g., TFA)[3] | Most common and well-established. Cleaved simultaneously with t-butyl-based protecting groups and cleavage from many resins. | Can lead to t-butylation of sensitive residues (e.g., Trp, Tyr) if scavengers are not used effectively. Not orthogonal to other t-butyl-based protecting groups. | >90[4] | Deletion sequences, t-butylated side-products. |
| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Vinylogous ester | 2% Hydrazine in DMF[5] | Orthogonal to both acid- and base-labile protecting groups, enabling on-resin side-chain modification. | Hydrazine can be harsh on some peptides and resins. Dde migration to other free amines has been reported. | Variable, depends on subsequent modifications. | Dde migration products, incomplete deprotection. |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Vinylogous ester | 2-5% Hydrazine in DMF | Similar to Dde but with reduced migration tendency. | Slower deprotection than Dde. | Variable, depends on subsequent modifications. | Incomplete deprotection. |
| Mtt (4-Methyltrityl) | Trityl-based | Very mild acid (e.g., 1% TFA in DCM)[6] | Highly acid-labile, allowing for orthogonal on-resin modification in the presence of t-butyl-based groups. | Mtt cation can cause side reactions if not scavenged. Cleavage can sometimes be sluggish. | >90 | Tritylated side-products, incomplete deprotection. |
| Aloc (Allyloxycarbonyl) | Allyl-based | Pd(0) catalyst[7] | Fully orthogonal to both acid- and base-labile protecting groups. | Requires a specific palladium catalyst for deprotection, which can sometimes be difficult to remove completely. | Variable, depends on subsequent modifications. | Residual palladium contamination. |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of a model lysine-containing peptide are provided below. These protocols are intended as a general guide and may require optimization for specific peptide sequences.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
-
Resin Swelling: Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
Amino Acid Coupling:
-
Dissolve 4 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH) and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and methanol (3x), then dry under vacuum.
Protocol 2: Peptide Cleavage and Deprotection
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the protecting groups used. For a peptide synthesized with Fmoc-Lys(Boc)-OH and other tBu-based protecting groups, a standard cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). For peptides with this compound, a stronger acid like HF or hydrogenolysis would be required for Z-group removal[2].
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and react for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifugation and Washing: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether twice.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 3: HPLC Analysis of Crude Peptide
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of 1 mg/mL.
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the absorbance at 214 nm and 280 nm.
-
Purity Calculation: Calculate the crude purity by dividing the peak area of the main product by the total area of all peaks.
Protocol 4: Mass Spectrometry Analysis
-
LC-MS Analysis: Couple the HPLC system to an electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Operate the mass spectrometer in positive ion mode.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of the peptide and potential side products (e.g., m/z 400-2000).
-
Data Analysis:
-
Confirm the molecular weight of the main peak.
-
Identify the masses of impurity peaks and correlate them with potential side products such as deletion sequences, products of incomplete deprotection, or side-chain modifications.
-
Perform tandem MS (MS/MS) on the main peak to confirm the peptide sequence and on major impurity peaks to elucidate their structures.
-
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for peptide synthesis and analysis.
Caption: Logical relationships in orthogonal deprotection strategies.
Conclusion
The choice of a lysine protecting group is a critical decision in Fmoc-SPPS that directly impacts the purity and yield of the final peptide. While Fmoc-Lys(Boc)-OH is the most widely used derivative due to its compatibility with standard cleavage conditions, it is not without its drawbacks, such as the potential for t-butylation side reactions. This compound offers TFA stability, which can be advantageous in specific orthogonal schemes but requires harsher deprotection methods. For applications requiring on-resin side-chain modification, orthogonal protecting groups like Dde, Mtt, and Aloc are indispensable, each with its own unique deprotection chemistry and potential side reactions. A thorough understanding of these factors, coupled with robust HPLC and mass spectrometry analysis, is essential for the successful synthesis and characterization of complex lysine-containing peptides.
References
- 1. ajpamc.com [ajpamc.com]
- 2. This compound Novabiochem 86060-82-4 [sigmaaldrich.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
A Comparative Guide to the Stability of Z and Other Lysine Side-Chain Protecting Groups
In the realm of peptide synthesis and the development of complex protein therapeutics, the strategic use of protecting groups for reactive amino acid side chains is of paramount importance. For lysine, with its nucleophilic ε-amino group, effective and selective protection is crucial to prevent unwanted side reactions and ensure the desired peptide sequence is assembled with high fidelity. The stability of these protecting groups under various reaction conditions dictates the overall synthetic strategy. This guide provides a detailed comparison of the stability of the benzyloxycarbonyl (Z or Cbz) group with other commonly employed lysine side-chain protecting groups: tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc).
Orthogonality and Stability Profiles
The concept of "orthogonality" in peptide synthesis refers to the ability to selectively remove one type of protecting group in the presence of others using distinct chemical conditions.[1][2] An ideal protecting group strategy allows for the sequential deprotection of different functional groups without affecting others.[3] The choice of an Nα-amino protecting group for the peptide backbone often dictates the choice of side-chain protection to maintain this orthogonality.[2][4]
-
Z (Benzyloxycarbonyl): The Z group is a well-established protecting group, typically removed under reductive conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C) or by strong acids such as HBr in acetic acid.[5] It is generally stable to the mild acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively, making it quasi-orthogonal to both.[4][5]
-
Boc (tert-Butyloxycarbonyl): The Boc group is an acid-labile protecting group, commonly cleaved with strong acids like trifluoroacetic acid (TFA).[6] It is highly stable to basic conditions used for Fmoc removal and to the conditions of hydrogenolysis used for Z group cleavage, demonstrating excellent orthogonality in these contexts.[4][6]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is characterized by its lability to mild bases, with a 20% solution of piperidine in dimethylformamide (DMF) being the standard reagent for its removal.[5] This protecting group is exceptionally stable to acidic conditions, making the Fmoc/tBu (tert-butyl-based side-chain protection) strategy a fully orthogonal system.[2][4]
-
Alloc (Allyloxycarbonyl): The Alloc group offers a unique deprotection mechanism, being cleaved under mild conditions by a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.[1] It is notably stable to both the acidic conditions used for Boc cleavage and the basic conditions for Fmoc removal, making it a valuable tool for complex synthetic strategies requiring multiple levels of orthogonality.[1]
Quantitative Stability Data
Direct, side-by-side quantitative comparisons of the stability of all four protecting groups under identical non-native conditions are not extensively available in the literature. However, based on their widespread use in orthogonal schemes, their high stability under such conditions is well-established. The following table summarizes their stability based on available data and qualitative descriptions from the literature.
| Protecting Group | Stability in 20% Piperidine/DMF (Fmoc Cleavage) | Stability in TFA (Boc Cleavage) | Stability to Catalytic Hydrogenation (Z Cleavage) | Stability to Pd(0) (Alloc Cleavage) |
| Z (Cbz) | High | Moderate to Low (cleaved by strong acids like HBr/AcOH) | Unstable | High |
| Boc | High[6] | Unstable | High | High |
| Fmoc | Unstable (t½ ≈ 6 seconds)[7] | High[5] | Potentially Unstable[5] | High |
| Alloc | High[1] | High[1] | High | Unstable |
Note: "High" stability indicates that the protecting group is routinely used in synthetic strategies where it is exposed to the indicated conditions without significant cleavage. "Unstable" indicates the standard condition for the removal of that protecting group. The stability of the Z group to TFA is lower than that of Fmoc and Alloc, as it is cleaved by strong acids. The stability of Fmoc to hydrogenolysis is reported as controversial and should be evaluated on a case-by-case basis.[5]
Experimental Protocols
Below are detailed methodologies for the standard deprotection of each protecting group and a general protocol for assessing their stability.
General Protocol for Stability Assessment
This protocol describes a general method to quantify the stability of a lysine side-chain protecting group when exposed to non-native deprotection conditions.
-
Material Preparation:
-
Synthesize a short model peptide (e.g., Ac-Ala-Lys(PG)-Ala-NH₂) on a suitable solid-phase resin (e.g., Rink Amide resin), where PG is the protecting group to be tested (Z, Boc, Fmoc, or Alloc).
-
Prepare the deprotection reagent to be tested (e.g., 20% piperidine in DMF, 50% TFA in DCM, etc.).
-
-
Stability Test:
-
Swell a known amount of the peptide-resin in a suitable solvent (e.g., DMF or DCM).
-
Treat the resin with the deprotection reagent at room temperature.
-
At specified time intervals (e.g., 0, 5 min, 30 min, 1h, 4h, 24h), withdraw a small aliquot of the resin.
-
Quench the reaction for each aliquot by thoroughly washing the resin with an appropriate solvent (e.g., DMF, DCM) followed by a neutralizing agent if necessary (e.g., 5% DIPEA in DMF for acid-treated resins).
-
-
Analysis:
-
For each time point, cleave the peptide from the dried resin aliquot using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS for 2 hours).
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dissolve the peptide pellet in a suitable solvent for analysis (e.g., 50% acetonitrile/water).
-
Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[8][9]
-
Identify the peaks corresponding to the fully protected peptide and the deprotected peptide (by mass spectrometry if necessary).
-
Calculate the percentage of the protecting group remaining at each time point by integrating the respective peak areas in the HPLC chromatogram.
-
Standard Deprotection Protocols
1. Z (Benzyloxycarbonyl) Group Deprotection (Hydrogenolysis)
-
Materials: Z-protected peptide, Palladium on carbon (10% Pd/C), solvent (e.g., Methanol, Ethanol, or THF), Hydrogen source (H₂ gas balloon or hydrogen generator).
-
Procedure:
-
Dissolve the Z-protected peptide in the chosen solvent.
-
Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Stir the suspension under a positive pressure of hydrogen gas (e.g., from a balloon) at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the deprotected peptide.
-
2. Boc (tert-Butyloxycarbonyl) Group Deprotection
-
Materials: Boc-protected peptide-resin, Deprotection solution (e.g., 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)).
-
Procedure:
-
Swell the Boc-protected peptide-resin in DCM.
-
Treat the resin with the 50% TFA/DCM solution for 20-30 minutes at room temperature.
-
Filter the resin and wash thoroughly with DCM.
-
Neutralize the resin with a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DCM or DMF.
-
Wash the resin with DCM and DMF to prepare for the next coupling step.
-
3. Fmoc (9-Fluorenylmethyloxycarbonyl) Group Deprotection
-
Materials: Fmoc-protected peptide-resin, Deprotection solution (20% piperidine in DMF).
-
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Treat the resin with the 20% piperidine/DMF solution for 5-10 minutes at room temperature.[1]
-
Filter the resin and repeat the treatment with fresh deprotection solution for another 5-10 minutes to ensure complete removal.[1]
-
Filter the resin and wash thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[10]
-
4. Alloc (Allyloxycarbonyl) Group Deprotection
-
Materials: Alloc-protected peptide-resin, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), scavenger (e.g., phenylsilane or N-methylaniline), solvent (e.g., DCM or THF).[11][12]
-
Procedure:
-
Swell the Alloc-protected peptide-resin in the chosen solvent under an inert atmosphere (e.g., Argon or Nitrogen).
-
Prepare a solution of Pd(PPh₃)₄ and the scavenger in the solvent.
-
Add the catalyst solution to the resin and agitate the mixture at room temperature for 1-2 hours, protecting it from light.[12]
-
Monitor the reaction for completion (e.g., by a test cleavage and HPLC-MS analysis).
-
Wash the resin extensively with the solvent, followed by a wash with a solution of sodium diethyldithiocarbamate in DMF to scavenge residual palladium, and finally with DMF and DCM.[12]
-
Visualization of Orthogonal Strategies
The relationship between these protecting groups and their respective cleavage reagents can be visualized as an orthogonal system, where the deprotection condition for one group does not affect the others.
Conclusion
The selection of a lysine side-chain protecting group is a critical decision in peptide synthesis that is intrinsically linked to the overall Nα-protection strategy.
-
The Z group offers robust protection and is a classic choice, though its removal conditions (catalytic hydrogenation or strong acid) may not be compatible with all synthetic schemes.
-
The Boc group is the standard for acid-labile side-chain protection, offering excellent stability to the basic conditions of Fmoc chemistry.
-
The Fmoc group, while primarily used for Nα-protection, can be employed on the side chain when base-lability is desired, though this is less common due to potential orthogonality issues with Nα-Fmoc strategies.
-
The Alloc group provides an additional layer of orthogonality, being stable to both acidic and basic conditions, which is invaluable for the synthesis of complex architectures like cyclic or branched peptides.
A thorough understanding of the stability and lability of each protecting group under various conditions is essential for the rational design and successful execution of complex peptide and protein syntheses. While qualitative stability is well-documented, further quantitative studies would be beneficial for fine-tuning and optimizing synthetic protocols.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hplc.eu [hplc.eu]
- 10. researchgate.net [researchgate.net]
- 11. kohan.com.tw [kohan.com.tw]
- 12. rsc.org [rsc.org]
A Comparative Guide to Fmoc-Lys(Z)-OH and Its Alternatives in Modern Peptide Research
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant in the successful synthesis of complex peptides. Among the repertoire of protected amino acids, derivatives of lysine are of particular importance due to the frequent involvement of the ε-amino group in forming branched peptides, attaching labels, or introducing post-translational modifications. This guide provides a comprehensive literature review of the applications of Nα-Fmoc-Nε-benzyloxycarbonyl-L-lysine (Fmoc-Lys(Z)-OH) and objectively compares its performance with other commonly used orthogonal lysine derivatives.
The benzyloxycarbonyl (Z) group is a well-established amine protecting group, valued for its stability under both the acidic and basic conditions typically employed for the removal of tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups, respectively.[1] This stability makes this compound a useful building block in orthogonal peptide synthesis strategies. However, its deprotection, which requires harsh conditions such as strong acids or catalytic hydrogenation, presents challenges, especially for sensitive peptide sequences.[1] This has led to the widespread adoption of alternative protecting groups for the ε-amino function of lysine in Fmoc-based solid-phase peptide synthesis (SPPS).
Comparison of Lysine Protecting Groups in Fmoc SPPS
The choice of a side-chain protecting group for lysine in Fmoc-based SPPS is dictated by the desired orthogonal deprotection strategy, which allows for selective modification of the lysine side chain on the solid support. The following table summarizes the properties of this compound and its most common alternatives.
| Protecting Group | Structure | Deprotection Conditions | Stability | Key Applications |
| Z (Benzyloxycarbonyl) | -CO-O-CH₂-C₆H₅ | H₂/Pd, HBr/AcOH, Na/liquid NH₃, TFMSA[1][2] | Stable to TFA and piperidine[2] | General peptide synthesis, particularly in solution phase. |
| Boc (tert-Butoxycarbonyl) | -CO-O-C(CH₃)₃ | Strong acids (e.g., TFA)[3][4] | Stable to piperidine[3] | Standard protecting group for Fmoc SPPS.[5] |
| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | See structure | 2% Hydrazine in DMF[6][7] | Stable to TFA and piperidine[6] | Synthesis of branched and cyclic peptides, and side-chain modifications.[6] |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | See structure | 2% Hydrazine in DMF (slower than Dde)[8] | Stable to TFA and piperidine; more stable than Dde to piperidine.[8] | Similar to Dde, but with reduced risk of migration.[7] |
| Mtt (4-Methyltrityl) | -C(C₆H₅)₂(C₆H₄-CH₃) | Highly acid-labile (e.g., 1% TFA in DCM)[4] | Stable to piperidine | On-resin side-chain modification, synthesis of branched and cyclic peptides. |
| Alloc (Allyloxycarbonyl) | -CO-O-CH₂-CH=CH₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[4][5] | Stable to TFA and piperidine[4] | Orthogonal protection for on-resin modifications.[5] |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Lys Derivatives
This protocol outlines the general steps for incorporating a protected lysine residue into a peptide chain on a solid support.
-
Resin Swelling: The appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) is swollen in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treatment with a solution of 20% piperidine in DMF. This is typically done in two steps: a short treatment of 1-5 minutes followed by a longer treatment of 10-20 minutes. The resin is then thoroughly washed with DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (e.g., this compound or an alternative) is pre-activated and coupled to the free N-terminal amine of the resin-bound peptide. A common activation method involves using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. The coupling reaction is typically allowed to proceed for 1-2 hours. The resin is then washed with DMF.
-
Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the full peptide sequence has been assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. For peptides synthesized with Fmoc-Lys(Boc)-OH, a standard cleavage cocktail of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) is used. For peptides with this compound, a separate deprotection step using catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) is required, typically after cleavage from the resin if the Z group is not removed by the cleavage cocktail.
Protocol for Selective Deprotection of Lysine Side-Chain on Resin (Example with Fmoc-Lys(Mtt)-OH)
This protocol describes the selective removal of the Mtt group for on-resin modification.
-
Peptide Synthesis: The peptide is synthesized as described in the general SPPS protocol, incorporating Fmoc-Lys(Mtt)-OH at the desired position.
-
Selective Mtt Deprotection: The resin-bound peptide is treated with a solution of 1-2% TFA in dichloromethane (DCM) for a short period (e.g., 5 x 2 minutes). The resin is then washed thoroughly with DCM and DMF.
-
Side-Chain Modification: The now-free ε-amino group of the lysine residue can be reacted with a variety of molecules, such as another amino acid for branching, a fluorescent label, or a fatty acid.
-
Continuation of Synthesis/Final Cleavage: After side-chain modification, the synthesis of the main peptide chain can be continued, or the peptide can be cleaved from the resin as described in the general protocol.
Visualizing Orthogonal Protection and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical relationships in orthogonal protection and a typical experimental workflow for synthesizing a branched peptide.
Applications in Complex Peptide Synthesis: The Case of Ubiquitin
The synthesis of ubiquitin and its conjugates is a prominent area of peptide research where the choice of lysine protecting group is critical. Ubiquitin is a 76-amino acid protein that is conjugated to substrate proteins through an isopeptide bond between its C-terminal glycine and the ε-amino group of a lysine residue in the substrate. Furthermore, ubiquitin chains can be formed by linking the C-terminus of one ubiquitin molecule to one of the seven lysine residues of another.
The chemical synthesis of ubiquitin chains with specific linkages requires a sophisticated orthogonal protection strategy. For instance, to synthesize a K48-linked di-ubiquitin, one would need to synthesize a ubiquitin monomer where the ε-amino group of Lys48 is deprotected, while the other six lysine residues remain protected. This allows for the specific attachment of a second ubiquitin molecule at the K48 position. The use of Fmoc-Lys derivatives with selectively removable side-chain protecting groups, such as Dde, ivDde, Mtt, or Alloc, is instrumental in achieving this level of control. The Z group, due to its harsh removal conditions, is less suitable for the synthesis of such large and potentially sensitive molecules.
Conclusion
This compound remains a relevant building block in peptide synthesis, particularly when its robust stability is advantageous. However, for many modern applications in peptide research, especially those involving complex architectures and sensitive moieties, alternative lysine derivatives offering milder and more orthogonal deprotection strategies are generally preferred. The choice between Boc, Dde, ivDde, Mtt, and Alloc protecting groups depends on the specific synthetic strategy, including the need for on-resin modifications and the overall chemical nature of the target peptide. While direct quantitative comparisons of the performance of these protecting groups are not extensively documented in the literature, the principles of orthogonal protection and the established deprotection protocols provide a strong framework for their rational selection in the synthesis of advanced peptide-based molecules.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. benchchem.com [benchchem.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. benchchem.com [benchchem.com]
A Comprehensive Guide to the Orthogonality of the Z-Group in Chemical Synthesis
In the complex world of multi-step organic synthesis, particularly in peptide synthesis and drug development, the strategic use of protecting groups is fundamental to success. The benzyloxycarbonyl (Z or Cbz) group, a stalwart in the chemist's toolkit, offers robust protection for amines. Its utility, however, is truly unlocked when used in conjunction with other protecting groups in an orthogonal manner, allowing for selective deprotection and sequential molecular modifications. This guide provides an objective comparison of the Z-group's orthogonality with other common protecting groups, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Principle of Orthogonality
Orthogonal protecting groups are distinct classes of temporary moieties that can be removed under specific conditions without affecting other protecting groups present in the molecule.[1][2] This concept is crucial for the efficient synthesis of complex molecules with multiple reactive functional groups. The Z-group, typically cleaved by catalytic hydrogenolysis, forms the cornerstone of many orthogonal strategies.[3][4]
Orthogonality with Common Amine Protecting Groups
The most frequent application of the Z-group's orthogonality is in peptide synthesis, alongside the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups.
Z-Group vs. Boc-Group
The Z-group and Boc-group represent a classic orthogonal pair. The Z-group is stable to the acidic conditions required for Boc removal, while the Boc group is stable to the catalytic hydrogenolysis used for Z-group cleavage.[5][6]
Table 1: Orthogonality of Z-Group and Boc-Group
| Deprotection Condition | Target Group | Stability of Other Group | Typical Yield of Deprotection | Reference |
| H₂, Pd/C in MeOH/EtOH | Z-Group | Boc group is stable. | >95% | [7][8] |
| Trifluoroacetic Acid (TFA) in CH₂Cl₂ | Boc-Group | Z-group is stable under mild acidic conditions. | >95% | [3][9] |
Note: While the Z-group is generally stable to mild acids, harsh acidic conditions such as HBr in acetic acid can lead to its cleavage.[3]
Z-Group vs. Fmoc-Group
The Z-group is orthogonal to the base-labile Fmoc group. The Z-group is stable to the basic conditions (e.g., piperidine in DMF) used to remove the Fmoc group.[1][3] Conversely, the Fmoc group is generally stable during the catalytic hydrogenolysis of the Z-group, although some studies suggest it can be cleaved under these conditions, making it "quasi-orthogonal".[1][6]
Table 2: Orthogonality of Z-Group and Fmoc-Group
| Deprotection Condition | Target Group | Stability of Other Group | Typical Yield of Deprotection | Reference |
| H₂, Pd/C in MeOH/EtOH | Z-Group | Fmoc group is generally stable. | >95% | [7][10] |
| 20% Piperidine in DMF | Fmoc-Group | Z-group is stable. | >95% | [1][3] |
Orthogonality with Alcohol and Carboxylic Acid Protecting Groups
The Z-group's utility extends to its compatibility with a range of protecting groups for hydroxyl and carboxyl functionalities.
Z-Group vs. Silyl Ethers (TBDMS, TIPS)
Silyl ethers are generally stable to the catalytic hydrogenolysis conditions used for Z-group deprotection. Conversely, the Z-group is stable to the fluoride-based or mild acidic conditions used for silyl ether cleavage.[11]
Table 3: Orthogonality of Z-Group and Silyl Ethers
| Deprotection Condition | Target Group | Stability of Other Group | Typical Yield of Deprotection | Reference |
| H₂, Pd/C in MeOH/EtOH | Z-Group | TBDMS and TIPS ethers are stable. | >95% | [11] |
| Tetrabutylammonium fluoride (TBAF) in THF | Silyl Ethers | Z-group is stable. | >95% | [12] |
| Acetic Acid in THF/H₂O | Silyl Ethers | Z-group is stable. | Variable | [12] |
Z-Group vs. Benzyl-type Ethers (Bn, PMB)
Selective deprotection between a Z-group and a benzyl (Bn) ether can be challenging as both are susceptible to hydrogenolysis. However, certain catalytic systems can show selectivity. For instance, additives like ammonia or pyridine can inhibit the hydrogenolysis of benzyl ethers while allowing for the cleavage of the Z-group.[10] A newer method using AlCl₃ in hexafluoroisopropanol (HFIP) has shown excellent selectivity for Z-group deprotection in the presence of benzyl ethers.[13] The p-methoxybenzyl (PMB) ether can be removed oxidatively, conditions under which the Z-group is stable.[14]
Table 4: Orthogonality of Z-Group and Benzyl-type Ethers
| Deprotection Condition | Target Group | Stability of Other Group | Typical Yield of Deprotection | Reference |
| H₂, Pd/C, with additives (e.g., NH₃) | Z-Group | Benzyl ether is largely retained. | Moderate to High | [10] |
| AlCl₃ in HFIP | Z-Group | Benzyl ether is stable. | >90% | [13] |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | PMB Ether | Z-group is stable. | >90% | [14] |
Z-Group vs. Ester Protecting Groups (Methyl, Ethyl, Benzyl)
Simple alkyl esters like methyl and ethyl esters are stable under the standard catalytic hydrogenolysis conditions used to remove the Z-group.[8] Benzyl esters, however, are also cleaved by hydrogenolysis, often concurrently with the Z-group.[8]
Table 5: Orthogonality of Z-Group and Ester Protecting Groups
| Deprotection Condition | Target Group | Stability of Other Group | Typical Yield of Deprotection | Reference |
| H₂, Pd/C in MeOH/EtOH | Z-Group | Methyl and Ethyl esters are stable. | >95% | [8] |
| H₂, Pd/C in MeOH/EtOH | Z-Group and Benzyl Ester | Both are typically cleaved. | >95% | [8] |
Experimental Protocols
Protocol 1: Selective Deprotection of a Z-Group in the Presence of a Boc-Group
Objective: To selectively remove the Z-group from a di-protected amine without affecting the Boc-group.
Materials:
-
Z- and Boc-protected substrate (1.0 equiv)
-
Palladium on carbon (10% w/w, 0.1 equiv)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Celite
Procedure:
-
Dissolve the substrate in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add the palladium on carbon catalyst to the solution.
-
Seal the flask and purge with an inert gas.
-
Introduce hydrogen gas via a balloon or a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield the Boc-protected amine.[7]
Protocol 2: Selective Deprotection of a Z-Group in the Presence of a Benzyl Ether
Objective: To selectively cleave a Z-group while preserving a benzyl ether using AlCl₃/HFIP.
Materials:
-
Z-protected substrate with a benzyl ether moiety (1.0 equiv)
-
Anhydrous Aluminum Chloride (AlCl₃) (3.0 equiv)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the substrate in HFIP in a dry flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add anhydrous AlCl₃ portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.[13]
Visualization of Orthogonal Relationships
The following diagrams illustrate the decision-making process and orthogonal relationships in protecting group strategies involving the Z-group.
Caption: Orthogonal deprotection pathways for a triply protected peptide.
Caption: A decision tree for selecting an amine protecting group.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 12. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lysine Protecting Groups in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Fmoc-Lys(Z)-OH
For researchers, scientists, and drug development professionals involved in large-scale peptide synthesis, the selection of an appropriate side-chain protecting group for lysine is a critical decision that significantly impacts process efficiency, final product purity, and overall manufacturing cost. This guide provides a comprehensive cost-benefit analysis of using Nα-Fmoc-Nε-benzyloxycarbonyl-L-lysine (Fmoc-Lys(Z)-OH) and compares its performance with other commonly used lysine derivatives.
The ε-amino group of lysine is highly nucleophilic and requires robust protection throughout solid-phase peptide synthesis (SPPS) to prevent side reactions, such as branching of the peptide chain. The choice of the lysine protecting group is dictated by the overall synthetic strategy, particularly the desired orthogonality with the Nα-amino protecting group and the resin linkage. While Fmoc-Lys(Boc)-OH is the most widely used derivative in Fmoc-based SPPS due to its reliability and compatibility with standard cleavage conditions, this compound presents a viable alternative with a distinct set of advantages and disadvantages, especially in specific synthetic contexts.
Performance Comparison of Lysine Protecting Groups
The selection of a lysine protecting group hinges on several key performance parameters, including its stability during synthesis, the conditions required for its removal, and its potential to cause side reactions. Below is a comparative summary of the most common lysine protecting groups used in Fmoc SPPS.
| Protecting Group | Structure | Deprotection Conditions | Stability & Orthogonality |
| Boc (tert-Butoxycarbonyl) | -(C=O)O-C(CH₃)₃ | Strong acid (e.g., high concentration of TFA) | Stable to the basic conditions of Fmoc removal. Cleaved simultaneously with the peptide from most standard resins. |
| Z (Benzyloxycarbonyl) | -(C=O)O-CH₂-C₆H₅ | Catalytic hydrogenation (e.g., H₂, Pd/C) or strong acids (e.g., HBr/AcOH, TFMSA). | Stable to TFA, allowing for orthogonal deprotection if the peptide is cleaved from the resin first.[1] |
| Mtt (4-Methyltrityl) | -C(C₆H₅)₂(C₆H₄-CH₃) | Mildly acidic conditions (e.g., dilute TFA).[2] | Orthogonal to both Fmoc and Boc protecting groups, allowing for selective on-resin deprotection.[3] |
| Alloc (Allyloxycarbonyl) | -(C=O)O-CH₂-CH=CH₂ | Palladium catalysts in the presence of a scavenger.[2] | Orthogonal to both Fmoc and Boc, enabling on-resin side-chain modification under neutral conditions.[2] |
| Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | See structure | Dilute hydrazine.[2] | Orthogonal to both Fmoc and Boc, ideal for on-resin cyclization or labeling.[2] |
Cost-Benefit Analysis: this compound vs. Fmoc-Lys(Boc)-OH
The economic viability of a protecting group in large-scale synthesis extends beyond the initial cost of the raw material. It encompasses the entire process, including the cost of deprotection reagents, solvent consumption, reaction times, and the impact on downstream purification.
| Parameter | This compound | Fmoc-Lys(Boc)-OH |
| Raw Material Cost | Generally comparable to or slightly higher than Fmoc-Lys(Boc)-OH for small quantities. Bulk pricing may vary. | The most commonly used and widely available lysine derivative, often leading to competitive pricing for bulk quantities. |
| Deprotection Reagents & Solvents | Requires a palladium catalyst and a hydrogen source (e.g., hydrogen gas, ammonium formate). These reagents add to the overall cost. | Deprotection is achieved with the same TFA cocktail used for resin cleavage, minimizing the need for additional, specialized reagents. |
| Process Time & Complexity | Adds a separate deprotection step to the workflow, potentially increasing overall synthesis time. Catalytic hydrogenation may require specialized equipment. | Streamlined workflow as deprotection occurs simultaneously with resin cleavage. |
| Orthogonality & Synthetic Flexibility | Offers orthogonality to TFA-labile protecting groups, enabling the synthesis of protected peptide fragments that can be deprotected in solution.[1] | Limited orthogonality in standard Fmoc-SPPS, as the Boc group is removed during the final cleavage. |
| Potential Side Reactions | Incomplete hydrogenation can lead to impurities. The catalyst may also interact with other functional groups in the peptide. During cleavage from the resin with Pd(OAc)₂-catalyzed hydrogenation in DMF, modification of lysine has been observed.[4] | The tert-butyl cation generated during Boc deprotection can lead to alkylation of sensitive residues like tryptophan and tyrosine if not properly scavenged. |
| Process Mass Intensity (PMI) | The additional deprotection step and subsequent work-up can increase solvent consumption and overall PMI. | A more streamlined process generally leads to a lower PMI, although the large volumes of TFA and purification solvents remain a major contributor. |
Experimental Protocols
Standard Coupling Protocol for Fmoc-Protected Amino Acids
This protocol is generally applicable for the incorporation of this compound and other Fmoc-protected amino acids in SPPS.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Nα-Fmoc group.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling: Dissolve the Fmoc-amino acid (e.g., this compound) and a coupling agent (e.g., HBTU, HATU) in DMF. Add an organic base (e.g., DIPEA) and add the mixture to the resin. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.
Deprotection of the Z-Group via Catalytic Transfer Hydrogenation (in Solution)
This protocol is suitable for the deprotection of the Z-group after the peptide has been cleaved from the resin.[1]
-
Peptide Cleavage: Cleave the peptide from the resin using a standard TFA cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5) while keeping the Z-group intact. Precipitate and wash the peptide with cold diethyl ether.
-
Dissolution: Dissolve the crude, Z-protected peptide in a suitable solvent like methanol or a methanol/acetic acid mixture.
-
Catalyst and Hydrogen Donor Addition: Add 10% Palladium on carbon (Pd/C) to the peptide solution (typically 10-20% by weight relative to the peptide). Then, add a significant excess of a hydrogen donor, such as ammonium formate (5-10 equivalents).
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by HPLC. The reaction is typically complete within 1-4 hours.
-
Work-up: Filter the reaction mixture through celite to remove the Pd/C catalyst. Evaporate the solvent under reduced pressure to obtain the deprotected peptide.
Visualizing the Workflow: A Comparison
Caption: Comparative workflows for peptide synthesis.
Signaling Pathways and Logical Relationships in Protecting Group Strategy
The choice of a lysine protecting group is intrinsically linked to the overall synthetic strategy, which can be visualized as a decision-making process.
Caption: Decision tree for lysine protecting group selection.
Conclusion
The choice between this compound and its alternatives for large-scale peptide synthesis is not straightforward and depends heavily on the specific requirements of the target peptide and the overall manufacturing strategy.
Fmoc-Lys(Boc)-OH remains the industry standard for the synthesis of linear peptides due to its integration into a streamlined workflow where side-chain deprotection and resin cleavage are performed in a single step. This simplicity often translates to lower process complexity and potentially a lower Process Mass Intensity.
This compound offers valuable orthogonality, making it a suitable choice for the synthesis of protected peptide fragments intended for use in subsequent convergent synthesis strategies. However, the additional deprotection step, which requires a catalytic system, adds complexity and cost to the process. The potential for side reactions during hydrogenation must also be carefully considered and mitigated.
For syntheses requiring selective on-resin modification of the lysine side chain, protecting groups such as Mtt, Alloc, or Dde are indispensable, as they offer true orthogonality to the Fmoc/tBu strategy.
Ultimately, a thorough process evaluation, considering raw material costs, reagent and solvent consumption, process time, and the specific synthetic challenges of the target peptide, is essential for making the most cost-effective decision in a large-scale manufacturing setting.
References
A Comparative Performance Evaluation of Commercial Fmoc-Lys(Z)-OH for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Fmoc-L-Lysine(Z)-OH sourced from different commercial suppliers. The quality of raw materials, such as protected amino acids, is paramount for the successful synthesis of high-purity peptides. Impurities or variations in batch quality can lead to the formation of deletion or insertion sequences, complicating purification and potentially impacting the final product's biological activity.[1][2][3] This evaluation focuses on key quality attributes of Fmoc-Lys(Z)-OH, including chemical purity, enantiomeric purity, and performance in a model solid-phase peptide synthesis (SPPS).
Introduction to this compound
Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(benzyloxycarbonyl)-L-lysine, or this compound, is a critical building block in Fmoc-based solid-phase peptide synthesis. The Fmoc group on the α-amine provides temporary protection and is readily removed under mild basic conditions, typically with piperidine.[2] The benzyloxycarbonyl (Z) group protects the ε-amine of the lysine side chain and is stable to the conditions of Fmoc removal but can be cleaved using strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin, or by hydrogenation. The quality of this reagent directly influences the fidelity of peptide synthesis.
Common impurities in Fmoc-amino acids can include dipeptides (Fmoc-Xaa-Xaa-OH) or free amino acids (H-Xaa-OH), which can lead to insertion or deletion sequences in the final peptide.[1][4] Therefore, rigorous quality control and evaluation of incoming raw materials are essential.
Experimental Design and Protocols
To evaluate the performance of this compound from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C), a series of analytical tests and a model peptide synthesis were performed.
The following analytical techniques were employed to assess the purity and identity of the raw material from each supplier.
2.1.1 High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Objective: To determine the percentage purity of the this compound powder and identify any potential impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[5]
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.[6]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 220 nm and 265 nm.
-
Sample Preparation: Samples were dissolved in acetonitrile at a concentration of 5 mg/mL.[5]
2.1.2 Chiral HPLC for Enantiomeric Purity
-
Objective: To determine the enantiomeric purity of the L-lysine derivative and quantify any D-isomer contamination.
-
Instrumentation: HPLC system with a chiral stationary phase column.
-
Column: Chiral stationary phase (CSP) column (e.g., CHIRALPAK® series).[7]
-
Mobile Phase: A mixture of hexane and ethanol with a polar modifier, optimized for chiral separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Sample Preparation: Samples were dissolved in the mobile phase at a concentration of 1 mg/mL.
2.1.3 Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the this compound.
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Method: Direct infusion of the sample dissolved in acetonitrile/water.
-
Expected Mass: [M+H]⁺ = 503.56 g/mol .
A model pentapeptide (H-Tyr-Ala-Gly-Lys-Phe-NH₂) was synthesized using this compound from each supplier to evaluate its coupling efficiency and impact on the purity of the final crude peptide.
2.2.1 Synthesis Protocol
-
Resin: Rink Amide resin.
-
Synthesis Scale: 0.1 mmol.
-
Deprotection: 20% piperidine in dimethylformamide (DMF) for 5 minutes, followed by a second treatment for 15 minutes.[6]
-
Coupling: 4 equivalents of Fmoc-amino acid, 4 equivalents of HOBt/Oxyma, and 4 equivalents of DIC in DMF, pre-activated for 5-10 minutes.[6] Coupling time was 2 hours.
-
Washing: The resin was washed with DMF and Dichloromethane (DCM) after each deprotection and coupling step.[6]
-
Cleavage and Deprotection: The peptide was cleaved from the resin with Reagent K (TFA/Thioanisole/Water/Phenol/EDT; 82.5:5:5:5:2.5 v/v) for 2 hours.[6]
-
Precipitation and Purification: The cleaved peptide was precipitated in cold diethyl ether, centrifuged, and the pellet was washed.[6] The crude peptide was then analyzed by RP-HPLC.
Caption: Workflow for the evaluation of this compound.
Results and Data Presentation
The following tables summarize the quantitative data obtained from the analysis of this compound from three commercial suppliers.
Table 1: Analytical Characterization of Commercial this compound
| Parameter | Supplier A | Supplier B | Supplier C | Specification |
| Appearance | White Powder | White Powder | Off-white Powder | White to off-white powder |
| HPLC Purity (%) | 99.65 | 99.12 | 98.55 | ≥ 98.0%[8] |
| Enantiomeric Purity (% L-isomer) | > 99.9 | 99.8 | 99.7 | ≥ 99.5% |
| Molecular Weight (M+H)⁺ | 503.55 | 503.57 | 503.56 | 502.56 (calc.) |
| Major Impurity (%) | 0.21 (Unknown) | 0.58 (Di-Fmoc-Lys) | 0.89 (Unknown) | - |
**Table 2: Performance in Model Peptide Synthesis (H-Tyr-Ala-Gly-Lys-Phe-NH₂) **
| Parameter | Supplier A | Supplier B | Supplier C |
| Crude Peptide Purity (%) | 85.2 | 81.5 | 76.8 |
| Target Peptide Mass (M+H)⁺ | Confirmed | Confirmed | Confirmed |
| Observed Side Products | Minimal | Minor deletion peak | Deletion and insertion peaks |
Discussion and Conclusion
The quality of this compound significantly impacts the outcome of solid-phase peptide synthesis.[3] In this evaluation, all three suppliers provided material that met the general industry specification of >98% HPLC purity.
-
Supplier A demonstrated the highest chemical and enantiomeric purity. This correlated with the best performance in the model peptide synthesis, yielding the crude peptide with the highest purity and minimal side products.
-
Supplier B provided material of good quality, although a slightly higher level of a di-Fmoc-Lysine impurity was noted. This may have contributed to the slightly lower purity of the crude peptide.
-
Supplier C 's material, while meeting the minimum purity specification, was off-white in color and resulted in a noticeably lower crude peptide purity, with evidence of both deletion and insertion-related impurities.
This comparative study highlights the importance of rigorous incoming quality control of amino acid derivatives. While a supplier's Certificate of Analysis (CoA) provides valuable information, independent verification and performance testing are crucial for ensuring reproducible and high-quality peptide synthesis.[9] Based on these results, the material from Supplier A is recommended for applications requiring the highest purity and process efficiency.
Caption: Impact of this compound purity on peptide synthesis.
References
- 1. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 2. nbinno.com [nbinno.com]
- 3. ajpamc.com [ajpamc.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN109115899A - A kind of analysis method of Fmoc amino acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. This compound ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. kilobio.com [kilobio.com]
A Comparative Guide to the Application of Fmoc-Lys(Z)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate protecting groups for amino acid side chains is a critical determinant of success. This guide provides an objective comparison of Fmoc-Lys(Z)-OH with its more common alternative, Fmoc-Lys(Boc)-OH, in the context of solid-phase peptide synthesis (SPPS). We present a case study on the synthesis of a model peptide, supplemented with detailed experimental protocols and quantitative data to facilitate a comprehensive evaluation.
Introduction to Lysine Protecting Groups in Fmoc SPPS
In Fmoc-based solid-phase peptide synthesis, the α-amino group of amino acids is temporarily protected by the base-labile Fmoc group. Concurrently, reactive side chains are shielded by "permanent" protecting groups that are stable to the basic conditions used for Fmoc removal and are typically cleaved at the final stage of synthesis with a strong acid. The choice of the side-chain protecting group for lysine is pivotal as it influences the overall synthetic strategy, particularly the final deprotection conditions and potential for side reactions.
The two most common protecting groups for the ε-amino group of lysine in Fmoc SPPS are the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Z) group. While Fmoc-Lys(Boc)-OH is widely used due to its compatibility with standard trifluoroacetic acid (TFA) cleavage, this compound offers a different orthogonality profile that can be advantageous in specific synthetic scenarios.
**Case Study: Synthesis of a Model Peptide (Ac-Tyr-Gly-Gly-Phe-Lys-NH₂) **
To illustrate the practical differences between this compound and Fmoc-Lys(Boc)-OH, we will consider the synthesis of a model pentapeptide, a fragment analogous to a bioactive peptide. This case study will highlight the key steps in the synthesis and the distinct final cleavage protocols required for each protecting group.
Comparative Data
The following tables summarize the key properties of the Z and Boc protecting groups for the lysine side chain and the expected outcomes for the synthesis of the model peptide.
Table 1: Comparison of Lysine Side-Chain Protecting Groups
| Property | This compound | Fmoc-Lys(Boc)-OH |
| Protecting Group | Benzyloxycarbonyl (Z) | tert-Butoxycarbonyl (Boc) |
| Stability to Base | Stable to piperidine | Stable to piperidine |
| Stability to Acid | Stable to standard TFA cleavage | Labile to standard TFA cleavage[1] |
| Cleavage Conditions | Strong acids (e.g., TFMSA) or catalytic hydrogenolysis[2][3] | Strong acids (e.g., TFA)[1] |
| Orthogonality | Orthogonal to Boc and other tBu-based protecting groups | Not orthogonal to tBu-based protecting groups |
| Common Use Cases | Synthesis of protected peptide fragments, peptides with acid-sensitive modifications | Routine peptide synthesis |
Table 2: Expected Synthesis Outcomes for Ac-Tyr-Gly-Gly-Phe-Lys-NH₂
| Parameter | Synthesis with this compound | Synthesis with Fmoc-Lys(Boc)-OH |
| Coupling Efficiency | Expected to be high and comparable | Expected to be high and comparable |
| Fmoc Deprotection | Standard (20% piperidine in DMF) | Standard (20% piperidine in DMF) |
| Final Cleavage/Deprotection | Requires harsher acid (e.g., TFMSA) or a separate hydrogenolysis step | Standard TFA cleavage cocktail |
| Expected Crude Purity | High, but dependent on the efficiency of the final, harsher deprotection | High, with well-established protocols |
| Potential Side Reactions | Incomplete Z-group removal with standard TFA; potential for side-chain modification during harsher acid treatment | Alkylation of sensitive residues (e.g., Trp, Met) by t-butyl cations if scavengers are inadequate |
Experimental Protocols
The following are detailed methodologies for the synthesis of the model peptide, Ac-Tyr-Gly-Gly-Phe-Lys-NH₂, using both this compound and Fmoc-Lys(Boc)-OH.
General Solid-Phase Peptide Synthesis Protocol
This protocol is applicable to both syntheses up to the final cleavage and deprotection step.
-
Resin Swelling: Swell Rink Amide resin (0.5 mmol/g) in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (4 equivalents) with HBTU (3.95 equivalents) and DIPEA (8 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin with DMF.
-
Confirm complete coupling with a Kaiser test.
-
-
Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the sequence (Lys, Phe, Gly, Gly, Tyr).
-
N-terminal Acetylation: After the final Fmoc deprotection (on Tyrosine), treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes. Wash with DMF.
Final Cleavage and Deprotection Protocols
Protocol A: Using this compound
-
Option 1: Strong Acid Cleavage
-
Wash the dried peptidyl resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail of trifluoromethanesulfonic acid (TFMSA)/TFA/thioanisole (10:80:10, v/v/v).
-
Add the cleavage cocktail to the resin and stir for 2-4 hours at room temperature.
-
Filter the resin and wash with fresh TFA.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Option 2: Catalytic Hydrogenolysis (for Z-group removal post-TFA cleavage of other side chains)
-
First, cleave the peptide from the resin and remove other acid-labile side-chain protecting groups (e.g., tBu on Tyr) using a standard TFA cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2 hours. Note that the Z group will remain intact[2].
-
Precipitate and dry the Z-protected peptide as described above.
-
Dissolve the crude Z-protected peptide in a suitable solvent (e.g., methanol or acetic acid).
-
Add a palladium on carbon (Pd/C) catalyst (10% w/w).
-
Hydrogenate the mixture using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by HPLC).
-
Filter the catalyst through Celite and evaporate the solvent to obtain the deprotected peptide.
-
Protocol B: Using Fmoc-Lys(Boc)-OH (Standard Protocol)
-
Wash the dried peptidyl resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin and stir for 2-3 hours at room temperature.
-
Filter the resin and wash with fresh TFA.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the two synthetic strategies.
Caption: Workflow for peptide synthesis using this compound.
References
Safety Operating Guide
Proper Disposal of Fmoc-Lys(Z)-OH: A Step-by-Step Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like Fmoc-Lys(Z)-OH are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, alongside essential safety data and a clear workflow diagram.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate personal protective equipment (PPE). This includes:
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use chemical-resistant gloves. Gloves must be inspected prior to use and disposed of properly after handling.[1]
-
Body Protection: A lab coat is recommended to protect street clothing.
-
Respiratory Protection: While generally not required in well-ventilated areas, a dust mask may be used to avoid inhaling powder.[2]
Work in a well-ventilated area, such as a fume hood, to minimize inhalation exposure. Avoid the formation of dust during handling.[1]
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is to treat it as chemical waste in accordance with local, state, and federal regulations.[3] Do not discharge it into drains or the environment.[1][4]
1. Waste Collection:
- Carefully sweep up any solid this compound using appropriate tools to avoid creating dust.
- Place the collected solid into a clearly labeled, sealable container designated for chemical waste. The container should be kept closed when not in use.[1]
2. Contaminated Materials:
- Any materials that have come into contact with this compound, such as gloves, weighing paper, or contaminated labware, should also be placed in the designated chemical waste container.
- Contaminated packaging should be disposed of as unused product.[1]
3. Waste Storage:
- Store the sealed chemical waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The recommended storage temperature for the product itself is 2-8°C.[2]
4. Professional Disposal:
- Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.
- Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.[5]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, aiding in its safe handling and management.
| Property | Value |
| Molecular Formula | C₂₉H₃₀N₂O₆ |
| Molecular Weight | 502.56 g/mol |
| Appearance | Beige powder |
| Melting Point | 110-120 °C[2] |
| Solubility | No data available |
| Storage Temperature | 2-8°C[2] |
| Flash Point | Not applicable |
| Acute Toxicity | No data available |
| Carcinogenicity | No component of this product is identified as a carcinogen by IARC.[1] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural workflow for the proper disposal of this compound and the logical relationship between safety precautions and disposal steps.
Caption: Workflow for the safe disposal of this compound.
Caption: Logical relationship of materials in the disposal process.
References
Personal protective equipment for handling Fmoc-Lys(Z)-OH
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the handling of Fmoc-Lys(Z)-OH, including personal protective equipment (PPE), operational protocols, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[1] However, as with any chemical, it should be handled with care in a laboratory setting. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. While no specific toxicological data is available for this compound, it may cause irritation upon contact.[1][2]
Recommended Personal Protective Equipment (PPE):
To ensure safety, the following PPE should be worn when handling this compound:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved eyeshields.[3][4] | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1][4] | Prevents skin contact. Proper glove removal technique should be used to avoid contamination.[1][4] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A dust mask (type N95 or equivalent) should be used when handling large quantities or if dust formation is likely.[3] | Minimizes inhalation of fine particles. |
Operational and Handling Protocols
Adherence to standard laboratory practices is crucial for the safe handling of this compound.
Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed. The recommended storage temperature is 2-8°C.[5]
Handling:
-
Avoid contact with skin and eyes.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Provide appropriate exhaust ventilation at places where dust is formed.[4]
-
Handle in accordance with good industrial hygiene and safety practices.[4]
-
Wash hands before breaks and at the end of the workday.[4]
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
First-Aid Measures
In case of accidental exposure, follow these first-aid procedures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[1][4]
-
In Case of Eye Contact: Flush eyes with water as a precaution.[1]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1][4]
In all cases of significant exposure or if symptoms persist, consult a physician.
Accidental Release and Disposal Plan
Proper containment and disposal are essential to mitigate any potential environmental impact.
Accidental Release: In the event of a spill, avoid dust formation.[1][4] Sweep up and shovel the material.[1] Keep in suitable, closed containers for disposal.[4] Do not let the product enter drains.[1]
The following diagram outlines the logical workflow for responding to a chemical spill of this compound.
Caption: Logical workflow for a chemical spill of this compound.
Disposal: Product and contaminated packaging should be disposed of in accordance with applicable local, state, and federal regulations.[6] It is the responsibility of the waste generator to determine the proper waste identification and disposal methods.[4] Contact your institution's environmental health and safety (EHS) department or a licensed professional waste disposal service for guidance.[6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
